molecular formula C14H8N2O6 B028086 Cinnabarinic Acid CAS No. 606-59-7

Cinnabarinic Acid

Cat. No.: B028086
CAS No.: 606-59-7
M. Wt: 300.22 g/mol
InChI Key: FSBKJYLVDRVPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnavalininate is a phenoxazine.
Cinnavalininate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
structure

Properties

IUPAC Name

2-amino-3-oxophenoxazine-1,9-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O6/c15-10-6(17)4-8-12(9(10)14(20)21)16-11-5(13(18)19)2-1-3-7(11)22-8/h1-4H,15H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBKJYLVDRVPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209408
Record name Cinnabarinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinnavalininate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

606-59-7
Record name Cinnabarinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnabarinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnabarinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINNABARINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XYB6EX2PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Endogenous Formation of Cinnabarinic Acid from 3-Hydroxyanthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Cinnabarinic acid (CA), a phenoxazinone dicarboxylic acid, is an endogenous metabolite of the kynurenine pathway, the principal route of tryptophan degradation. It is formed through the oxidative dimerization of two molecules of its direct precursor, 3-hydroxyanthranilic acid (3-HAA). While this conversion can occur non-enzymatically, it is also facilitated by several enzymatic systems. Emerging research has identified CA as a critical signaling molecule, exhibiting neuroprotective and immunomodulatory functions through its activity as a partial agonist of the metabotropic glutamate receptor 4 (mGlu4) and as a ligand for the aryl hydrocarbon receptor (AhR). This technical guide provides an in-depth overview of the endogenous formation of this compound, detailing the biochemical pathways, key enzymes, and experimental protocols for its study. Quantitative data are summarized, and critical pathways and workflows are visualized to support researchers, scientists, and drug development professionals in this field.

Biochemical Pathway of this compound Formation

The synthesis of this compound is a crucial branch of the kynurenine pathway. Following the conversion of tryptophan to kynurenine, a series of enzymatic steps produces 3-hydroxyanthranilic acid. At this juncture, 3-HAA can either be converted by 3-hydroxyanthranilate 3,4-dioxygenase (3HAO) to quinolinic acid or undergo oxidative dimerization to form this compound.[1][2] This dimerization involves a two-electron oxidation of two 3-HAA molecules.[3]

This process can occur via spontaneous auto-oxidation, particularly in the presence of reactive oxygen species (ROS), or it can be catalyzed enzymatically.[4][5] Several enzyme classes have been shown to facilitate this reaction, including cinnabarinate synthase, peroxidases, catalase, and laccases.

Cinnabarinic_Acid_Formation_Pathway Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO 3HK 3-Hydroxykynurenine Kynurenine->3HK KMO 3HAA 3-Hydroxyanthranilic Acid (3-HAA) 3HK->3HAA Kynureninase CA This compound 3HAA->CA Oxidative Dimerization (x2) QUIN Quinolinic Acid 3HAA->QUIN O2 Enzymes Cinnabarinate Synthase, Peroxidases, Catalase, Laccase / Ceruloplasmin Enzymes->CA AutoOx Auto-oxidation (ROS-mediated) AutoOx->CA 3HAO 3HAO invis1->QUIN

Caption: Biochemical synthesis route of this compound from L-Tryptophan.

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation and activity of this compound.

Table 1: Endogenous Concentrations of this compound
Tissue/FluidConditionSpeciesConcentration (pg/mg tissue)Citation
BrainControl (Saline)RatBelow Detection Limit
BrainInflammation (LPS)Rat~160
SpleenInflammation (LPS)Rat~36
KidneyInflammation (LPS)Rat~133
Prefrontal CortexControlHuman~0.35 pmol/g tissue
Prefrontal CortexSchizophreniaHuman~0.15 pmol/g tissue
Table 2: Dose-Response and Activity Data for this compound
Assay TypeSystemEffectEffective Concentration / DoseCitation
NeuroprotectionCultured Cortical NeuronsProtection against NMDA-induced excitotoxicity>30 µM
mGlu4 Receptor ActivationCultured Cerebellar Granule CellsInhibition of forskolin-stimulated cAMP formation30 µM - 100 µM
Analgesia (Inflammatory)Formalin Test (in vivo)Reduction of nocifensive behavior0.125 - 0.25 mg/kg (i.p.)
Antipsychotic-like ActivityMK-801 Hyperlocomotion (in vivo)Reversal of hyperlocomotion0.125 - 0.5 mg/kg (i.p.)
AhR ActivationHuman CD4+ T CellsUpregulation of IL-22Concentration-dependent
Apoptosis InductionMouse ThymocytesApoptosis induction300 - 500 µM (as 3-HAA precursor)

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound formation and function.

Protocol 1: Quantification of this compound in Brain Tissue via HPLC-MS/MS

This protocol is adapted from methods described for the analysis of this compound in rat brain tissue.

1. Sample Preparation: a. Rapidly dissect brain tissue (150-200 mg) on ice. b. Sonicate the tissue in 4% trichloroacetic acid. c. Centrifuge homogenates at 2,200 x g for 30 minutes. d. Add 300 µL of acetonitrile to the resulting pellets. e. Vortex and suspend the pellets in 150 µL of 2.5% aqueous formic acid. f. Transfer the final suspension to an autosampler vial for injection.

2. HPLC-MS/MS Analysis: a. HPLC System: Agilent 1100 series or equivalent. b. Column: Luna C18 reversed-phase column (50 x 2.0 mm, 5 µm), with a C18 guard column. c. Mobile Phase A: 0.1% aqueous formic acid. d. Mobile Phase B: 100% acetonitrile. e. Flow Rate: 300 µL/min. f. Gradient:

  • 1 min at 10% B.

  • Ramp to 100% B over 3 min.

  • Re-equilibrate at 10% B for 6 min. g. Injection Volume: 100 µL. h. Mass Spectrometer: Triple quadrupole system (e.g., Applied Biosystems 3200) with a Turbo Ion Spray source. i. Ionization Mode: Positive ion mode. j. Ion Spray Voltage: 5000 V. k. Source Temperature: 300°C. l. MRM Transitions: Monitor precursor ion to product ions, e.g., m/z 301.2 > 264.7, 301.2 > 237.4, and 301.2 > 209.4.

    HPLC_Workflow Tissue Brain Tissue (150-200mg) Sonicate Sonicate in 4% TCA Tissue->Sonicate Centrifuge1 Centrifuge (2200g, 30 min) Sonicate->Centrifuge1 Pellet Collect Pellet Centrifuge1->Pellet Acetonitrile Add Acetonitrile (300 µL) Pellet->Acetonitrile FormicAcid Suspend in 2.5% Formic Acid (150 µL) Acetonitrile->FormicAcid Inject Inject into HPLC-MS/MS FormicAcid->Inject Separate C18 Column Separation Inject->Separate Detect Triple Quadrupole MS/MS (MRM Detection) Separate->Detect Quantify Quantification Detect->Quantify

    Caption: Experimental workflow for HPLC-MS/MS quantification of this compound.

Protocol 2: General Enzymatic Assay for 3-HAA Oxidation

This protocol provides a general framework for measuring the enzymatic conversion of 3-HAA to this compound, based on principles of peroxidase and oxidase assays. This compound has a distinct color and absorbance maximum between 425-455 nm, which can be monitored spectrophotometrically.

1. Reagent Preparation: a. Assay Buffer: Prepare a suitable buffer, e.g., 100 mM sodium phosphate buffer, pH 7.2. b. Substrate Stock: Prepare a stock solution of 3-hydroxyanthranilic acid (e.g., 10 mM in assay buffer). Protect from light. c. Enzyme Preparation: Use a purified or partially purified enzyme fraction (e.g., liver nuclear fraction, purified peroxidase, or ceruloplasmin). d. Cofactors/Activators: Prepare stock solutions of required cofactors, such as MnCl₂ (e.g., 100 mM) for cinnabarinate synthase or H₂O₂ (e.g., 10 mM) for peroxidases.

2. Assay Procedure: a. Set up a reaction in a 96-well plate or a cuvette. b. To each well/cuvette, add the assay buffer. c. Add the enzyme preparation to the desired final concentration. d. Add any required cofactors/activators (e.g., final concentration of 1 mM MnCl₂). e. Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes. f. Initiate the reaction by adding the 3-HAA substrate (e.g., to a final concentration of 0.1-1 mM). g. Immediately begin monitoring the increase in absorbance at ~440 nm over time using a spectrophotometer. h. Controls: Run parallel reactions without the enzyme (to measure auto-oxidation) and without the substrate (to measure background absorbance changes).

3. Data Analysis: a. Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for this compound is required). b. To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the 3-HAA substrate and analyze the data using Michaelis-Menten kinetics, for example, via a Lineweaver-Burk plot.

Key Signaling Pathways

This compound exerts its primary biological effects through two main receptor systems.

mGlu4 Receptor Signaling

This compound acts as a partial agonist at the orthosteric binding site of the mGlu4 receptor, a Group III metabotropic glutamate receptor. These receptors are coupled to Gᵢ/Gₒ proteins. Activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and modulates downstream effectors like protein kinase A (PKA) and ion channels, ultimately reducing neuronal excitability.

mGlu4_Signaling CA This compound mGlu4 mGlu4 Receptor CA->mGlu4 Binds GiGo Gαi/o mGlu4->GiGo Activates Gbg Gβγ mGlu4->Gbg Releases AC Adenylyl Cyclase GiGo->AC Inhibits Channels Ion Channels Gbg->Channels Modulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Channels->Response AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA This compound AhR_complex AhR-Hsp90 Complex CA->AhR_complex Binds CA_AhR CA-AhR-Hsp90 Translocation_out CA-AhR CA_AhR->Translocation_out Translocation Dimer CA-AhR-ARNT Complex Translocation_out->Dimer + ARNT ARNT ARNT->Dimer XRE XRE (DNA Promoter Region) Dimer->XRE Binds to Transcription Gene Transcription XRE->Transcription Genes Target Genes (e.g., IL-22, CYP1A1) Transcription->Genes

References

Cinnabarinic Acid: A Pivotal Metabolite Bridging Neuroimmuno-Endocrine Systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnabarinic acid (CA), a tryptophan metabolite of the kynurenine pathway, has long been considered a minor byproduct. However, emerging evidence has illuminated its profound physiological and pathological significance, positioning it as a critical signaling molecule at the intersection of the nervous, immune, and endocrine systems. This technical guide provides a comprehensive overview of the current understanding of CA, detailing its synthesis, molecular targets, and multifaceted roles in health and disease. It summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its complex signaling pathways, offering a vital resource for researchers and professionals in drug development.

Introduction

For decades, the focus of kynurenine pathway research has been on metabolites like kynurenic acid and quinolinic acid. This compound (CA), formed from the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid (3-HAA), was largely overlooked.[1][2] Recent investigations, however, have unveiled its potent biological activities, primarily through its interaction with two key receptors: the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR).[2][3] This dual activity allows CA to exert significant influence over neuronal function, immune responses, and cellular homeostasis, making it a molecule of immense interest for therapeutic development.

Biosynthesis and Metabolism

This compound is an endogenous metabolite derived from the kynurenine pathway, which is responsible for the catabolism of approximately 95% of dietary tryptophan.[1] The synthesis of CA is a multi-step process initiated by the conversion of tryptophan to L-kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). Subsequent enzymatic reactions lead to the formation of 3-hydroxyanthranilic acid (3-HAA). In the presence of oxygen and certain metal ions, two molecules of 3-HAA non-enzymatically or enzymatically condense to form the phenoxazinone compound, this compound. While primarily known as an endogenous metabolite in humans, CA has also been identified in various other organisms, including insects and fungi. It is important to note that CA is unstable under certain physiological conditions and can undergo degradation through reactions like hydrolysis, decarboxylation, and deamination.

Kynurenine Pathway to this compound Tryptophan Tryptophan L_Kynurenine L_Kynurenine Tryptophan->L_Kynurenine IDO/TDO _3_Hydroxykynurenine 3-Hydroxykynurenine L_Kynurenine->_3_Hydroxykynurenine KMO _3_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid _3_Hydroxykynurenine->_3_Hydroxyanthranilic_Acid Kynureninase Cinnabarinic_Acid This compound _3_Hydroxyanthranilic_Acid->Cinnabarinic_Acid Oxidative Dimerization

Figure 1: Simplified biosynthesis of this compound.

Physiological Significance

The physiological roles of this compound are diverse, stemming from its ability to modulate both the nervous and immune systems.

Neuromodulation

In the central nervous system (CNS), CA acts as a partial agonist at the orthosteric site of the mGlu4 receptor. The activation of these presynaptic receptors leads to a reduction in glutamate release, thereby conferring neuroprotective effects against excitotoxicity. This mechanism is particularly relevant in conditions characterized by excessive glutamate signaling.

Immunomodulation

This compound is a potent endogenous ligand for the aryl hydrocarbon receptor (AhR), a transcription factor crucial for regulating immune responses. Upon binding AhR, CA can drive the differentiation of T helper cells towards an IL-22-producing phenotype. IL-22 is a cytokine known for its role in promoting tissue repair and host defense at barrier surfaces. Furthermore, CA can influence the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs), suggesting a role in maintaining immune homeostasis.

Hepatoprotection

Recent studies have highlighted the hepatoprotective properties of this compound. In models of non-alcoholic fatty liver disease (NAFLD), CA has been shown to alleviate steatosis and liver injury. This protective effect is mediated through the AhR and its target gene, Stanniocalcin 2 (Stc2), and involves the regulation of lipid metabolism and the suppression of hepatic inflammation.

Pathological Significance

Dysregulation of the kynurenine pathway and altered levels of this compound have been implicated in a range of pathological conditions.

Neuroinflammatory and Neurodegenerative Diseases

Given its neuroprotective and immunomodulatory properties, CA is of significant interest in the context of diseases with a neuroinflammatory component. In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), systemic administration of CA was highly protective, an effect attributed to the promotion of a Treg-dominant immune response. Its ability to modulate glutamate transmission also suggests a potential therapeutic role in other neurodegenerative disorders where excitotoxicity is a contributing factor.

Pain

This compound has demonstrated analgesic activity in preclinical models of both inflammatory and neuropathic pain. Low doses of CA were found to reduce nocifensive behavior, an effect mediated by the activation of mGlu4 receptors. This suggests that endogenous CA may play a physiological role in the regulation of pain transmission.

Oxidative Stress

This compound exhibits a dual role in modulating oxidative stress, acting as both an antioxidant and a pro-oxidant depending on the cellular context. It can scavenge reactive oxygen species (ROS), but under certain conditions, its precursor, 3-HAA, can auto-oxidize to produce superoxide radicals and hydrogen peroxide during the formation of CA. This complex redox activity suggests that the net effect of CA on cellular oxidative state is highly dependent on the local microenvironment. In some contexts, CA has been shown to induce apoptosis through the generation of ROS.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vitro Activity of this compound

Biological SystemEffectEffective ConcentrationReference
Cultured cortical neuronsProtection against NMDA-induced excitotoxicity> 30 µM
HEK293 cells expressing mGlu4Partial agonist activityEC50 ~ 100 µM
Human and mouse T cellsIncreased IL-22 production1-10 µM
HepG2 and AML12 cellsReduction of triglyceride levelsNot specified, but effective in treatment models
Mouse thymocytesApoptosis inductionOptimal at 300-500 µM (as 3-HAA)

Table 2: In Vivo Activity of this compound

Animal ModelEffectDosageReference
Mouse model of inflammatory pain (formalin test)Reduced nocifensive behavior0.125 and 0.25 mg/kg, i.p.
Mouse model of neuropathic pain (CCI)Analgesia0.25 mg/kg, i.p.
Mouse model of multiple sclerosis (EAE)Protection against disease progression0.1-10 mg/kg, i.p.
Rat model of inflammation (LPS-induced)Increased endogenous levels in brain and peripheral organs0.5 mg/kg i.p. LPS

Key Signaling Pathways

This compound Signaling Pathways cluster_0 Immune Cell cluster_1 Presynaptic Neuron CA1 This compound AhR AhR CA1->AhR binds ARNT ARNT AhR->ARNT dimerizes with Nucleus1 Nucleus AhR->Nucleus1 translocates XRE XRE ARNT->XRE binds IL22_Gene IL-22 Gene Transcription XRE->IL22_Gene IL22 IL-22 Production IL22_Gene->IL22 Th17_Treg Th17/Treg Balance IL22->Th17_Treg influences CA2 This compound mGlu4 mGlu4 Receptor CA2->mGlu4 activates Gi_Go Gi/o Protein mGlu4->Gi_Go AC Adenylyl Cyclase Gi_Go->AC inhibits cAMP ↓ cAMP AC->cAMP Glutamate_Release ↓ Glutamate Release cAMP->Glutamate_Release Neuroprotection Neuroprotection Glutamate_Release->Neuroprotection

Figure 2: Dual signaling pathways of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the oxidation of 3-hydroxyanthranilic acid.

Methodology:

  • Dissolve 3-hydroxyanthranilic acid in an appropriate solvent, such as a buffered aqueous solution or an organic solvent like methanol.

  • Add an oxidizing agent. Manganese (IV) oxide is frequently used.

  • The reaction proceeds at room temperature with stirring. The formation of the red-colored this compound can be visually monitored.

  • The reaction mixture is then filtered to remove the oxidizing agent.

  • This compound can be purified from the filtrate by methods such as recrystallization or chromatography.

  • The identity and purity of the synthesized compound should be confirmed by techniques like NMR, mass spectrometry, and HPLC.

Quantification of this compound in Biological Samples

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in complex biological matrices.

Methodology:

  • Sample Preparation:

    • Tissues (e.g., brain, liver, spleen) are homogenized in an acidic solution (e.g., 4% trichloroacetic acid) to precipitate proteins.

    • Homogenates are centrifuged, and the supernatant is collected.

    • For plasma or cerebrospinal fluid, protein precipitation is typically achieved by adding an organic solvent like acetonitrile.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into an HPLC system.

    • Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid) to improve peak shape and ionization.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

    • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using known concentrations of a this compound standard. An internal standard is typically used to correct for variations in sample preparation and instrument response.

Assessment of Neuroprotective Activity

The neuroprotective effects of this compound against excitotoxicity can be assessed in primary neuronal cultures.

Methodology:

  • Cell Culture:

    • Primary cortical or cerebellar granule neurons are isolated from embryonic or neonatal rodents and cultured under standard conditions.

  • Treatment:

    • Cultures are pre-incubated with various concentrations of this compound for a defined period (e.g., 10 minutes to 24 hours).

    • Excitotoxicity is induced by adding a toxic concentration of an excitatory amino acid, such as N-methyl-D-aspartate (NMDA).

  • Assessment of Cell Viability:

    • Cell viability is measured using standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) release assay, which quantifies cell membrane damage.

    • The results are expressed as the percentage of viable cells compared to untreated controls.

Experimental Workflow for Neuroprotection Assay start Primary Neuronal Culture pretreatment Pre-incubation with this compound start->pretreatment treatment Induce Excitotoxicity (e.g., NMDA) pretreatment->treatment assay Cell Viability Assay (MTT or LDH) treatment->assay analysis Data Analysis and Comparison assay->analysis

Figure 3: Workflow for assessing neuroprotective activity.

Conclusion and Future Directions

This compound has emerged from relative obscurity to be recognized as a pivotal endogenous metabolite with significant physiological and pathological implications. Its ability to act as both a neuromodulator and an immunomodulator through the mGlu4 and AhR receptors, respectively, places it at a critical nexus of neuro-immune communication. The multifaceted roles of CA in neuroprotection, immunoregulation, pain modulation, and hepatoprotection highlight its therapeutic potential for a wide range of disorders.

Future research should focus on further elucidating the precise molecular mechanisms underlying the diverse effects of CA, including its context-dependent redox properties. Investigating the regulation of its endogenous production and its potential as a biomarker in various diseases is also a crucial next step. For drug development professionals, the unique pharmacological profile of this compound presents exciting opportunities for the design of novel therapeutics targeting the mGlu4 and AhR pathways for the treatment of neurological, inflammatory, and metabolic diseases. A deeper understanding of this "forgotten" metabolite will undoubtedly pave the way for innovative therapeutic strategies.

References

Cinnabarinic Acid: A Preclinical Guide to its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnabarinic acid (CA) is an endogenous metabolite of the kynurenine pathway, which is the primary route of tryptophan catabolism in the body. Formed by the oxidative dimerization of 3-hydroxyanthranilic acid, CA has emerged from relative obscurity to become a molecule of significant interest in the field of neuropharmacology.[1][2] Initially considered a minor byproduct, recent preclinical evidence indicates that CA possesses potent neuroprotective properties, positioning it as a potential therapeutic agent for a range of neurological disorders underpinned by excitotoxicity and neuroinflammation.[3][4][5]

This technical guide provides a comprehensive overview of the preclinical data supporting the neuroprotective effects of this compound. It details the molecular mechanisms of action, summarizes key quantitative findings from in vitro and in vivo models, provides detailed experimental protocols, and visualizes the critical signaling pathways involved.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a dual mechanism, engaging two distinct receptor systems: the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR).

Anti-Excitotoxic Effects via mGlu4 Receptor Agonism

A primary mechanism of CA's neuroprotective action is its function as a partial agonist at the mGlu4 receptor. These receptors are presynaptic G-protein coupled receptors (GPCRs) that, upon activation, inhibit the release of glutamate, the principal excitatory neurotransmitter in the central nervous system (CNS). By dampening excessive glutamate release, CA mitigates the downstream cascade of excitotoxicity—a pathological process involving overactivation of glutamate receptors (like NMDA receptors), massive calcium influx, and subsequent neuronal death. This anti-excitotoxic profile is crucial for protecting neurons in conditions such as ischemia and traumatic brain injury.

mGlu4_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CA This compound mGlu4 mGlu4 Receptor CA->mGlu4 binds & activates Gi Gi Protein mGlu4->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Glutamate_Vesicle Glutamate Vesicle Gi->Glutamate_Vesicle inhibits fusion cAMP ↓ cAMP AC->cAMP Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDAR NMDA Receptor Glutamate_Release->NMDAR reduced stimulation Ca_Influx ↓↓ Ca²⁺ Influx NMDAR->Ca_Influx Excitotoxicity ↓ Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity

Figure 1: this compound's Anti-Excitotoxic Pathway via mGlu4R.
Anti-Inflammatory Effects via Aryl Hydrocarbon Receptor (AhR) Activation

In addition to its effects on glutamate transmission, this compound is an endogenous ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses. Activation of AhR by CA can modulate cytokine production and influence the differentiation of T cells. Specifically, AhR activation has been shown to drive the production of the anti-inflammatory cytokine IL-22. This immunomodulatory function suggests that CA can help to quell the damaging neuroinflammatory processes that accompany many neurodegenerative diseases and acute brain injuries.

AhR_Pathway cluster_cell Immune Cell (e.g., T-Cell, Microglia) CA This compound AhR AhR (cytosolic) CA->AhR binds & activates Complex CA-AhR-ARNT Complex AhR->Complex translocates to nucleus & binds ARNT ARNT ARNT ARNT->Complex XRE Xenobiotic Response Element (XRE) in DNA Complex->XRE binds Gene_Transcription Gene Transcription XRE->Gene_Transcription Cytokines ↑ Anti-inflammatory Cytokines (e.g., IL-22) ↓ Pro-inflammatory Cytokines Gene_Transcription->Cytokines Neuroinflammation ↓ Neuroinflammation Cytokines->Neuroinflammation

Figure 2: this compound's Anti-Inflammatory Pathway via AhR.

Quantitative Data from Preclinical Models

The neuroprotective efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Neuroprotection Studies
Model SystemInsultTreatment (CA)Key Quantitative FindingMechanism ImplicatedReference
Mixed primary cortical neurons (mouse)NMDA-induced excitotoxicity>30 µMProtected neurons against cell death (potency did not increase with concentration above 30 µM).mGlu4 ReceptorFazio et al., 2012
Cultured cerebellar granule cellsForskolin stimulation100 µMInhibited forskolin-stimulated cAMP formation.mGlu4 ReceptorFazio et al., 2012
Table 2: In Vivo Neuroprotective and Anti-Inflammatory Studies
Animal ModelConditionTreatment (CA)Key Quantitative FindingMechanism ImplicatedReference
C57BL/6J MiceInflammatory Pain (Formalin Test)0.125 & 0.25 mg/kg, i.p.Significantly reduced nocifensive behavior in the second phase (0.36 ± 0.16 min vs 1.07 ± 0.14 min for vehicle). Higher doses (0.5 & 3 mg/kg) were inactive.mGlu4 ReceptorNotartomaso et al., 2022
mGlu4 Knockout MiceInflammatory Pain (Formalin Test)0.25 mg/kg, i.p.Analgesic effect was abrogated, demonstrating mGlu4 dependence.mGlu4 ReceptorNotartomaso et al., 2022
C57BL/6J MiceNeuropathic Pain (CCI Model)0.25 mg/kg, i.p. (acute)Produced significant analgesia, increasing mechanical withdrawal threshold (peak at 45 min: 0.73 g vs 0.03 g for vehicle).mGlu4 & AhRNotartomaso et al., 2022
C57BL/6J MiceEAE (Model of Multiple Sclerosis)0.1 - 10 mg/kg, i.p. (daily)Highly protective against EAE development. Protection was reduced, but not eliminated, in mGlu4 knockout mice.mGlu4 & other targetsFazio et al., 2014
C57BL/6J MiceMPTP-induced Parkinsonism50 nmol/0.5 µL (intrapallidal)Protected against MPTP-induced damage of dopaminergic neurons.mGlu4 ReceptorFazio et al., 2012

Note: While extensive searches were conducted, specific quantitative data on the effect of this compound on infarct volume in preclinical stroke models (e.g., MCAO) or on specific pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the brain were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these findings. Below are protocols for key experimental models used to evaluate the neuroprotective effects of this compound.

Protocol 1: In Vitro NMDA-Induced Excitotoxicity Assay

This protocol is adapted from methodologies used to assess neuroprotection in primary cortical neuron cultures.

  • Cell Culture:

    • Prepare mixed cortical cultures from fetal mice (e.g., embryonic day 14-16).

    • Dissociate cortical tissue and plate neurons on poly-L-lysine-coated plates in a suitable neurobasal medium supplemented with B27 and glutamine.

    • Maintain cultures for 10-14 days in vitro (DIV) to allow for maturation and synapse formation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO and dilute to final concentrations (e.g., 10, 30, 100, 300 µM) in the culture medium.

    • Pre-incubate the mature cortical cultures with the CA-containing medium or vehicle control for a specified period (e.g., 15-30 minutes) before the excitotoxic insult.

  • Excitotoxic Insult:

    • Induce excitotoxicity by exposing the neurons to N-Methyl-D-aspartate (NMDA; e.g., 50-100 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 10-20 minutes) in a magnesium-free buffer to facilitate NMDA receptor activation.

  • Washout and Recovery:

    • After the insult, gently wash the cultures twice with pre-warmed, conditioned medium (medium from the original culture plates) to remove NMDA.

    • Return the plates to the incubator and allow them to recover for 24 hours.

  • Assessment of Cell Viability:

    • Quantify neuronal viability using standard assays:

      • LDH Assay: Measure lactate dehydrogenase (LDH) release into the culture medium, which is indicative of cell death and membrane damage.

      • MTT Assay: Assess mitochondrial function in living cells by measuring the reduction of MTT to formazan.

      • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and quantify using fluorescence microscopy.

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the intraluminal filament model for inducing transient focal cerebral ischemia in mice, a standard for preclinical stroke research.

MCAO_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_ischemia Ischemia & Reperfusion cluster_analysis Post-Mortem Analysis (24h) Anesthesia Anesthetize Mouse (e.g., Isoflurane) Positioning Position Supine Maintain Body Temp (37°C) Anesthesia->Positioning Incision Midline Neck Incision Positioning->Incision Isolate_Arteries Isolate Common Carotid (CCA), External Carotid (ECA), and Internal Carotid (ICA) Arteries Ligate_ECA Distally Ligate ECA Isolate_Arteries->Ligate_ECA Clip_Arteries Temporarily Clip CCA & ICA Ligate_ECA->Clip_Arteries Insert_Filament Insert Coated Filament into ECA Stump Clip_Arteries->Insert_Filament Advance_Filament Advance Filament into ICA to Occlude MCA Origin (Confirm with Laser Doppler) Insert_Filament->Advance_Filament Occlusion Maintain Occlusion (e.g., 60 minutes) Advance_Filament->Occlusion Reperfusion Withdraw Filament to Allow Reperfusion Occlusion->Reperfusion Suture_Close Suture Incision Reperfusion->Suture_Close Recovery Allow Animal to Recover Suture_Close->Recovery Euthanize Euthanize Animal Brain_Harvest Harvest Brain Euthanize->Brain_Harvest Slice_Brain Slice Brain into Coronal Sections (2mm) Brain_Harvest->Slice_Brain TTC_Staining Stain with 2% TTC (viable tissue red, infarct white) Slice_Brain->TTC_Staining Quantify_Infarct Quantify Infarct Volume (Image Analysis) TTC_Staining->Quantify_Infarct

Figure 3: Experimental Workflow for the MCAO Stroke Model.
  • Animal Preparation:

    • Anesthetize an adult mouse (e.g., C57BL/6, 25-30g) with isoflurane.

    • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

    • Make a midline cervical incision to expose the underlying muscles and trachea.

  • Vessel Isolation:

    • Carefully dissect the soft tissue to isolate the right common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).

  • Occlusion Procedure:

    • Distally ligate the ECA and place temporary microvascular clips on the CCA and ICA.

    • Make a small incision in the ECA stump.

    • Introduce a silicon-coated monofilament (e.g., 6-0 nylon) through the incision into the ECA.

    • Remove the clip on the ICA and advance the filament approximately 9-10 mm past the CCA bifurcation until a slight resistance is felt, indicating it has occluded the origin of the middle cerebral artery (MCA).

    • Confirm successful occlusion by monitoring a >70% drop in regional cerebral blood flow with a laser Doppler flowmetry probe.

  • Ischemia and Reperfusion:

    • Maintain the filament in place for the desired ischemic period (e.g., 60 minutes).

    • To initiate reperfusion, carefully withdraw the filament.

    • Suture the neck incision and allow the animal to recover from anesthesia. This compound or vehicle would typically be administered intraperitoneally (i.p.) at a specified time before or after the MCAO procedure.

  • Infarct Volume Assessment:

    • At 24 hours post-MCAO, euthanize the animal and perfuse transcardially with saline.

    • Remove the brain and slice it into 2-mm coronal sections.

    • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. TTC stains viable mitochondrial enzymes in healthy tissue a deep red, leaving the infarcted tissue unstained (white).

    • Digitally photograph the slices and use image analysis software to calculate the infarct volume, often corrected for edema.

Conclusion and Future Directions

This compound is a promising endogenous molecule with a clear dual mechanism of action that is highly relevant to the pathologies of acute and chronic neurological disorders. Preclinical data robustly support its anti-excitotoxic and anti-inflammatory properties, primarily through the activation of mGlu4 and AhR receptors, respectively. The quantitative evidence from in vitro excitotoxicity and in vivo neuroinflammation models demonstrates its efficacy at pharmacologically relevant concentrations and doses.

However, to advance this compound towards clinical development, further research is essential. Key future directions include:

  • Stroke Model Efficacy: Conducting studies using the MCAO model to provide direct, quantitative evidence of infarct volume reduction.

  • Pharmacokinetics and Brain Penetration: Further characterizing the pharmacokinetic profile of CA and confirming its ability to cross the blood-brain barrier in different species.

  • Cytokine Profiling: Performing detailed analyses of CA's effects on pro- and anti-inflammatory cytokine levels within the CNS in models of neuroinflammation.

  • Chronic Disease Models: Evaluating the efficacy of long-term CA administration in chronic neurodegenerative models, such as those for Alzheimer's or Parkinson's disease.

By addressing these research gaps, the full therapeutic potential of this compound as a novel neuroprotective agent can be elucidated, paving the way for its potential translation into the clinic.

References

Immunomodulatory Functions of Cinnabarinic Acid via the Aryl Hydrocarbon Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnabarinic acid (CA), an endogenous metabolite of the kynurenine pathway of tryptophan catabolism, has emerged as a significant modulator of the immune system.[1] It is formed through the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid.[1] A key mechanism underlying its immunomodulatory effects is its function as a ligand for the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor pivotal in regulating immune responses.[1][2] This technical guide provides an in-depth overview of the immunomodulatory functions of this compound mediated by the AHR, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

The AHR is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus and forms a heterodimer with the AHR nuclear translocator (ARNT).[3] This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin-responsive elements (DREs), initiating the transcription of target genes. AHR signaling is crucial in the differentiation and function of various immune cells, including T cells and dendritic cells. This compound has been identified as a novel endogenous AHR ligand that can drive the production of interleukin-22 (IL-22) and influence the balance between pro-inflammatory T helper 17 (Th17) cells and regulatory T cells (Tregs).

Signaling Pathways

The activation of the AHR by this compound initiates a cascade of molecular events that ultimately modulate gene expression and immune cell function. The canonical AHR signaling pathway is the primary mechanism through which CA exerts its effects.

Canonical AHR Signaling Pathway

In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and the co-chaperone p23. The binding of this compound to the AHR triggers a conformational change, leading to the dissociation of this complex and the translocation of the ligand-AHR unit into the nucleus. Inside the nucleus, the AHR dimerizes with the AHR nuclear translocator (ARNT). This AHR-ARNT heterodimer then binds to dioxin-responsive elements (DREs) in the promoter regions of target genes, thereby regulating their transcription. One of the key target genes is the AHR repressor (AHRR), which creates a negative feedback loop by competing with AHR for binding to ARNT. Additionally, AHR activation induces the expression of cytochrome P450 enzymes, such as CYP1A1, which can metabolize and degrade AHR ligands.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA This compound AHR_complex AHR-HSP90-AIP-p23 CA->AHR_complex Binds AHR_ligand CA-AHR Complex AHR_complex->AHR_ligand Conformational Change AHR_ligand_n CA-AHR Complex AHR_ligand->AHR_ligand_n Translocation AHR_ARNT CA-AHR-ARNT Heterodimer AHR_ligand_n->AHR_ARNT Dimerizes with ARNT ARNT ARNT->AHR_ARNT DRE DRE (DNA) AHR_ARNT->DRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, IL22, AHRR) DRE->Target_Genes Induces Immune_Modulation Immunomodulation (e.g., ↑IL-22, Treg/Th17 balance) Target_Genes->Immune_Modulation

Canonical AHR signaling pathway activated by this compound.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on AHR activation and subsequent immunomodulatory responses.

ParameterValueCell TypeAssayReference
AHR Activation
IL-22 Production (at 1 µM CA)IncreasedHuman and Mouse CD4+ T cellsFlow Cytometry
CYP1A1 ExpressionInducedIn vitro and in vivoNot specified
Immunomodulation
Th17 Cell DifferentiationInhibitedHuman T cellsNot specified
Regulatory T cell (Treg) vs. Th17 BalanceShifted towards TregIn vivo (EAE model)Not specified
State III Respiration Inhibition (IC50)0.5 µMNot specifiedNot specified
Apoptosis Induction>10x higher than 3-hydroxyanthranilic acidThymocytesCaspase-3 activity
In Vivo Efficacy (EAE Model)
Disease SeveritySuppressedMiceClinical scoring
Effective Dose Range0.1-10 mg/kg, i.p.MiceNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the immunomodulatory functions of this compound.

AHR Activation Reporter Gene Assay

This assay quantifies the ability of this compound to activate the AHR, leading to the expression of a reporter gene (e.g., luciferase) under the control of a DRE promoter.

Materials:

  • Hepatoma cell line (e.g., Hepa-1c1c7) transiently or stably transfected with a DRE-driven luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • This compound stock solution (in DMSO).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed the transfected cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., TCDD).

  • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to the total protein concentration in each well.

In Vitro T Cell Differentiation and Cytokine Analysis

This protocol details the differentiation of naive CD4+ T cells into Th17 or Treg lineages in the presence of this compound and the subsequent analysis of cytokine production.

Materials:

  • Naive CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).

  • Cytokines for Th17 differentiation (e.g., IL-6, TGF-β, IL-23, IL-1β) and Treg differentiation (e.g., TGF-β, IL-2).

  • This compound.

  • AHR antagonist (e.g., CH-223191) for specificity control.

  • Cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor like brefeldin A).

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-IL-17A, anti-IL-22, anti-Foxp3).

  • ELISA kits for cytokine quantification in supernatants.

Protocol:

  • Culture naive CD4+ T cells with anti-CD3/anti-CD28 antibodies in the presence of polarizing cytokines for Th17 or Treg differentiation.

  • Add different concentrations of this compound to the cultures. Include a vehicle control and an AHR antagonist control group.

  • Culture the cells for 3-5 days.

  • For intracellular cytokine staining, restimulate the cells with a cell stimulation cocktail for 4-6 hours.

  • Stain the cells with antibodies against surface markers and intracellular cytokines/transcription factors.

  • Analyze the cell populations by flow cytometry.

  • Collect culture supernatants to quantify secreted cytokines (e.g., IL-17, IL-22) by ELISA.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the immunomodulatory effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies AHR_Binding AHR Binding/Activation Assay (e.g., Reporter Gene Assay) Cell_Culture Immune Cell Culture (e.g., Naive CD4+ T cells) Differentiation T Cell Differentiation (Th17, Treg) Cell_Culture->Differentiation Treat with CA +/- AHR antagonist Cytokine_Analysis Cytokine Analysis (Flow Cytometry, ELISA) Differentiation->Cytokine_Analysis Gene_Expression Gene Expression Analysis (qPCR for CYP1A1, IL22) Differentiation->Gene_Expression Conclusion Conclusion: Elucidation of CA's immunomodulatory mechanism and therapeutic potential Cytokine_Analysis->Conclusion Gene_Expression->Conclusion EAE_Model Animal Model of Autoimmunity (e.g., EAE) CA_Treatment This compound Treatment EAE_Model->CA_Treatment Clinical_Scoring Clinical Scoring of Disease CA_Treatment->Clinical_Scoring Immune_Cell_Analysis Ex Vivo Immune Cell Analysis (Spleen, Lymph Nodes) CA_Treatment->Immune_Cell_Analysis Clinical_Scoring->Conclusion Immune_Cell_Analysis->Conclusion Start Hypothesis: CA modulates immunity via AHR Start->AHR_Binding Start->EAE_Model

A typical experimental workflow to study this compound's immunomodulatory effects.
Logical Relationship Diagram

This diagram illustrates the logical connection between this compound, AHR activation, and the resulting immunomodulatory outcomes.

Logical_Relationship cluster_outcomes Immunomodulatory Outcomes CA This compound (Tryptophan Metabolite) AHR Aryl Hydrocarbon Receptor (AHR) CA->AHR Binds to AHR_Activation AHR Activation AHR->AHR_Activation Leads to Gene_Transcription Target Gene Transcription AHR_Activation->Gene_Transcription Immune_Modulation Immunomodulation Gene_Transcription->Immune_Modulation IL22 ↑ IL-22 Production Immune_Modulation->IL22 Th17_Treg ↓ Th17 / ↑ Treg Differentiation Immune_Modulation->Th17_Treg Autoimmunity ↓ Autoimmune Pathology Immune_Modulation->Autoimmunity

Logical relationship between this compound, AHR, and immunomodulation.

Conclusion

This compound, acting as an endogenous ligand for the aryl hydrocarbon receptor, plays a significant role in modulating immune responses. Its ability to drive IL-22 production and influence the Th17/Treg cell balance highlights its potential as a therapeutic agent for autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the immunomodulatory properties of this compound and its therapeutic applications. Further research is warranted to fully elucidate the quantitative aspects of its interaction with the AHR and to explore its efficacy and safety in preclinical and clinical settings.

References

Cinnabarinic Acid: A Technical Guide to its Partial Agonism at the Metabotropic Glutamate Receptor 4 (mGluR4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnabarinic acid, an endogenous metabolite of the kynurenine pathway, has emerged as a molecule of significant interest in neuropharmacology. This technical guide provides an in-depth analysis of its role as a partial agonist for the metabotropic glutamate receptor 4 (mGluR4). It summarizes key quantitative data, details experimental protocols for assessing its activity, and illustrates the associated signaling pathways. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and its interaction with mGluR4 in the context of neurological and psychiatric disorders.

Introduction

This compound is a tryptophan metabolite formed via the oxidative dimerization of 3-hydroxyanthranilic acid.[1] It has been identified as a selective partial agonist at the metabotropic glutamate receptor 4 (mGluR4), with no significant activity at other mGlu receptor subtypes.[2][3] MGluR4, a Gi/Go protein-coupled receptor, is predominantly located on presynaptic terminals and plays a crucial role in modulating neurotransmitter release.[4] The interaction of this compound with mGluR4 has been linked to neuroprotective effects and analgesia, making it a promising candidate for further investigation in drug development.[3] This guide will delve into the quantitative pharmacology, experimental methodologies, and signaling cascades associated with this compound's action at mGluR4.

Quantitative Data

The following tables summarize the available quantitative data on the partial agonism of this compound at the mGluR4 receptor. While specific EC50 and binding affinity (Ki/Kd) values for this compound at mGluR4 are not consistently reported in the literature, the following data provides insights into its efficacy and potency in functional assays.

Table 1: Functional Efficacy of this compound at mGluR4

Assay TypeCell TypeMeasurementThis compound ActivityReference CompoundEfficacy Comparison
Inositol Phosphate (IP) AccumulationHEK293 cells expressing mGluR4[3H]InsP formation~35% increase at 100 µMACPT-I (full agonist)Approximately 5 times less efficacious than ACPT-I.
cAMP Formation InhibitionCultured cerebellar granule cellsForskolin-stimulated cAMP levels~80% inhibition at 100 µMForskolinDemonstrates significant inhibition of adenylyl cyclase.

Table 2: Potency of this compound in Functional Assays

Assay TypeCell TypeParameterValueNotes
Inositol Phosphate (IP) AccumulationHEK293 cells expressing mGluR4Detectable Agonist Activity≥ 100 µMIndicates relatively low potency in this heterologous expression system.
cAMP Formation InhibitionCultured cerebellar granule cellsEffective Concentration30 µMShows detectable inhibition of cAMP formation at this concentration.

Signaling Pathways

This compound, acting as a partial agonist at mGluR4, activates the canonical Gi/Go signaling pathway. This cascade is initiated by the binding of this compound to the orthosteric site within the Venus flytrap domain of the receptor. This binding event induces a conformational change in the receptor, leading to the activation of the coupled heterotrimeric Gi/Go protein. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can also modulate the activity of ion channels, such as voltage-gated calcium channels.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound mGluR4 mGluR4 This compound->mGluR4 Binds to orthosteric site GiGo Gi/Go Protein mGluR4->GiGo Activates AC Adenylyl Cyclase GiGo->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Figure 1: mGluR4 Signaling Pathway Activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound at mGluR4.

cAMP Formation Assay in Cultured Cerebellar Granule Cells

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP accumulation in primary neuronal cultures, a functional readout of Gi/Go-coupled receptor activation.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection cAMP Measurement node1 Isolate cerebella from rat pups node2 Dissociate tissue and plate cells node1->node2 node3 Culture for 7-8 days node2->node3 node4 Pre-incubate with this compound node3->node4 node5 Stimulate with forskolin node4->node5 node6 Lyse cells and stop reaction node5->node6 node7 Perform cAMP competitive binding assay (e.g., RIA or commercial ELISA kit) node6->node7 node8 Measure signal (e.g., radioactivity, fluorescence) node7->node8 node9 Calculate cAMP concentration node8->node9

Figure 2: Workflow for cAMP Formation Assay.

Materials:

  • Primary cerebellar granule cell cultures (rat or mouse)

  • Neurobasal medium supplemented with B27 and other necessary components

  • This compound

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Lysis buffer

  • cAMP assay kit (e.g., Radioimmunoassay [RIA] kit or ELISA-based kit)

Procedure:

  • Cell Culture: Prepare primary cerebellar granule cells from postnatal day 7-8 rat or mouse pups and culture for 7-8 days in vitro.

  • Pre-incubation: Wash the cells with assay buffer (e.g., Krebs-HEPES buffer) and pre-incubate with various concentrations of this compound (e.g., 1 µM to 300 µM) in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation) for 15-20 minutes at 37°C.

  • Stimulation: Add forskolin (e.g., 1 µM final concentration) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-20 minutes at 37°C.

  • Lysis: Terminate the reaction by aspirating the medium and lysing the cells with the provided lysis buffer from the cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a competitive binding assay according to the manufacturer's instructions. This typically involves incubating the cell lysates with a known amount of labeled cAMP and an antibody specific for cAMP.

  • Data Analysis: Quantify the amount of cAMP produced in each sample by comparing the signal to a standard curve. Express the data as a percentage of the forskolin-stimulated response and plot against the concentration of this compound to determine the inhibitory effect.

Neuroprotection Assay Against Excitotoxicity in Cortical Cultures

This protocol assesses the ability of this compound to protect neurons from cell death induced by an excitotoxic insult, such as exposure to high concentrations of glutamate or NMDA.

Neuroprotection_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_viability Viability Assessment node1 Prepare mixed cortical cultures from embryonic rodents node2 Culture for 12-14 days node1->node2 node3 Pre-treat with this compound node2->node3 node4 Induce excitotoxicity with glutamate or NMDA node3->node4 node5 Incubate for 24 hours node4->node5 node6 Measure cell death (e.g., LDH release assay) or cell viability (e.g., MTT assay) node5->node6 node7 Quantify and compare treatment groups node6->node7

Figure 3: Workflow for Neuroprotection Assay.

Materials:

  • Mixed cortical neuron cultures (rat or mouse)

  • This compound

  • Glutamate or N-methyl-D-aspartate (NMDA)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Cell culture medium and supplements

Procedure:

  • Cell Culture: Prepare mixed cortical cultures from embryonic day 15-17 rodents and culture for 12-14 days to allow for neuronal maturation and synapse formation.

  • Pre-treatment: Pre-incubate the cultures with various concentrations of this compound (e.g., 10 µM to 100 µM) for 30 minutes to 1 hour before inducing excitotoxicity.

  • Excitotoxic Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) or NMDA (e.g., 100-300 µM) for a defined period (e.g., 15-30 minutes).

  • Wash and Recovery: After the excitotoxic insult, wash the cultures to remove the excitotoxin and return them to their original culture medium containing the respective concentrations of this compound.

  • Incubation: Incubate the cultures for 24 hours to allow for the progression of cell death.

  • Viability Assessment:

    • LDH Assay: Measure the amount of LDH released into the culture medium, which is an indicator of cell lysis and death.

    • MTT Assay: Add MTT reagent to the cultures. Viable cells will reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

  • Data Analysis: Express the results as a percentage of the cell death or viability observed in the control group (excitotoxin alone) and compare the protective effects of different concentrations of this compound.

Conclusion

This compound represents a fascinating endogenous modulator of the glutamatergic system through its selective partial agonism at the mGluR4 receptor. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore its pharmacological properties and therapeutic potential. Further studies are warranted to fully elucidate its in vivo efficacy and to determine precise pharmacokinetic and pharmacodynamic parameters, which will be crucial for its potential translation into clinical applications for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to 2-amino-3-oxophenoxazine-1,9-dicarboxylic Acid (Cinnabarinic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of 2-amino-3-oxophenoxazine-1,9-dicarboxylic acid, commonly known as Cinnabarinic Acid. The information is compiled from publicly available scientific literature and databases, offering a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-amino-3-oxophenoxazine-1,9-dicarboxylic acid[5]
Common Name This compound
CAS Number 606-59-7
Molecular Formula C₁₄H₈N₂O₆
Molecular Weight 300.22 g/mol
Physical Description Solid, red to very dark red powder
Water Solubility 0.15 g/L
Solubility in DMSO 25 mM (warmed)
UV/Vis λmax 234, 426, 448 nm
Melting Point Not reported
Boiling Point Not reported
pKa Not reported

Chemical Structure and Spectroscopic Data

The chemical structure of this compound is characterized by a phenoxazine core, which is a tricyclic system composed of two benzene rings fused to a 1,4-oxazine ring. This core is substituted with an amino group and two carboxylic acid groups.

Structural Identifiers:

  • SMILES: C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)C(=O)O

  • InChI: InChI=1S/C14H8N2O6/c15-10-6(17)4-8-12(9(10)14(20)21)16-11-5(13(18)19)2-1-3-7(11)22-8/h1-4H,15H2,(H,18,19)(H,20,21)

Spectroscopic Data:

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported in the literature:

Spectroscopic Technique Solvent Chemical Shifts (δ) / Wavelength (λ) Source
¹H NMR d₆-DMSO9.71 (s, 1H), 8.78 (s, 1H), 7.93 (d, J = 8.0 Hz, 1H), 7.75 (d, J = 8.0 Hz, 1H), 7.59 (dd, overlapped, 1H), 6.59 (s, 1H)
¹³C NMR d₆-DMSO178.1, 169.1, 166.3, 152.5, 150.5, 147.6, 142.4, 129.0, 128.8, 127.9, 126.2, 120.2, 104.9, 92.7
UV-Vis Not specifiedλmax: 234, 426, 448 nm
LC-MS Not specifiedFound [M+H]⁺: 301.2

Experimental Protocols

Chemical Synthesis of this compound

A reported method for the chemical synthesis of this compound involves a single-step oxidation reaction.

Materials:

  • 2-amino-3-hydroxybenzoic acid

  • Diacetoxyiodobenzene

  • Methanol

  • Stirring apparatus

  • Filtration equipment

Procedure:

  • Prepare a suspension of 2-amino-3-hydroxybenzoic acid (1 g, 6.53 mmol) in methanol (250 mL).

  • Stir the suspension at 25°C for 15 minutes.

  • Add diacetoxyiodobenzene (4.31 g, 13.39 mmol) to the reaction mixture in portions.

  • Continue stirring the reaction mixture for 12 hours at room temperature. The color of the mixture will gradually change to red.

  • Collect the resulting fine red precipitate by filtration.

  • Wash the precipitate with methanol to afford the final product.

Spectroscopic Characterization

Objective: To confirm the chemical structure of the synthesized this compound.

Materials:

  • Synthesized this compound

  • Deuterated dimethyl sulfoxide (d₆-DMSO)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve a small amount of the synthesized this compound in d₆-DMSO.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.

  • Process the spectra and compare the chemical shifts with the reported values to confirm the structure.

Objective: To determine the absorption maxima of this compound.

Materials:

  • Synthesized this compound

  • Suitable solvent (e.g., DMSO, ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Use the pure solvent as a blank.

  • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-600 nm).

  • Identify the wavelengths of maximum absorbance (λmax).

Biological Role and Signaling Pathways

This compound is a biologically active metabolite of the kynurenine pathway, which is the primary route for tryptophan degradation in the body. It is formed from the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid.

Biosynthesis of this compound

The formation of this compound is a downstream event in the kynurenine pathway. The simplified biosynthetic pathway is illustrated below.

This compound Biosynthesis tryptophan Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine hydroxyanthranilic 3-Hydroxyanthranilic Acid hydroxykynurenine->hydroxyanthranilic cinnabarinic This compound hydroxyanthranilic->cinnabarinic Oxidative Dimerization

Caption: Biosynthesis of this compound from Tryptophan.

Signaling Pathways

This compound has been identified as a modulator of at least two important signaling pathways:

  • Metabotropic Glutamate Receptor 4 (mGlu4) Agonism: this compound acts as a partial agonist at the mGlu4 receptor, a G-protein coupled receptor involved in the regulation of neurotransmission. This activity is being investigated for its potential neuroprotective effects.

  • Aryl Hydrocarbon Receptor (AhR) Ligand: It also functions as a ligand for the Aryl Hydrocarbon Receptor, a transcription factor involved in regulating immune responses. This interaction can influence the differentiation of T-helper cells and the production of cytokines like IL-22.

Experimental Protocols for Biological Activity

mGlu4 Receptor Agonist Assay (cAMP Accumulation Assay)

Objective: To determine the agonist activity of this compound at the mGlu4 receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

  • HEK293 cells stably expressing the mGlu4 receptor

  • This compound

  • Forskolin

  • cAMP assay kit

  • Cell culture reagents

Procedure:

  • Culture HEK293-mGlu4 cells to an appropriate confluency in 96-well plates.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) to induce cAMP production.

  • Incubate for a further period (e.g., 15 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound.

mGlu4 Receptor Agonist Assay Workflow cell_culture Culture HEK293-mGlu4 cells pre_incubation Pre-incubate with This compound cell_culture->pre_incubation stimulation Stimulate with Forskolin pre_incubation->stimulation incubation Incubate stimulation->incubation lysis Lyse cells incubation->lysis cAMP_measurement Measure intracellular cAMP lysis->cAMP_measurement data_analysis Analyze data cAMP_measurement->data_analysis

Caption: Workflow for mGlu4 Receptor Agonist Assay.

Aryl Hydrocarbon Receptor (AhR) Ligand Binding Assay (Reporter Gene Assay)

Objective: To assess the ability of this compound to activate the Aryl Hydrocarbon Receptor.

Materials:

  • Hepatoma cell line (e.g., HepG2) transiently or stably transfected with an AhR-responsive luciferase reporter construct.

  • This compound

  • Luciferase assay reagent

  • Cell culture reagents

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of this compound. Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle control.

  • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle control to determine the AhR-activating potential of this compound.

AhR Ligand Binding Assay Workflow cell_seeding Seed AhR-reporter cells treatment Treat with this compound cell_seeding->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells incubation->lysis luciferase_assay Perform Luciferase Assay lysis->luciferase_assay luminescence_measurement Measure Luminescence luciferase_assay->luminescence_measurement data_analysis Analyze data luminescence_measurement->data_analysis

Caption: Workflow for AhR Ligand Binding Assay.

References

Cinnabarinic Acid: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnabarinic acid, a metabolite of the kynurenine pathway, has emerged from relative obscurity to become a molecule of significant interest in the fields of neurobiology and immunology. Initially identified in the mid-20th century, its biological functions remained largely unexplored for decades. However, recent research has illuminated its roles as a modulator of both the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR). These interactions confer upon this compound a range of biological activities, including neuroprotection and immunomodulation, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailed experimental protocols for its study, a summary of key quantitative data, and a visualization of its primary signaling pathways.

Discovery and History of this compound Research

This compound was first described in 1957 as a product of the oxidative dimerization of 3-hydroxyanthranilic acid, an intermediate in the kynurenine pathway of tryptophan metabolism.[1] For many years, it was considered a minor and relatively unimportant "forgotten" metabolite of this pathway.[1] The broader field of kynurenine pathway research began much earlier, with the identification of kynurenic acid in 1853.[2] The elucidation of the pathway's steps throughout the 20th century eventually led to the characterization of its various neuroactive and immunomodulatory metabolites.[2][3]

A significant turning point in this compound research occurred in 2012, when a study identified it as an endogenous partial agonist of the metabotropic glutamate receptor 4 (mGlu4). This discovery opened up new avenues of investigation into its potential role in the central nervous system, particularly in the context of neuroprotection. Subsequent research further solidified its neuroprotective effects in preclinical models of excitotoxic injury.

Two years later, in 2014, another landmark study identified this compound as a novel endogenous ligand for the aryl hydrocarbon receptor (AhR). This finding linked this compound to the immune system, demonstrating its ability to drive the production of interleukin-22 (IL-22) in T helper cells, thereby influencing epithelial and barrier immunity. These two key discoveries in 2012 and 2014 transformed the understanding of this compound from that of a simple metabolite to a signaling molecule with potential therapeutic implications in both neurological and immunological disorders.

Quantitative Data on the Biological Activities of this compound

The following tables summarize key quantitative data from pivotal studies on the biological activities of this compound.

Table 1: Activity of this compound at the mGlu4 Receptor and Neuroprotective Effects

ParameterValueExperimental SystemReference
mGlu4 Receptor Activation
Inhibition of forskolin-stimulated cAMP formationEffective at 30 µM, ~80% inhibition at 100 µMCultured cerebellar granule cells
Neuroprotection
Protection against NMDA-induced excitotoxicityNeuroprotective at concentrations above 30 µMMixed cultures of cortical cells
Reduction in LDH release (vs. NMDA alone)Significant reduction at 100 µMMixed cortical cultures
In Vivo Analgesic Effects
Reduction in nocifensive behavior (formalin test)0.125 and 0.25 mg/kg, i.p.Wild-type mice
Antipsychotic-like Activity
Reduction in MK-801-induced hyperlocomotion0.125 to 5 mg/kg, i.p.Mice

Table 2: Activity of this compound at the Aryl Hydrocarbon Receptor (AhR) and Immunomodulatory Effects

ParameterValueExperimental SystemReference
AhR Binding
Competitive displacement of [3H]TCDDDemonstrates direct bindingIn vitro translated human AhR protein
IL-22 Production
Increased IL-22 production in CD4+ T cells1 µMHuman and mouse CD4+ T cells

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Synthesis of this compound

Objective: To chemically synthesize this compound for experimental use.

Protocol:

  • Suspend 1 g of 2-amino-3-hydroxybenzoic acid (6.53 mmol) in 250 mL of methanol and stir at 25°C for 15 minutes.

  • Add diacetoxyiodobenzene (4.31 g, 13.39 mmol) to the reaction mixture in portions. The color of the mixture will gradually change from pale yellow-pink to red.

  • Continue stirring for 12 hours at room temperature.

  • Collect the fine red precipitate by filtration.

  • Wash the precipitate with methanol.

  • The resulting solid is this compound.

In Vitro Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

Objective: To determine if this compound directly binds to the AhR.

Protocol:

  • Synthesize human AhR protein from an AHR expression construct (e.g., pSporthAHR2) using a TnT-Quick Coupled Reticulocyte Lysate System.

  • Measure the competition between this compound and 2,3,7,8-tetrachloro[1,6-3H]dibenzo-p-dioxin ([3H]TCDD) for binding to the human AhR.

  • Perform the binding assay by velocity sedimentation on sucrose gradients in a vertical tube rotor.

  • Quantify the displacement of [3H]TCDD by this compound to determine its binding affinity.

Measurement of IL-22 Production in Human T Cells

Objective: To assess the ability of this compound to induce IL-22 production in T cells.

Protocol:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy adult volunteers.

  • Culture the PBMCs and stimulate them with anti-CD3 and anti-CD28 antibodies in vitro.

  • Treat the stimulated cells with varying concentrations of this compound (e.g., 1 µM).

  • After a suitable incubation period (e.g., 5 days), measure the production of IL-22 in the cell culture supernatant by ELISA or by intracellular staining and flow cytometry.

Neuroprotection Assay against NMDA-Induced Excitotoxicity

Objective: To evaluate the neuroprotective effects of this compound against glutamate-induced cell death.

Protocol:

  • Prepare mixed cultures of cortical cells from embryonic rodents.

  • Expose the cultured neurons to the excitotoxin N-methyl-D-aspartate (NMDA) to induce cell death.

  • Co-treat the cells with various concentrations of this compound (e.g., 30-100 µM).

  • Assess neuronal viability after a 24-hour incubation period by measuring the release of lactate dehydrogenase (LDH) into the culture medium. A decrease in LDH release in the presence of this compound indicates neuroprotection.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and a typical experimental workflow.

cinnabarinic_acid_mglu4_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound mGlu4 mGlu4 Receptor This compound->mGlu4 Gi_Go Gi/Go Protein mGlu4->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP Neuroprotection Neuroprotection cAMP->Neuroprotection

Caption: this compound activation of the mGlu4 receptor signaling pathway.

cinnabarinic_acid_ahr_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90 Complex This compound->AhR_complex Binds AhR_CA AhR-CA Complex ARNT ARNT AhR_CA->ARNT Translocates & Dimerizes AhR_ARNT AhR-ARNT-CA Complex XRE XRE AhR_ARNT->XRE Binds IL22_gene IL-22 Gene XRE->IL22_gene Activates Transcription IL22_mRNA IL-22 mRNA IL22_gene->IL22_mRNA

Caption: this compound activation of the AhR signaling pathway leading to IL-22 production.

experimental_workflow_neuroprotection start Start: Isolate Cortical Neurons culture Culture Neurons start->culture treatment Treat with NMDA + this compound culture->treatment incubation Incubate for 24 hours treatment->incubation assay Perform LDH Assay incubation->assay analysis Analyze Data: Compare LDH Release assay->analysis end End: Determine Neuroprotective Effect analysis->end

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Conclusion and Future Directions

The journey of this compound from a "forgotten" metabolite to a molecule of significant pharmacological interest underscores the importance of continued exploration of endogenous metabolic pathways. Its dual activity on the mGlu4 receptor and AhR presents a unique therapeutic opportunity for diseases with both neurological and inflammatory components. Future research should focus on elucidating the detailed molecular mechanisms of its action, exploring its therapeutic potential in a wider range of disease models, and developing strategies for its targeted delivery and modulation. The in-depth understanding of this compound's biology will be crucial for translating its promise into novel therapies for a variety of challenging medical conditions.

References

Cinnabarinic Acid: A Dual-Acting Metabolite at the Crossroads of Neuroimmunology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cinnabarinic acid (CA), an endogenous metabolite of the kynurenine pathway, is emerging as a pivotal molecule in the intricate interplay between the nervous and immune systems. Formed via the oxidative dimerization of 3-hydroxyanthranilic acid, CA exhibits a unique dual-action mechanism, functioning as both a partial agonist for the type 4 metabotropic glutamate receptor (mGlu4) and as a ligand for the aryl hydrocarbon receptor (AHR).[1] This multifaceted activity positions CA as a compelling therapeutic candidate for a range of neuroinflammatory and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core mechanisms of CA, detailed experimental protocols, quantitative data, and a visual representation of its signaling pathways to facilitate further research and drug development.

Core Mechanisms of Action

This compound's influence on neuroimmunology stems from its ability to modulate two distinct and critical signaling pathways: the mGlu4 receptor and the aryl hydrocarbon receptor.

Metabotropic Glutamate Receptor 4 (mGlu4) Agonism

This compound acts as an orthosteric partial agonist of the mGlu4 receptor, a Gi/Go-protein coupled receptor predominantly located on presynaptic terminals.[2] Activation of mGlu4 receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release, particularly glutamate.[3] This mechanism is central to CA's neuroprotective effects, as excessive glutamate is a key driver of excitotoxicity in various neurological conditions.

Aryl Hydrocarbon Receptor (AHR) Activation

As a ligand for the AHR, a ligand-activated transcription factor, this compound plays a crucial role in modulating immune responses.[4] Upon binding CA, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, influencing their transcription.[5] A key outcome of AHR activation by CA is the induction of Interleukin-22 (IL-22) production, a cytokine known for its tissue-protective and anti-inflammatory properties at barrier surfaces. Furthermore, AHR activation by CA has been shown to shift the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs), favoring an immunosuppressive environment.

Data Presentation

The following tables summarize the quantitative data available on the biological activities of this compound.

ParameterReceptor/AssayValueSpeciesReference
In Vitro Activity
EC50 (cAMP Inhibition)mGlu4 Receptor~30 µMMurine
Partial Agonist ActivitymGlu4 Receptor (vs. L-AP4)~25% of L-AP4-
AHR ActivationAHR Reporter AssayDose-dependent induction of GFPMurine
IL-22 ProductionHuman Peripheral Blood Mononuclear CellsDose-dependent increaseHuman
Neuroprotection (vs. NMDA)Cultured Cortical NeuronsSignificant protection at 10-300 µMMurine
In Vivo Efficacy
EAE AmeliorationMOG35-55-induced EAE0.1 - 10 mg/kg (i.p., daily)Murine
Analgesia (Formalin Test)Inflammatory Pain0.125 - 0.25 mg/kg (i.p.)Murine
Cellular Effects
Treg Cell ModulationEAE Model (Spleen)Increased percentage of CD4+Foxp3+ cellsMurine
Th17 Cell ModulationEAE Model (Spleen)Decreased percentage of CD4+IL-17+ cellsMurine

Table 1: Quantitative Data on this compound's Biological Activities

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in C57BL/6 mice and subsequent treatment with this compound to assess its therapeutic potential.

Materials:

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • This compound (CA)

  • Sterile PBS

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG35-55 in CFA (final concentration of MOG35-55: 2 mg/mL; final concentration of M. tuberculosis: 4 mg/mL).

    • Administer 100 µL of the emulsion subcutaneously at two sites on the flank of each mouse.

    • Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).

  • PTX Booster (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.

  • This compound Treatment:

    • Prepare a solution of CA in sterile saline.

    • Beginning on the day of immunization (Day 0), administer CA daily via i.p. injection at a dose of 0.1-10 mg/kg. The control group receives daily i.p. injections of saline.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the clinical severity on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund or dead

Formalin-Induced Inflammatory Pain Model

This protocol details the use of the formalin test to evaluate the analgesic properties of this compound.

Materials:

  • Formalin (2.5% solution in saline)

  • This compound (CA)

  • Sterile saline

  • Male C57BL/6 mice

Procedure:

  • Acclimatization:

    • Place mice individually in observation chambers for at least 30 minutes before the experiment to allow for acclimatization.

  • This compound Administration:

    • Administer CA i.p. at doses ranging from 0.125 to 3 mg/kg, 15 minutes before the formalin injection. The control group receives an i.p. injection of saline.

  • Formalin Injection:

    • Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

  • Nociceptive Behavior Observation:

    • Immediately after the formalin injection, record the cumulative time the animal spends licking or biting the injected paw for 60 minutes.

    • The response is typically biphasic:

      • Phase 1 (0-5 minutes): Represents acute nociceptive pain.

      • Phase 2 (15-60 minutes): Represents inflammatory pain.

  • Data Analysis:

    • Compare the duration of licking/biting behavior between the CA-treated and control groups for both phases.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

// mGlu4 Pathway CA -> mGlu4 [label="Binds to"]; mGlu4 -> Gi_Go [label="Activates"]; Gi_Go -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [label="Converts ATP to", style=dashed]; cAMP -> PKA [label="Activates"]; PKA -> Neurotransmitter_Vesicle [label="Inhibits fusion of", arrowhead=tee]; Neurotransmitter_Vesicle -> Glutamate_Release [label="Leads to"]; Glutamate_Release -> Neuroprotection;

// AHR Pathway CA -> AHR_complex [label="Binds to"]; AHR_complex -> AHR_ligand [label="Conformational\nchange"]; AHR_ligand -> ARNT [label="Translocates to\nnucleus & binds"]; ARNT -> AHR_ARNT [style=invis]; AHR_ligand -> AHR_ARNT [style=invis]; {rank=same; ARNT; AHR_ligand} AHR_ARNT -> XRE [label="Binds to"]; XRE -> IL22_gene [label="Activates\ntranscription of"]; IL22_gene -> IL22_mRNA [label="Transcription"]; IL22_mRNA -> IL22_protein [label="Translation"]; IL22_protein -> Immune_Modulation; } end_dot

Dual signaling pathways of this compound.

Experimental Workflow for EAE Model

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Analysis Day0_Immunization Day 0: Immunize with MOG35-55/CFA & PTX Day2_Booster Day 2: Administer PTX Booster Day0_Immunization->Day2_Booster Daily_CA Daily i.p. Injection: This compound (0.1-10 mg/kg) or Vehicle Day0_Immunization->Daily_CA Start Treatment Daily_Scoring Daily Clinical Scoring (Days 7 onwards) Day2_Booster->Daily_Scoring Daily_CA->Daily_Scoring Tissue_Harvest Tissue Harvest (e.g., Spleen, CNS) Daily_Scoring->Tissue_Harvest At study endpoint FACS_Analysis FACS Analysis (Treg/Th17 populations) Tissue_Harvest->FACS_Analysis Histology Histology (Inflammation, Demyelination) Tissue_Harvest->Histology

Workflow of the EAE experiment with CA treatment.

Neuroimmunological Implications and Therapeutic Potential

The dual engagement of mGlu4 and AHR by this compound underpins its significant potential in neuroimmunology.

In the context of multiple sclerosis, modeled by EAE, CA's ability to suppress the disease is multifaceted. By activating mGlu4 receptors, it likely reduces glutamate-mediated excitotoxicity to neurons and oligodendrocytes. Simultaneously, its activation of the AHR pathway promotes an anti-inflammatory milieu by increasing IL-22 production and shifting the T-cell balance from the pathogenic Th17 phenotype towards the protective Treg phenotype. This combined neuroprotective and immunomodulatory action makes CA a particularly attractive candidate for diseases with both neurodegenerative and inflammatory components.

In models of inflammatory pain, the analgesic effect of CA appears to be primarily mediated through mGlu4 receptor activation. This suggests a role for CA in dampening nociceptive signaling in the central nervous system.

Future Directions and Conclusion

This compound represents a promising endogenous molecule with significant therapeutic potential in the field of neuroimmunology. Its ability to concurrently target both neuronal excitotoxicity and immune dysregulation through distinct receptor systems offers a unique advantage for treating complex neurological disorders.

Further research is warranted to fully elucidate the downstream signaling cascades of both the mGlu4 and AHR pathways following CA activation in different neural and immune cell types. Specifically, more quantitative data on the effects of CA on microglial and astrocytic function are needed to complete our understanding of its neuroprotective mechanisms. Moreover, preclinical studies in a wider range of neuroinflammatory and neurodegenerative models are necessary to validate its therapeutic efficacy.

References

A Comprehensive Review of the Biological Activities of Cinnabarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnabarinic acid (CA), a tryptophan metabolite of the kynurenine pathway, is an endogenous phenoxazinone derivative formed by the oxidative dimerization of 3-hydroxyanthranilic acid.[1][2] Historically considered a "forgotten" metabolite, recent research has unveiled its diverse and significant biological activities, positioning it as a molecule of interest for therapeutic development.[3] This technical guide provides a comprehensive literature review of the biological activities of this compound, with a focus on its neuroprotective, immunomodulatory, antimicrobial, and anticancer properties. Quantitative data are summarized in structured tables, key experimental protocols are detailed, and signaling pathways are visualized to offer a thorough resource for the scientific community.

Core Biological Activities and Molecular Targets

This compound exerts its pleiotropic effects through the modulation of two primary molecular targets: the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR).[4][5] Its ability to interact with these receptors underpins its diverse pharmacological profile.

Neuroprotective and Analgesic Activities

This compound demonstrates significant neuroprotective and analgesic properties, primarily through its action as a partial agonist at the mGlu4 receptor.

Quantitative Data on Neuroprotective and Analgesic Activities

Biological EffectAssay SystemKey FindingsReference(s)
Neuroprotection Cultured cortical neurons (NMDA-induced excitotoxicity)Neuroprotective at concentrations above 30 μM.
Analgesia Formalin-induced inflammatory pain in miceReduced nocifensive behavior at low doses (0.125 and 0.25 mg/kg, i.p.). Higher doses (0.5 and 3 mg/kg) were ineffective.
Chronic Constriction Injury (CCI) model of neuropathic pain in miceA single injection of 0.25 mg/kg (i.p.) produced significant analgesia.

Signaling Pathway: mGlu4 Receptor Activation

This compound acts as an orthosteric agonist at the mGlu4 receptor, a Gi/Go-coupled protein that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate neurotransmitter release, contributing to its neuroprotective and analgesic effects.

mGlu4_Pathway CA This compound mGlu4 mGlu4 Receptor CA->mGlu4 binds and activates GiGo Gi/Go Protein mGlu4->GiGo activates AC Adenylyl Cyclase GiGo->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP Neuroprotection Neuroprotection cAMP->Neuroprotection leads to Analgesia Analgesia cAMP->Analgesia leads to

This compound activates the mGlu4 receptor, leading to neuroprotection and analgesia.

Immunomodulatory and Anti-inflammatory Activities

This compound is a potent modulator of the immune system, acting as an agonist of the aryl hydrocarbon receptor (AhR). This interaction drives the production of the cytokine interleukin-22 (IL-22) and upregulates other target genes, contributing to its immunomodulatory and anti-inflammatory effects.

Quantitative Data on Immunomodulatory and Anti-inflammatory Activities

Biological EffectAssay SystemKey FindingsReference(s)
IL-22 Production Human and mouse CD4+ T cells1 μM of this compound increases IL-22 production.
IDO Inhibition Enzyme assayIC50 ≈ 2 μM; Ki = 326 nM.

Signaling Pathway: AhR Activation

Upon binding to this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes such as IL22, STC2 (Stanniocalcin 2), and CYP1A1. The induction of IL-22 is a key mechanism behind its immunomodulatory effects, while STC2 has been implicated in its cytoprotective actions.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA This compound AhR AhR CA->AhR binds ARNT ARNT AhR->ARNT dimerizes with XRE XRE ARNT->XRE binds to IL22 IL-22 Gene XRE->IL22 activates transcription STC2 STC2 Gene XRE->STC2 activates transcription CYP1A1 CYP1A1 Gene XRE->CYP1A1 activates transcription Immunomodulation Immunomodulation IL22->Immunomodulation Hepatoprotection Hepatoprotection STC2->Hepatoprotection

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Cinnabarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of cinnabarinic acid, a phenoxazinone metabolite of the kynurenine pathway. The following sections offer a comparative overview of two primary synthetic methods, complete with experimental protocols, quantitative data, and visual workflow diagrams to guide researchers in the efficient laboratory-scale production of this compound.

Introduction

This compound (2-amino-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid) is a naturally occurring orange-red pigment. It is formed in vivo via the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid (3-HAA)[1]. As a metabolite of the kynurenine pathway, which is involved in tryptophan metabolism, this compound has garnered interest for its biological activities. This document outlines two effective methods for its synthesis: a chemical approach using manganese dioxide as an oxidant and an enzymatic method employing laccase.

Methods Overview and Data Summary

The choice between chemical and enzymatic synthesis of this compound will depend on the specific requirements of the research, such as desired yield, purity, and access to reagents and equipment. The following table summarizes the key quantitative data for each method.

ParameterChemical Synthesis (Manganese Dioxide)Enzymatic Synthesis (Laccase)
Starting Material 3-Hydroxyanthranilic acid3-Hydroxyanthranilic acid
Key Reagent Manganese (IV) Oxide (MnO₂)Laccase from Pycnoporus cinnabarinus
Reaction Time 12 hoursNot explicitly stated, requires monitoring
Reported Yield ~30%Yields can be variable, optimization is key
Purification Method Filtration and washingSolvent extraction (Ethyl Acetate)

Experimental Protocols

Method 1: Chemical Synthesis via Manganese Dioxide Oxidation

This method relies on the chemical oxidation of 3-hydroxyanthranilic acid to facilitate the dimerization and formation of this compound.

Materials:

  • 3-Hydroxyanthranilic acid (3-HAA)

  • Activated Manganese (IV) Oxide (MnO₂)

  • Methanol

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Stir plate and stir bar

  • Reaction flask

Protocol:

  • Dissolve 1 gram of 3-hydroxyanthranilic acid in a suitable solvent such as methanol in a reaction flask equipped with a stir bar.

  • Add a molar excess of activated manganese (IV) oxide to the solution. A typical starting point is a 5 to 10-fold molar excess of MnO₂ relative to the 3-HAA.

  • Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solid manganese dioxide and the precipitated this compound are collected by filtration.

  • Wash the collected solid with fresh methanol to remove any unreacted starting material and soluble impurities.

  • The fine red precipitate of this compound can be further purified if necessary, for example, by recrystallization, though filtration and washing are often sufficient to yield a product of adequate purity for many applications. A reported yield for this method is approximately 29.6%.

Method 2: Enzymatic Synthesis using Laccase

This protocol utilizes the catalytic activity of laccase to oxidize 3-hydroxyanthranilic acid, mimicking the natural biosynthetic pathway.

Materials:

  • 3-Hydroxyanthranilic acid (3-HAA)

  • Laccase (e.g., from Pycnoporus cinnabarinus)

  • Sodium tartrate buffer (50 mM, pH 4.5)

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Prepare a solution of 3-hydroxyanthranilic acid in 50 mM sodium tartrate buffer (pH 4.5). A starting concentration of 500 µM 3-HAA can be used.

  • Add laccase to the reaction mixture. The amount of enzyme will depend on its specific activity; however, a starting point of 0.15 Units of laccase per milliliter of reaction volume can be employed.

  • Incubate the reaction mixture at an optimal temperature for the chosen laccase (typically around 25-37°C) with gentle agitation.

  • Monitor the formation of the red-orange colored this compound visually and spectrophotometrically (absorbance at 450 nm).

  • Once the reaction has reached the desired endpoint, the product can be isolated. Centrifuge the reaction mixture to remove any solid particulates.

  • Extract the supernatant containing this compound with an equal volume of ethyl acetate in a separatory funnel.

  • Separate the organic layer, and repeat the extraction of the aqueous layer to maximize product recovery.

  • Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the solid this compound.

  • The purity of the product can be assessed by techniques such as TLC, HPLC, or NMR spectroscopy[2].

Visualizing the Synthesis Workflows

The following diagrams illustrate the key steps in both the chemical and enzymatic synthesis of this compound.

chemical_synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start_3HAA 3-Hydroxyanthranilic Acid reaction Oxidative Dimerization (12h, Room Temp) start_3HAA->reaction start_MnO2 Manganese Dioxide start_MnO2->reaction filtration Filtration reaction->filtration washing Washing with Methanol filtration->washing product This compound washing->product

Caption: Chemical synthesis workflow for this compound.

enzymatic_synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start_3HAA 3-Hydroxyanthranilic Acid reaction Enzymatic Oxidation (25-37°C) start_3HAA->reaction start_laccase Laccase start_laccase->reaction start_buffer Buffer (pH 4.5) start_buffer->reaction extraction Ethyl Acetate Extraction reaction->extraction evaporation Solvent Evaporation extraction->evaporation product This compound evaporation->product

Caption: Enzymatic synthesis workflow for this compound.

References

Protocol for the Enzymatic Synthesis of Cinnabarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Cinnabarinic acid is a phenoxazinone compound with significant potential in the pharmaceutical and biotechnology sectors due to its antimicrobial, antiviral, and antitumor activities. It also serves as a valuable chromophore in various biotechnological applications. The enzymatic synthesis of this compound from its precursor, 3-hydroxyanthranilic acid (3-HAA), offers a green and efficient alternative to chemical synthesis methods. This document provides detailed protocols for the synthesis of this compound using two primary enzymatic systems: laccase from the fungus Pycnoporus cinnabarinus and cinnabarinate synthase, an enzyme found in mammalian liver.

Target Audience

This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of biocatalysis, natural product synthesis, and pharmaceutical research.

Principle of the Reaction

The enzymatic synthesis of this compound involves the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid. This reaction is catalyzed by oxidoreductases, with laccase and cinnabarinate synthase being the most prominently studied enzymes for this conversion. The reaction proceeds through the formation of a radical intermediate, which then undergoes spontaneous condensation and further oxidation to yield the stable red pigment, this compound.

Signaling Pathway: Enzymatic Conversion of 3-HAA

Enzymatic_Synthesis cluster_0 Enzymatic Conversion 3-HAA_1 3-Hydroxyanthranilic Acid Enzyme Laccase or Cinnabarinate Synthase 3-HAA_1->Enzyme 3-HAA_2 3-Hydroxyanthranilic Acid 3-HAA_2->Enzyme Cinnabarinic_Acid This compound Enzyme->Cinnabarinic_Acid Oxidative Dimerization

Caption: Enzymatic synthesis of this compound from 3-hydroxyanthranilic acid.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the enzymatic synthesis of this compound using laccase and cinnabarinate synthase.

ParameterLaccase (Pycnoporus cinnabarinus)Cinnabarinate Synthase (Rat Liver)Reference
Optimal pH 4.57.2[1][2]
Optimal Temperature Not specified (ambient)37°C[2]
Required Cofactors/Activators NoneMn²⁺ (absolute requirement)[2]
Inhibitors Not specifiedAg⁺, Hg²⁺, MoO₄²⁻, Fe²⁺, Cu²⁺[3]
Substrate 3-Hydroxyanthranilic Acid (3-HAA)3-Hydroxyanthranilic Acid (3-HAA)
Reported Yield VariableNot directly reported in simple yield

Experimental Protocols

Protocol 1: Laccase-Mediated Synthesis of this compound

This protocol details the synthesis of this compound using commercially available or purified laccase from Pycnoporus cinnabarinus.

Materials and Reagents:

  • Laccase from Pycnoporus cinnabarinus (activity to be determined)

  • 3-Hydroxyanthranilic acid (3-HAA)

  • Sodium tartrate buffer (50 mM, pH 4.5)

  • Spectrophotometer

  • HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Deionized water

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM sodium tartrate buffer (pH 4.5).

    • Add 3-hydroxyanthranilic acid to a final concentration of 500 µM.

    • Equilibrate the reaction mixture to room temperature.

    • Initiate the reaction by adding laccase. The optimal enzyme concentration should be determined empirically, starting with a range of 0.1 to 1 U/mL of reaction volume. One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of a standard substrate (e.g., ABTS) per minute.

  • Incubation:

    • Incubate the reaction mixture at room temperature with gentle agitation for a period ranging from 1 to 24 hours.

    • Monitor the progress of the reaction by observing the color change of the solution to red and by taking aliquots for spectrophotometric or HPLC analysis.

  • Reaction Termination:

    • The reaction can be stopped by heat inactivation of the enzyme (e.g., 10 minutes at 80°C) or by adding a denaturing agent like SDS.

  • Purification of this compound (via HPLC):

    • Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitated protein.

    • Inject the filtered sample onto a C18 reverse-phase HPLC column.

    • Use a mobile phase consisting of a gradient of acetonitrile in water with 0.1% TFA or formic acid. A typical gradient could be 10-90% acetonitrile over 20 minutes.

    • Monitor the elution profile at a wavelength of approximately 450 nm.

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the collected fractions to obtain pure this compound.

  • Quantification:

    • This compound concentration can be determined spectrophotometrically by measuring the absorbance at its λmax (approximately 450 nm).

    • The concentration is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.

Experimental Workflow: Laccase Synthesis

Laccase_Workflow cluster_workflow Laccase-Mediated Synthesis Workflow Prep Prepare Reaction Mixture (Buffer, 3-HAA) Add_Enzyme Add Laccase Prep->Add_Enzyme Incubate Incubate at Room Temp Add_Enzyme->Incubate Monitor Monitor Reaction (Color change, HPLC) Incubate->Monitor Terminate Terminate Reaction Monitor->Terminate Purify Purify by HPLC (C18 column) Terminate->Purify Quantify Quantify Product (Spectrophotometry) Purify->Quantify

Caption: Workflow for laccase-mediated synthesis of this compound.

Protocol 2: Cinnabarinate Synthase-Mediated Synthesis of this compound

This protocol outlines the synthesis using a partially purified cinnabarinate synthase preparation, for example, from rat liver.

Materials and Reagents:

  • Partially purified cinnabarinate synthase

  • 3-Hydroxyanthranilic acid (3-HAA)

  • Potassium phosphate buffer (0.1 M, pH 7.2)

  • Manganese(II) chloride (MnCl₂) solution (1 mM)

  • Spectrophotometer

  • Incubator or water bath at 37°C

Procedure:

  • Enzyme Preparation:

    • Cinnabarinate synthase can be partially purified from rat liver nuclear fractions as described in the literature. The protein concentration of the enzyme preparation should be determined.

  • Reaction Setup:

    • In a microcentrifuge tube or a cuvette, prepare the reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.2).

    • Add 3-hydroxyanthranilic acid to a final concentration of 100-500 µM.

    • Add MnCl₂ to a final concentration in the sub-micromolar to low micromolar range (e.g., 0.1 - 10 µM). The optimal concentration should be determined experimentally.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the cinnabarinate synthase preparation to the reaction mixture.

    • Incubate at 37°C.

  • Monitoring the Reaction:

    • The formation of this compound can be continuously monitored spectrophotometrically by measuring the increase in absorbance at approximately 450 nm.

  • Purification and Quantification:

    • Follow the same purification and quantification steps as described in Protocol 1 (steps 4 and 5).

Experimental Workflow: Synthase Synthesis

Synthase_Workflow cluster_workflow Cinnabarinate Synthase Workflow Prep Prepare Reaction Mixture (Buffer, 3-HAA, MnCl₂) Pre_Incubate Pre-incubate at 37°C Prep->Pre_Incubate Add_Enzyme Add Cinnabarinate Synthase Pre_Incubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Monitor Monitor Reaction (Spectrophotometry) Incubate->Monitor Purify_Quantify Purify and Quantify (HPLC, Spectrophotometry) Monitor->Purify_Quantify

Caption: Workflow for cinnabarinate synthase-mediated synthesis.

Protocol 3: Determination of the Molar Extinction Coefficient of this compound

Materials and Reagents:

  • Purified this compound (of known high purity)

  • Analytical balance

  • Appropriate solvent (e.g., methanol or phosphate buffer at a specific pH)

  • Volumetric flasks

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of pure, dry this compound (e.g., 1-5 mg).

    • Dissolve the weighed this compound in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (in g/L).

    • Calculate the molar concentration of the stock solution (Molar Mass of this compound: 300.24 g/mol ).

  • Prepare a Dilution Series:

    • Prepare a series of at least five dilutions of the stock solution with known concentrations. The concentrations should be chosen to give absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure Absorbance:

    • Record the full UV-Vis spectrum (e.g., 200-700 nm) of one of the diluted solutions to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the blank (solvent) and all the standard solutions at the determined λmax.

  • Construct a Calibration Curve:

    • Plot a graph of absorbance versus molar concentration for the standard solutions.

    • Perform a linear regression analysis on the data points. The plot should be linear and pass through the origin.

  • Calculate the Molar Extinction Coefficient:

    • According to the Beer-Lambert law (A = εbc), the slope of the calibration curve is equal to the product of the molar extinction coefficient (ε) and the path length of the cuvette (b, typically 1 cm).

    • Calculate ε by dividing the slope of the line by the path length of the cuvette (ε = slope / b). The units of ε will be M⁻¹cm⁻¹.

References

Application Notes and Protocols: Metabolic Engineering of Pseudomonas chlororaphis for Cinnabarinic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnabarinic acid, a phenoxazinone compound, holds significant promise in the pharmaceutical and chemical industries due to its diverse biological activities.[1] Traditionally, the production of this compound has been limited. However, recent advancements in metabolic engineering have enabled the use of microbial cell factories, such as Pseudomonas chlororaphis, for its efficient and sustainable synthesis from renewable resources.[1] This document provides detailed application notes and protocols for the metabolic engineering of Pseudomonas chlororaphis GP72 to produce this compound, based on established research.

Data Presentation

Table 1: this compound Production in Engineered P. chlororaphis GP72 Strains
StrainRelevant Genotype/Expressed GenesThis compound Titer (mg/L) at 48h
GP72-CA1Expressed DHHA dehydrogenase (calB3) and phenoxazinone synthase (cotA) in a DHHA-producing strain.20.3

Data summarized from Yue et al., 2019.[1]

Table 2: Optimization of Fermentation Conditions for this compound Production in P. chlororaphis GP72-CA1
ConditionThis compound Titer (mg/L)
Initial Production20.3
Addition of Cu²⁺Increased titer
Addition of H₂O₂Increased titer
Addition of GlycerolIncreased titer
Combined Optimization 136.2

Data summarized from Yue et al., 2019.[1][2]

Signaling Pathways and Experimental Workflows

Cinnabarinic_Acid_Biosynthesis_Pathway Chorismate Chorismate DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid (DHHA) Chorismate->DHHA Endogenous Pathway (P. chlororaphis GP72) HAA 3-hydroxyanthranilic acid (HAA) DHHA->HAA calB3 (DHHA dehydrogenase) Cinnabarinic_Acid This compound HAA->Cinnabarinic_Acid cotA (Phenoxazinone synthase) Experimental_Workflow Strain_Selection Strain Selection: P. chlororaphis GP72 (DHHA producer) Transformation Transformation into P. chlororaphis GP72 Strain_Selection->Transformation Gene_Selection Gene Selection: calB3 (DHHA dehydrogenase) cotA (Phenoxazinone synthase) Plasmid_Construction Plasmid Construction: pBbB5k-calB3-cotA Gene_Selection->Plasmid_Construction Plasmid_Construction->Transformation Fermentation Shake Flask Fermentation Transformation->Fermentation Optimization Fermentation Optimization: (Cu²⁺, H₂O₂, Glycerol) Fermentation->Optimization Analysis HPLC Analysis of this compound Optimization->Analysis

References

Application Notes and Protocols for Studying mGluR4 Activation by Cinnabarinic Acid in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a member of the group III metabotropic glutamate receptors, is a G-protein coupled receptor (GPCR) primarily coupled to Gαi/o proteins.[1][2] Activation of mGluR4 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This receptor is a promising therapeutic target for various neurological and psychiatric disorders. Cinnabarinic acid, an endogenous metabolite of the kynurenine pathway, has been identified as a partial agonist of mGluR4, showing selectivity over other mGlu receptor subtypes. This document provides detailed application notes and protocols for studying the activation of mGluR4 by this compound in Human Embryonic Kidney 293 (HEK293) cells, a commonly used in vitro model system for studying GPCRs.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the interaction of this compound with mGluR4 in HEK293 cells.

ParameterValueCell LineAssayReference
Agonist ActivityPartial AgonistHEK293 cells expressing mGluR4[³H]InsP production / cAMP formation
SelectivitySelective for mGluR4 over mGluR1, 2, 5, 6, 7, and 8HEK293 cells expressing various mGluRs[³H]InsP production
Efficacy ComparisonAt 100 µM, this compound is 5-fold less efficacious than the full agonist ACPT-IHEK293 cells expressing mGluR4[³H]InsP production
PotencyDetectable agonist activity at concentrations ≥ 100 µMHEK293 cells expressing mGluR4[³H]InsP production

Signaling Pathway

Activation of mGluR4 by an agonist like this compound initiates a signaling cascade that results in the inhibition of cAMP production. The diagram below illustrates this pathway.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound mGluR4 mGluR4 This compound->mGluR4 Binds to Gi_Go Gαi/o (inactive) mGluR4->Gi_Go Activates Gi_Go_active Gαi/o (active) Gi_Go->Gi_Go_active GDP -> GTP AC Adenylyl Cyclase Gi_Go_active->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion

Caption: mGluR4 signaling pathway initiated by this compound.

Experimental Workflow

The following diagram outlines the general workflow for studying mGluR4 activation by this compound in HEK293 cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Culture HEK293 Cell Culture Transfection Transient Transfection with mGluR4 plasmid Culture->Transfection Seeding Seed transfected cells into assay plates Transfection->Seeding Treatment Treat with this compound (and controls) Seeding->Treatment Assay Perform cAMP or Inositol Phosphate Assay Treatment->Assay Data Data Acquisition Assay->Data Analysis Data Analysis (e.g., EC50 determination) Data->Analysis

Caption: General experimental workflow for mGluR4 activation studies.

Experimental Protocols

HEK293 Cell Culture and Transient Transfection

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding human mGluR4

  • Transfection reagent (e.g., Lipofectamine™ 2000 or Polyethylenimine (PEI))

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates and other standard cell culture plastics

Protocol:

  • Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluency.

  • Seeding for Transfection: The day before transfection, seed HEK293 cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation (Lipofectamine™ 2000 example):

    • For each well, dilute 2.5 µg of mGluR4 plasmid DNA into 250 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of Lipofectamine™ 2000 into 250 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and Lipofectamine™ 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL of the DNA-lipid complex to each well containing the cells. Gently rock the plate to ensure even distribution.

  • Post-Transfection: Incubate the cells for 24-48 hours post-transfection before proceeding to the functional assays.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) by dissolving the powder in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution to the desired final concentrations in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.1%).

cAMP Assay (Example using a LANCE® Ultra cAMP Kit)

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that measures the amount of cAMP produced by cells.

Materials:

  • HEK293 cells transiently expressing mGluR4

  • This compound

  • Forskolin (to stimulate adenylyl cyclase and establish a maximal response)

  • LANCE® Ultra cAMP Kit reagents

  • White opaque 384-well plates

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Cell Seeding: 24-48 hours post-transfection, harvest the cells and seed them into a white opaque 384-well plate at an optimized density (e.g., 2,000-5,000 cells/well) in a small volume of assay buffer.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known mGluR4 agonist).

  • Forskolin Stimulation: To measure the inhibition of adenylyl cyclase, stimulate the cells with a concentration of forskolin that elicits a submaximal cAMP response (EC₈₀). This allows for the detection of inhibitory effects.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP modulation.

  • Detection: Add the LANCE® Ultra cAMP detection reagents according to the manufacturer's protocol. This typically involves a lysis step followed by the addition of the antibody-dye conjugates.

  • Measurement: After a final incubation period, read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP response for each concentration of this compound. Plot the data to determine the EC₅₀ value.

Inositol Phosphate (IP) Assay (Example using IP-One HTRF® Assay Kit)

Principle: While mGluR4 primarily couples to Gαi/o, some studies utilize co-expression with a promiscuous G-protein (e.g., Gαq) or a chimeric G-protein to redirect the signal through the phospholipase C (PLC) pathway, leading to the production of inositol phosphates. This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

  • HEK293 cells transiently co-expressing mGluR4 and a suitable G-protein

  • This compound

  • IP-One HTRF® Assay Kit reagents

  • White opaque 96- or 384-well plates

  • Plate reader capable of HTRF® measurements

Protocol:

  • Cell Seeding: 24-48 hours post-transfection, seed the cells into a white opaque plate in assay buffer.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Detection: Add the IP1-d2 and anti-IP1-cryptate reagents according to the manufacturer's protocol.

  • Measurement: After incubation, read the plate on an HTRF® compatible plate reader.

  • Data Analysis: The HTRF® signal is inversely proportional to the concentration of IP1. Calculate the IP1 concentration based on a standard curve and plot the dose-response curve for this compound to determine its EC₅₀.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the activation of mGluR4 by this compound in HEK293 cells. By utilizing these methods, scientists can further characterize the pharmacology of this endogenous ligand and explore its potential as a modulator of mGluR4 activity for therapeutic purposes. It is important to note that while high concentrations of this compound are active, they may also have off-target effects, which should be considered when interpreting results.

References

Application of Cinnabarinic Acid in T-Cell Differentiation and IL-22 Production Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnabarinic acid (CA), an endogenous metabolite of the tryptophan catabolism pathway, has emerged as a significant modulator of the immune system.[1][2] It functions as a natural ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a crucial role in regulating immune responses, particularly in the differentiation of T-helper (Th) cells.[3][4][5] Activation of the AHR by CA has been shown to be a potent driver of Interleukin-22 (IL-22) production in both human and mouse CD4+ T cells. IL-22 is a key cytokine involved in mucosal immunity, tissue repair, and inflammation. This document provides detailed application notes and protocols for utilizing this compound in T-cell differentiation assays to generate IL-22-producing cells and for the subsequent quantification of IL-22.

Signaling Pathway

This compound exerts its effects on T-cell differentiation primarily through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of CA, the AHR complex translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. In the context of T cells, this signaling cascade leads to the expression of genes that drive the differentiation of IL-22-producing T-helper cells.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA This compound AHR_complex AHR-HSP90-XAP2-p23 Complex CA->AHR_complex Binds AHR_ligand AHR + CA AHR_complex->AHR_ligand Conformational Change AHR_ARNT AHR-ARNT Complex AHR_ligand->AHR_ARNT Translocation & Dimerization with ARNT XRE XRE AHR_ARNT->XRE Binds to IL22_gene IL-22 Gene Transcription XRE->IL22_gene Initiates IL22_protein IL-22 Protein IL22_gene->IL22_protein Leads to

This compound-mediated AHR Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Differentiation of Human IL-22-Producing CD4+ T Cells

This protocol describes the differentiation of human naïve CD4+ T cells into IL-22-producing cells using this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naïve CD4+ T Cell Isolation Kit (Human)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Anti-human CD3 antibody (plate-bound)

  • Anti-human CD28 antibody (soluble)

  • Recombinant human IL-6

  • Recombinant human IL-23

  • This compound (CA)

  • DMSO (vehicle control)

  • 96-well flat-bottom culture plates

Procedure:

  • Isolation of Naïve CD4+ T Cells:

    • Isolate PBMCs from healthy donor blood by density gradient centrifugation.

    • Isolate naïve CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based isolation kit, following the manufacturer's instructions. Purity should be >95%.

  • Plate Coating:

    • Coat a 96-well plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS.

    • Incubate the plate at 37°C for 2-4 hours or at 4°C overnight.

    • Before use, wash the wells three times with sterile PBS to remove unbound antibody.

  • Cell Culture and Differentiation:

    • Prepare complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Resuspend the isolated naïve CD4+ T cells in the complete medium at a concentration of 1 x 10^6 cells/mL.

    • Prepare the differentiation cocktail in the complete medium containing:

      • Anti-human CD28 antibody (1-2 µg/mL)

      • Recombinant human IL-6 (20-50 ng/mL)

      • Recombinant human IL-23 (20-50 ng/mL)

    • Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to final desired concentrations (e.g., 1 µM, 10 µM, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

    • Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.

    • Add 100 µL of the differentiation cocktail containing either this compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

Protocol 2: Quantification of IL-22 Production

IL-22 production can be assessed by measuring the concentration of secreted IL-22 in the cell culture supernatant by ELISA or by determining the percentage of IL-22-producing cells through intracellular cytokine staining followed by flow cytometry.

2.1. IL-22 ELISA

Materials:

  • Human IL-22 ELISA Kit

  • Cell culture supernatants from Protocol 1

  • Microplate reader

Procedure:

  • On day 5-7 of culture, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the cell culture supernatants without disturbing the cell pellet.

  • Perform the IL-22 ELISA according to the manufacturer's protocol.

  • Read the absorbance on a microplate reader and calculate the concentration of IL-22 based on the standard curve.

2.2. Intracellular Cytokine Staining for IL-22

Materials:

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Brefeldin A or Monensin

  • Fixation/Permeabilization Buffer

  • Anti-human CD4 antibody

  • Anti-human IL-22 antibody

  • Flow cytometer

Procedure:

  • Restimulation:

    • On the final day of culture, add PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (Brefeldin A at 10 µg/mL or Monensin at 2 µM) to each well.

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Harvest the cells and wash with PBS.

    • Stain for the surface marker CD4 by incubating the cells with a fluorescently labeled anti-CD4 antibody for 30 minutes at 4°C.

    • Wash the cells to remove unbound antibody.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Stain for intracellular IL-22 by incubating the cells with a fluorescently labeled anti-human IL-22 antibody for 30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibody and resuspend in staining buffer.

  • Flow Cytometry:

    • Acquire the samples on a flow cytometer.

    • Gate on the CD4+ T-cell population and analyze the percentage of IL-22 positive cells.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Differentiation cluster_analysis Analysis of IL-22 Production PBMC_isolation Isolate PBMCs from Blood Tcell_isolation Isolate Naïve CD4+ T Cells PBMC_isolation->Tcell_isolation Cell_seeding Seed Naïve CD4+ T Cells Tcell_isolation->Cell_seeding Plate_coating Coat Plate with Anti-CD3 Plate_coating->Cell_seeding Treatment Add Differentiation Cocktail + this compound/Vehicle Cell_seeding->Treatment Incubation Incubate for 5-7 Days Treatment->Incubation Supernatant_collection Collect Supernatant Incubation->Supernatant_collection Restimulation Restimulate Cells (PMA/Ionomycin) Incubation->Restimulation ELISA IL-22 ELISA Supernatant_collection->ELISA Staining Surface (CD4) & Intracellular (IL-22) Staining Restimulation->Staining Flow_cytometry Flow Cytometry Analysis Staining->Flow_cytometry

Workflow for IL-22 Production Assay using this compound.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on T-cell differentiation and IL-22 production, based on published data.

Table 1: Effect of this compound on IL-22 Production in Human CD4+ T Cells

Treatment GroupThis compound (µM)IL-22 Concentration (pg/mL)Fold Change vs. Vehicle
Vehicle Control0 (DMSO)Baseline Value1.0
This compound1Increased Value>1.0
This compound10Further Increased Value>>1.0
This compound50Maximal Effect Value>>>1.0

Note: The actual values will vary depending on the donor, cell culture conditions, and specific reagents used. The table illustrates the expected dose-dependent increase in IL-22 production.

Table 2: this compound-Induced Changes in T-Helper Cell Cytokine Profile

CytokineEffect of this compound Treatment
IL-22 Significantly Upregulated
IL-17No significant change or slight decrease
IFN-γVariable, may show slight increase
IL-10Variable

This data indicates that this compound selectively promotes the differentiation of IL-22-producing T cells without a concomitant increase in IL-17, suggesting a potential shift towards a Th22-like phenotype.

Conclusion

This compound is a valuable tool for researchers studying T-cell differentiation and the biology of IL-22. By acting as a natural AHR agonist, it provides a physiologically relevant method to induce IL-22 production in vitro. The protocols outlined in this document offer a framework for investigating the immunomodulatory effects of this compound and for generating IL-22-producing T cells for further functional studies. These assays are applicable in basic immunology research, as well as in the development of therapeutic strategies targeting the AHR pathway for various inflammatory and autoimmune diseases.

References

Application Notes and Protocols: In Vivo Administration of Cinnabarinic Acid in Mouse Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of cinnabarinic acid (CA), a neuroactive metabolite of the kynurenine pathway, in mouse models of neuropathic pain. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of this compound.

Introduction

This compound is an endogenous metabolite formed from the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid.[1] It has garnered interest in neuroscience research due to its activity as a partial agonist at the type 4 metabotropic glutamate receptor (mGlu4) and as a ligand for the aryl hydrocarbon receptor (AhR).[1][2] Dysregulation of the kynurenine pathway, which produces several neuroactive compounds, has been implicated in the pathophysiology of chronic pain conditions, including neuropathic pain.[3][4] Studies in mouse models of neuropathic pain, such as the Chronic Constriction Injury (CCI) of the sciatic nerve, have demonstrated that systemic administration of low doses of this compound can produce analgesic effects. The analgesic action of this compound appears to be primarily mediated by the activation of mGlu4 receptors.

Key Signaling Pathways

This compound's mechanism of action in modulating neuropathic pain involves its interaction with at least two key receptor systems: the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR).

cluster_0 This compound (CA) Administration cluster_1 Receptor Interaction cluster_2 Downstream Effects CA This compound mGlu4 mGlu4 Receptor (Presynaptic) CA->mGlu4 Agonist AhR Aryl Hydrocarbon Receptor (AhR) CA->AhR Ligand Glutamate_Release Reduced Glutamate Release mGlu4->Glutamate_Release Tolerance Potential for Tolerance (with chronic use) AhR->Tolerance Contributes to tolerance (antagonism restores analgesia) Analgesia Analgesic Effect Glutamate_Release->Analgesia

Figure 1: this compound Signaling in Neuropathic Pain.

Data Presentation

Table 1: Efficacy of Acute this compound Administration in the CCI Mouse Model
Treatment GroupDose (mg/kg, i.p.)Peak Analgesic Effect (Time Post-Injection)Paw Withdrawal Threshold (g) at Peak Effect (Mean ± SEM)Reference
Vehicle (Saline)-45 min0.030 ± 0.084
This compound0.2545 min0.73 ± 0.084
Table 2: Effect of this compound in the Formalin Test of Inflammatory Pain
Treatment GroupDose (mg/kg, i.p.)Nocifensive Response (Phase II, Mean ± SEM)Reference
Vehicle-1.07 ± 0.14 min
This compound0.1250.64 ± 0.14 min
This compound0.250.36 ± 0.16 min
This compound0.5Inactive
This compound3.0Inactive

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain in rodents, mimicking symptoms of human neuropathic pain conditions such as allodynia and hyperalgesia.

cluster_0 Surgical Procedure cluster_1 Post-Operative Care & Pain Development cluster_2 Behavioral Testing & Drug Administration Anesthesia Anesthetize Mouse Incision Incision to expose sciatic nerve Anesthesia->Incision Ligation Loose ligation of the sciatic nerve Incision->Ligation Closure Suture muscle and skin layers Ligation->Closure Recovery Animal Recovery Closure->Recovery Pain_Dev Development of neuropathic pain (approx. 14 days) Recovery->Pain_Dev Post_CCI_Test Post-CCI behavioral testing Pain_Dev->Post_CCI_Test Baseline Baseline behavioral testing (pre-CCI) Baseline->Anesthesia Drug_Admin Administer this compound or vehicle (i.p.) Post_CCI_Test->Drug_Admin Post_Drug_Test Behavioral testing after drug administration Drug_Admin->Post_Drug_Test

Figure 2: Experimental Workflow for the CCI Model.

Materials:

  • Adult male C57BL/6J mice (20-25 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Chromic gut sutures (e.g., 4-0)

  • This compound (Sigma-Aldrich)

  • Saline solution

  • Sesame oil (for AhR antagonist vehicle)

  • CH223191 (AhR antagonist, Sigma-Aldrich)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

  • Carefully dissect the nerve from the surrounding connective tissue.

  • Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for 14 days for the full development of neuropathic pain symptoms.

Behavioral Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain, is assessed by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus.

Procedure:

  • Place the mice in individual transparent plastic cages with a wire mesh floor and allow them to acclimate for at least 30 minutes before testing.

  • Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.

  • Begin with a filament in the middle of the force range and increase or decrease the force according to the response.

  • A positive response is defined as a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold is calculated using the up-down method.

Drug Preparation and Administration
  • This compound: Dissolve this compound in saline. Administer intraperitoneally (i.p.) at doses ranging from 0.125 to 3 mg/kg. For acute studies in the CCI model, a single injection of 0.25 mg/kg is effective.

  • AhR Antagonist (CH223191): Dissolve CH223191 in sesame oil. Administer subcutaneously (s.c.) at a dose of 1 mg/kg.

Discussion and Considerations

  • Dose-Response: The analgesic effects of this compound in models of both inflammatory and neuropathic pain are observed at low doses (0.125 and 0.25 mg/kg), while higher doses (0.5 and 3 mg/kg) have been found to be ineffective.

  • Mechanism of Action: The analgesic effect of acute this compound administration is primarily mediated through the activation of mGlu4 receptors, as the effect is absent in mGlu4 receptor knockout mice. The aryl hydrocarbon receptor does not appear to be involved in the acute analgesic effects but may play a role in the development of tolerance with repeated administration.

  • Tolerance: Chronic administration of this compound alone may lead to the development of tolerance. However, co-administration with an AhR antagonist, CH223191, has been shown to preserve the analgesic activity of this compound upon repeated administration in CCI mice.

  • Animal Models: The protocols described herein utilize the CCI model of neuropathic pain. The efficacy of this compound may vary in other models of neuropathic pain (e.g., chemotherapy-induced neuropathy, diabetic neuropathy).

  • Controls: Appropriate vehicle controls (saline for CA, sesame oil for CH223191) should be included in all experiments. Baseline behavioral measurements before and after surgery, as well as before and after drug administration, are crucial for data interpretation.

References

Application Notes and Protocols for Assessing Cinnabarinic Acid-Induced Apoptosis in Thymocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnabarinic acid, a metabolite of the kynurenine pathway, has been identified as a potent inducer of apoptosis in thymocytes.[1][2] This process is primarily mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the caspase cascade, leading to programmed cell death.[1][2] Understanding the mechanisms by which this compound induces apoptosis is crucial for research in immunology, oncology, and drug development. These application notes provide a comprehensive set of protocols to investigate and quantify this compound-induced apoptosis in thymocytes.

The following protocols detail methods for assessing key apoptotic events, including the externalization of phosphatidylserine, activation of caspases, and changes in mitochondrial membrane potential. Furthermore, a protocol for analyzing the expression of key apoptosis-regulating proteins of the Bcl-2 family is provided.

Key Experimental Protocols

This section outlines the detailed methodologies for assessing various stages of apoptosis in thymocytes treated with this compound.

Preparation and Treatment of Thymocytes

This initial step is critical for ensuring the viability and responsiveness of the cells to the experimental treatment.

Materials:

  • Thymus tissue from appropriate animal model (e.g., mouse)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (CA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Protocol:

  • Aseptically harvest thymus tissue and place it in a sterile petri dish containing cold PBS.

  • Gently tease the tissue apart using sterile forceps to release the thymocytes.

  • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in RPMI-1640 medium.

  • Determine cell viability and concentration using trypan blue exclusion.

  • Seed the thymocytes at a density of 1 x 10^6 cells/mL in a culture plate.

  • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.1%.

  • Treat the cells with varying concentrations of this compound (e.g., 10, 30, 50 µM) for desired time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO) group.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control thymocytes

  • Flow cytometer

Protocol:

  • After treatment, harvest the thymocytes by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay based on the cleavage of a specific substrate.

Materials:

  • Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)

  • Treated and control thymocytes

  • Cell Lysis Buffer

  • Reaction Buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

  • Microplate reader

Protocol (Colorimetric):

  • Harvest 1-5 x 10^6 thymocytes by centrifugation.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine protein concentration of the lysate.

  • Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

  • Add 5 µL of the DEVD-pNA substrate (4 mM stock).

  • Incubate at 37°C for 1-2 hours.

  • Read the absorbance at 400-405 nm in a microplate reader.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 dye can be used to monitor these changes. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Treated and control thymocytes

  • Flow cytometer or fluorescence microscope

Protocol:

  • Harvest 5 x 10^5 to 1 x 10^6 thymocytes by centrifugation.

  • Resuspend the cells in 500 µL of the JC-1 working solution and incubate at 37°C for 15-30 minutes.

  • Centrifuge at 400 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with 1X Assay Buffer.

  • Resuspend the cells in 500 µL of 1X Assay Buffer.

  • Analyze immediately by flow cytometry. JC-1 monomers (green) are detected in the FL1 channel, and JC-1 aggregates (red) are detected in the FL2 channel.

Western Blot Analysis of Bcl-2 and Bax

The Bcl-2 family of proteins plays a critical role in regulating the intrinsic apoptotic pathway. The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a key determinant of cell fate.

Materials:

  • Treated and control thymocytes

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Harvest thymocytes and lyse them in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and calculate the Bax/Bcl-2 ratio.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Flow Cytometry Analysis of Apoptosis in Thymocytes

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)
This compound (10 µM)
This compound (30 µM)
This compound (50 µM)

Table 2: Caspase-3 Activity and Mitochondrial Membrane Potential

Treatment GroupRelative Caspase-3 Activity (Fold Change)Ratio of Red/Green Fluorescence (JC-1)
Control (Vehicle)
This compound (10 µM)
This compound (30 µM)
This compound (50 µM)

Table 3: Western Blot Densitometry Analysis

Treatment GroupRelative Bax Expression (Normalized to β-actin)Relative Bcl-2 Expression (Normalized to β-actin)Bax/Bcl-2 Ratio
Control (Vehicle)
This compound (10 µM)
This compound (30 µM)
This compound (50 µM)

Visualizations

Diagrams illustrating the experimental workflow and signaling pathways provide a clear conceptual framework.

Experimental_Workflow Thymocyte_Isolation Thymocyte Isolation and Culture CA_Treatment This compound Treatment Thymocyte_Isolation->CA_Treatment Flow_Cytometry Flow Cytometry Assays CA_Treatment->Flow_Cytometry Biochemical_Assays Biochemical Assays CA_Treatment->Biochemical_Assays AnnexinV_PI Annexin V/PI Staining Flow_Cytometry->AnnexinV_PI JC1_Assay JC-1 Assay (ΔΨm) Flow_Cytometry->JC1_Assay Data_Analysis Data Analysis and Interpretation AnnexinV_PI->Data_Analysis JC1_Assay->Data_Analysis Caspase_Assay Caspase-3 Activity Biochemical_Assays->Caspase_Assay Western_Blot Western Blot (Bax/Bcl-2) Biochemical_Assays->Western_Blot Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Apoptosis_Signaling_Pathway Cinnabarinic_Acid This compound ROS_Generation ROS Generation Cinnabarinic_Acid->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Bax_Upregulation Bax Upregulation Mitochondrial_Dysfunction->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation Mitochondrial_Dysfunction->Bcl2_Downregulation MMP_Loss ΔΨm Loss Bax_Upregulation->MMP_Loss Bcl2_Downregulation->MMP_Loss Cytochrome_c_Release Cytochrome c Release MMP_Loss->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

References

Cinnabarinic Acid: A Novel Tool for Investigating Glutamate Release Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnabarinic acid (CA), an endogenous metabolite of the kynurenine pathway, has emerged as a valuable pharmacological tool for the investigation of glutamate release modulation.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in neuroscience research, with a focus on its action as an agonist of the metabotropic glutamate receptor 4 (mGlu4). Its ability to negatively modulate glutamate release offers a promising avenue for studying the pathophysiology of neurological and psychiatric disorders characterized by glutamatergic dysregulation.[3][4]

This compound is formed by the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid.[3] It acts as an orthosteric partial agonist at the mGlu4 receptor, a presynaptic receptor that, when activated, inhibits the release of glutamate. This mechanism makes CA a selective tool to probe the role of mGlu4 receptors in synaptic transmission and plasticity. While CA also interacts with the aryl hydrocarbon receptor (AhR), its effects on glutamate release at low concentrations are primarily mediated by mGlu4 receptors.

These application notes are intended to guide researchers in the effective use of this compound for studying glutamate release, providing both the theoretical background and practical methodologies for key experiments.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on mGlu4 receptor activation and glutamate release modulation from various studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Type/PreparationReference
cAMP Formation InhibitionEffective at 30 µMCultured Cerebellar Granule Cells
cAMP Formation Inhibition~80% inhibition at 100 µMCultured Cerebellar Granule Cells
Excitatory Synaptic TransmissionDepression of frequency at 1 µMPyramidal neurons in PFC slices
[³H]InsP Production Increase~35% at 100 µMHEK293 cells expressing mGlu4

Table 2: In Vivo Efficacy of this compound

ParameterDoseEffectAnimal ModelReference
Nocifensive Behavior Reduction0.125 and 0.25 mg/kg, i.p.Reduced nocifensive behavior in the formalin testMice
MK-801-Induced Hyperlocomotion0.125 to 0.5 mg/kgPrevention of hyperlocomotionMice
MK-801-Evoked Glutamate Release0.5 mg/kgPrevention of glutamate release in the prefrontal cortexMice

Signaling Pathway

The primary mechanism by which this compound modulates glutamate release is through the activation of presynaptic mGlu4 receptors. The following diagram illustrates this signaling cascade.

cinnabarinic_acid_signaling cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal CA This compound mGlu4 mGlu4 Receptor CA->mGlu4 binds and activates Gi Gi/o Protein mGlu4->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->Ca_channel modulates Glutamate_vesicle Synaptic Vesicle (Glutamate) Ca_channel->Glutamate_vesicle triggers Glutamate_release Glutamate_vesicle->Glutamate_release exocytosis Glutamate Glutamate Glutamate_receptor Postsynaptic Glutamate Receptor Glutamate->Glutamate_receptor binds synaptosome_workflow start Start: Brain Tissue Dissection homogenization Homogenization in Sucrose Buffer start->homogenization centrifugation1 Low-speed Centrifugation (remove nuclei and debris) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 percoll_gradient Layer on Percoll Gradient supernatant1->percoll_gradient ultracentrifugation High-speed Centrifugation percoll_gradient->ultracentrifugation collect_synaptosomes Collect Synaptosome Fraction ultracentrifugation->collect_synaptosomes resuspend Resuspend in HEPES-buffered medium collect_synaptosomes->resuspend preincubation Pre-incubation with this compound or Vehicle resuspend->preincubation depolarization Depolarization (e.g., with KCl) preincubation->depolarization collect_samples Collect Supernatant for Glutamate Measurement depolarization->collect_samples glutamate_assay Glutamate Assay (e.g., HPLC, fluorescence) collect_samples->glutamate_assay data_analysis Data Analysis glutamate_assay->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Improving the yield of microbial fermentation for cinnabarinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the microbial fermentation of cinnabarinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ultimately aiming to improve fermentation yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound fermentation experiments.

Issue 1: Low or No this compound Production

  • Question: My fermentation is complete, but the yield of this compound is very low or non-existent. What are the possible causes?

  • Answer: Low yields of this compound can stem from several factors related to the microbial strain, culture medium, and fermentation conditions.

    • Suboptimal Medium Composition: The carbon and nitrogen sources are critical. For Pycnoporus cinnabarinus, maltose has been identified as an effective carbon source, while ammonium tartrate is a suitable nitrogen source.[1] Using other carbon sources like cellulose may result in significantly reduced or no accumulation of this compound.[1]

    • Inadequate Precursor Availability: this compound is synthesized from the precursor 3-hydroxyanthranilic acid (3-HAA).[1][2] Ensure that the tryptophan metabolism pathway, which produces 3-HAA, is active and not limited.[3]

    • Incorrect Fermentation Temperature: Temperature significantly impacts fungal growth and enzyme activity. The optimal temperature for this compound production by P. cinnabarinus has been found to be 26°C. Higher temperatures, such as 30°C, can have an inhibitory effect.

    • Improper Light Conditions: Light can be a crucial factor. For P. cinnabarinus, production is enhanced under blue light (around 464 nm) and daylight conditions. Conversely, red light and darkness can inhibit production.

    • Low Laccase Activity: The conversion of 3-HAA to this compound is catalyzed by the enzyme laccase. Low laccase activity will directly result in poor yields. Laccase activity can be influenced by the presence of inducers like copper ions (Cu²⁺).

    • For Genetically Engineered Strains: In engineered microbes like Pseudomonas chlororaphis, the expression of key enzymes such as DHHA dehydrogenase and phenoxazinone synthase is essential. Ensure that the expression of these enzymes is optimal. The addition of Cu²⁺ and H₂O₂ has been shown to improve yields in such systems.

Issue 2: Inconsistent Batch-to-Batch Fermentation Yields

  • Question: I am observing significant variability in this compound yield between different fermentation batches, even with the same protocol. What could be the cause?

  • Answer: Batch-to-batch inconsistency often points to subtle variations in initial conditions or the accumulation of inhibitory substances.

    • Inoculum Quality: The age and viability of the inoculum can significantly affect fermentation performance. Ensure you are using a consistent and healthy inoculum for each batch.

    • pH Fluctuation: While the initial pH of the medium is important, it's also crucial to monitor and control the pH throughout the fermentation process, as microbial metabolism can cause it to shift.

    • Accumulation of Inhibitory Byproducts: The metabolic activity of the microorganism can lead to the production of secondary metabolites that may inhibit growth or this compound synthesis.

    • Oxygen Levels: For aerobic microorganisms, ensure adequate aeration and agitation to maintain dissolved oxygen levels. In contrast, for processes that require oxygen-deprived conditions, ensure these are consistently met.

Frequently Asked Questions (FAQs)

Q1: Which microorganism is best for producing this compound?

A1: Both native fungal strains and genetically engineered bacteria have been successfully used.

  • Pycnoporus cinnabarinus , a white-rot fungus, naturally produces this compound. It is a robust organism for this purpose, and its production can be optimized by adjusting culture conditions.

  • Genetically engineered Pseudomonas chlororaphis GP72 has also been developed as a microbial cell factory for this compound production. This approach allows for a more controlled and potentially more straightforward synthetic pathway.

Q2: What is the biosynthetic pathway for this compound?

A2: this compound is a phenoxazinone pigment formed from the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid (3-HAA). 3-HAA is a metabolite in the kynurenine pathway, which is involved in tryptophan metabolism. In Pycnoporus cinnabarinus, this conversion is catalyzed by the laccase enzyme.

Data Presentation: Optimizing Fermentation Conditions

The following tables summarize quantitative data from studies on improving this compound yield.

Table 1: Optimization of Fermentation Parameters for Pycnoporus cinnabarinus

ParameterConditionThis compound YieldLaccase ActivityReference
Carbon Source 2.5 g/L Maltose4.1358 mg/mL239.5 U/L
CelluloseLow to no accumulationNot specified
Nitrogen Source 5 g/L Ammonium TartrateOptimized conditionOptimized condition
Temperature 26°COptimalCorrelated with production
30°CInhibitory effect notedNot specified
Light Condition Blue light (~464 nm)Production triggeredNot specified
White light (daylight)Production triggeredNot specified
Red lightInhibitory effectNot specified
DarknessInhibitory effectNot specified

Table 2: Yield Improvement in Genetically Engineered Pseudomonas chlororaphis GP72

Strain/ConditionKey Genes ExpressedAdditivesThis compound Titer (at 48 hr)Reference
Initial Strain DHHA dehydrogenase (CalB₃), Phenoxazinone synthase (CotA)None20.3 mg/L
Optimized Fermentation DHHA dehydrogenase (CalB₃), Phenoxazinone synthase (CotA)Cu²⁺, H₂O₂, Glycerol136.2 mg/L

Experimental Protocols

Protocol 1: this compound Production in Pycnoporus cinnabarinus

This protocol is based on the optimization studies for batch cultures of P. cinnabarinus.

  • Medium Preparation:

    • Prepare the enzyme production medium (EPM) with the following composition per liter:

      • Maltose: 2.5 g

      • Ammonium tartrate: 5 g

      • Adjust the initial pH as required for optimal growth.

  • Inoculation:

    • Inoculate the sterile EPM with a fresh culture of P. cinnabarinus.

  • Incubation:

    • Incubate the culture at 26°C on a rotary shaker (e.g., 125 rpm).

    • For optimal production, expose the culture to blue or white light.

  • Monitoring and Harvest:

    • Monitor the production of this compound over time. The culture fluid will turn orange/red as the pigment accumulates.

    • This compound concentration can be measured spectrophotometrically at 450 nm.

    • Maximum yield in one study was observed on the 9th day of cultivation.

  • Extraction:

    • Centrifuge the culture medium to remove fungal biomass.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • The ethyl acetate extract containing this compound can then be used for further analysis.

Protocol 2: this compound Production in Engineered Pseudomonas chlororaphis GP72

This protocol is based on the fermentation optimization for the engineered bacterial strain.

  • Strain Cultivation:

    • Cultivate the engineered P. chlororaphis GP72 strain expressing DHHA dehydrogenase and phenoxazinone synthase in an appropriate growth medium.

  • Fermentation:

    • Transfer the culture to the fermentation medium.

  • Optimization and Induction:

    • Supplement the fermentation medium with the following additives to enhance production:

      • Cu²⁺ ions (concentration to be optimized)

      • Hydrogen peroxide (H₂O₂) (concentration to be optimized)

      • Glycerol as an additional carbon source.

  • Incubation:

    • Incubate the culture in a shake flask at an appropriate temperature and agitation for 48 hours.

  • Extraction and Quantification:

    • After 48 hours, harvest the culture.

    • Extract this compound from the culture medium.

    • Quantify the yield using methods such as HPLC.

Visualizations

Biosynthesis_Pathway cluster_kynurenine Kynurenine Pathway cluster_cinnabarinic This compound Synthesis Tryptophan L-Tryptophan HAA 3-Hydroxyanthranilic Acid (3-HAA) Tryptophan->HAA Multiple enzymatic steps Laccase Laccase HAA->Laccase 2 molecules Cinnabarinic_Acid This compound Laccase->Cinnabarinic_Acid Oxidative Dimerization

Caption: Biosynthesis of this compound in Pycnoporus cinnabarinus.

Engineered_Pathway DHHA_producing DHHA-producing strain (P. chlororaphis GP72) DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid (DHHA) DHHA_producing->DHHA CalB3 DHHA Dehydrogenase (CalB3) DHHA->CalB3 CotA Phenoxazinone Synthase (CotA) CalB3->CotA Intermediate Cinnabarinic_Acid This compound CotA->Cinnabarinic_Acid

Caption: Engineered this compound Synthesis in P. chlororaphis.

Troubleshooting_Workflow Start Low Cinnabarinic Acid Yield Check_Medium Verify Medium Composition (Carbon, Nitrogen) Start->Check_Medium Check_Temp Check Incubation Temperature Start->Check_Temp Check_Light Assess Light Conditions Start->Check_Light Check_Enzyme Evaluate Laccase Activity / Gene Expression Start->Check_Enzyme Result Improved Yield Check_Medium->Result Adjust as needed Check_Temp->Result Adjust to optimal Check_Light->Result Provide blue/white light Check_Enzyme->Result Add inducers (e.g., Cu2+)

Caption: Troubleshooting Workflow for Low this compound Yield.

References

Addressing the low efficacy and off-target effects of cinnabarinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with cinnabarinic acid (CA). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the experimental challenges of low efficacy and off-target effects associated with this endogenous tryptophan metabolite.

Frequently Asked Questions (FAQs)

Q1: Why am I observing lower than expected efficacy with this compound in my cell-based assays?

A1: The observed low efficacy of this compound can be attributed to several factors:

  • Partial Agonism: this compound is a partial agonist at the metabotropic glutamate receptor 4 (mGlu4).[1] Unlike a full agonist, it does not induce a maximal receptor response, even at saturating concentrations.

  • Chemical Instability: this compound is unstable under typical physiological conditions (pH 7.4). It can degrade through hydrolysis, decarboxylation, and deamination, leading to a lower effective concentration of the active compound.[2]

  • Complex Dose-Response: CA can exhibit a non-linear or biphasic dose-response relationship. Some studies have shown that low doses of CA produce a therapeutic effect, while higher doses are ineffective or have opposing effects.[3] This could be due to receptor desensitization or the engagement of counter-regulatory pathways at higher concentrations.

Q2: What are the known off-target effects of this compound and how can I control for them?

A2: this compound is known to interact with multiple targets, which can be considered off-target effects depending on the specific research focus. The primary "off-targets" relative to its mGlu4 activity is the Aryl Hydrocarbon Receptor (AhR).

  • Primary Targets: CA is an agonist for both the mGlu4 receptor and the AhR.

  • Controlling for Off-Target Effects:

    • Use of Antagonists: To isolate the effects of mGlu4 activation, co-administer a selective AhR antagonist, such as CH223191. Conversely, to study AhR-mediated effects, use mGlu4 knockout models or specific mGlu4 antagonists.

    • Dose Optimization: Since high concentrations of CA have been shown to have effects even in the absence of mGlu4 receptors, it is crucial to perform dose-response studies to identify the optimal concentration for the desired on-target effect while minimizing off-target engagement.

    • Genetic Models: Utilize knockout or knockdown models (e.g., mGlu4-/- mice or AhR-/- mice) to dissect the contribution of each pathway to the observed phenotype.

Q3: My in vivo experiment with this compound is showing inconsistent results. What could be the cause?

A3: Inconsistent in vivo results are a common challenge and can stem from:

  • Poor Bioavailability: Like many kynurenine pathway metabolites, the bioavailability of this compound can be low, making it difficult to achieve therapeutic concentrations at the target site.

  • Rapid Metabolism and Degradation: The inherent instability of CA under physiological pH contributes to its rapid degradation in vivo.

  • Complex Pharmacodynamics: The dual agonism at mGlu4 and AhR can lead to complex and sometimes opposing physiological effects, contributing to variability in experimental outcomes.

Troubleshooting Guides

Issue 1: Low Potency and Efficacy in Neuronal Cell Cultures
Symptom Possible Cause Troubleshooting Step
Minimal to no response in cAMP or inositol phosphate assays.CA is a partial agonist.Use a positive control with a known full mGlu4 agonist (e.g., L-AP4) to establish the maximum possible response in your system.
Effect diminishes over the course of a long-term experiment.CA is unstable in culture media at physiological pH.Prepare fresh CA solutions immediately before use. For longer incubations, consider a perfusion system or replenishing the media with fresh CA at regular intervals.
High variability between replicate wells.Inconsistent CA concentration due to degradation.Minimize the time between preparing the stock solution and adding it to the cells. Protect the stock solution from light and store it at -80°C for long-term storage.
Issue 2: Confounding Results from AhR Activation in Immune or Hepatic Cells
Symptom Possible Cause Troubleshooting Step
Unexpected changes in the expression of genes like Cyp1a1 or IL-22 production.CA is activating the AhR pathway.Include an AhR antagonist (e.g., CH223191) in a control group to block this pathway and isolate the effects of mGlu4 activation.
Results differ from published data that focused solely on neuroprotection.The cell type used has a high expression of AhR.Characterize the expression levels of both mGlu4 and AhR in your experimental cell line.

Quantitative Data Summary

Table 1: Receptor Activity of this compound

ParameterReceptorValueNotes
ActivitymGlu4Partial AgonistNo activity at other mGlu receptor subtypes.
Efficacy vs. ACPT-ImGlu4~35%In increasing [3H]InsP formation.
ActivityAhRAgonistInduces IL-22 production in T cells.
IC50 (IDO inhibition)IDO~326 nM (Ki)CA also acts as an inhibitor of indoleamine 2,3-dioxygenase.

Table 2: Dose-Dependent Analgesic Effects of this compound

Dose (mg/kg, i.p.)Effect in Formalin TestPutative Mediator
0.125 - 0.25Reduced nocifensive behaviormGlu4 activation
0.5 - 3.0No significant analgesic effectPotential receptor desensitization or off-target effects.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from Lowe et al., 2014.

  • Suspend 1g of 2-amino-3-hydroxybenzoic acid (6.53 mmol) in 250 mL of methanol and stir at 25°C for 15 minutes.

  • Add 4.31g of diacetoxyiodobenzene (13.39 mmol) to the mixture in portions. The solution will gradually turn from a pale yellow-pink to red.

  • Continue stirring for 12 hours at room temperature.

  • Collect the fine red precipitate by filtration.

  • Wash the precipitate with methanol.

  • The yield of this compound is approximately 0.58g (29.6%).

Protocol 2: In Vitro Assay to Differentiate mGlu4 and AhR Activity
  • Cell Culture: Plate cells (e.g., primary neurons or hepatocytes) and allow them to adhere.

  • Experimental Groups:

    • Vehicle control

    • This compound (at desired concentrations)

    • This compound + mGlu4 antagonist (e.g., MSOP)

    • This compound + AhR antagonist (e.g., CH223191)

    • Positive control for mGlu4 activation (e.g., L-AP4)

    • Positive control for AhR activation (e.g., TCDD)

  • Treatment: Add the compounds to the respective wells and incubate for the desired time.

  • Endpoint Analysis:

    • For mGlu4 activity: Measure downstream signaling markers such as cAMP levels (inhibition of forskolin-stimulated cAMP) or changes in glutamate release.

    • For AhR activity: Measure the expression of target genes like Cyp1a1 via qRT-PCR or assess nuclear translocation of AhR via immunofluorescence.

Visualizations

G cluster_0 Kynurenine Pathway cluster_1 Cellular Effects Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO HAA 3-Hydroxyanthranilic Acid Kynurenine->HAA Kynureninase CA This compound HAA->CA Oxidative Dimerization mGlu4 mGlu4 Receptor CA->mGlu4 Partial Agonist AhR Aryl Hydrocarbon Receptor CA->AhR Agonist Neuroprotection Neuroprotection mGlu4->Neuroprotection Immunomodulation Immunomodulation (e.g., IL-22 production) AhR->Immunomodulation

Caption: this compound's Dual Signaling Pathways.

G cluster_workflow Troubleshooting Workflow Start Experiment Shows Low Efficacy or Unexpected Effects Check_Purity Verify CA Purity and Stability Start->Check_Purity Dose_Response Perform Dose-Response Curve Check_Purity->Dose_Response Use_Controls Incorporate Pathway-Specific Antagonists (AhR/mGlu4) Dose_Response->Use_Controls Analyze_On_Target Analyze On-Target Endpoint Use_Controls->Analyze_On_Target Analyze_Off_Target Analyze Off-Target Endpoint Use_Controls->Analyze_Off_Target

Caption: Workflow for troubleshooting this compound experiments.

References

Technical Support Center: Optimizing Cinnabarinic Acid Solubility in DMSO for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using cinnabarinic acid in Dimethyl Sulfoxide (DMSO) for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro use?

A1: this compound has low water solubility (0.15 g/L).[1] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro experiments.[1][2]

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: this compound can be dissolved in warmed DMSO to make a stock solution of approximately 25 mM.[1][2] Other sources indicate solubilities of at least 4 mg/mL and up to 30 mg/mL.

Q3: What is the proper procedure for preparing a this compound stock solution in DMSO?

A3: To prepare a stock solution, dissolve the solid this compound in DMSO. It is recommended to use warmed DMSO to aid dissolution. For long-term stability, the solvent should be purged with an inert gas.

Q4: How stable is this compound in a DMSO stock solution?

A4: this compound is stable in DMSO for up to 8 hours at 37°C. However, it is unstable under physiological conditions, and its stability decreases upon the addition of water. For long-term storage, it is recommended to store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.

Q5: What are the typical working concentrations of this compound used in in vitro experiments?

A5: The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. Concentrations ranging from 1 µM to 300 µM have been reported in the literature for various in vitro assays.

Q6: What is the maximum final concentration of DMSO that is safe for most cell cultures?

A6: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%. However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound is not fully dissolving in DMSO. The concentration may be too high, or the DMSO may be at room temperature.1. Gently warm the DMSO to aid dissolution. 2. Ensure you are not exceeding the solubility limit of approximately 25 mM. 3. Vortex the solution for a longer period.
Precipitate forms when adding the DMSO stock solution to the aqueous cell culture medium ("crashing out"). The final concentration of this compound in the aqueous medium exceeds its solubility limit. This is a common issue with hydrophobic compounds.1. Stepwise Dilution: Perform serial dilutions of the DMSO stock in the aqueous buffer or medium rather than adding it directly. 2. Pre-spiking the Medium: Add the required volume of DMSO to the medium first, mix well, and then add the this compound stock solution. 3. Increase Final Volume: Prepare a more dilute final working solution. 4. Use of a Co-solvent (with caution): While not ideal for all cell-based assays, a small percentage of another water-miscible organic solvent could be tested for compatibility.
Inconsistent experimental results. Degradation of this compound in the final working solution.1. Prepare Fresh: Prepare the final working solution immediately before use. This compound is unstable in aqueous solutions at physiological pH. 2. pH Consideration: this compound is more stable at a lower pH. If your experimental design allows, consider if adjusting the buffer pH is feasible.
Observed cytotoxicity in cell culture. The final concentration of DMSO is too high.1. Reduce DMSO Concentration: Ensure the final DMSO concentration in your well is below 0.5%. 2. Vehicle Control: Always include a vehicle control group in your experiments that contains the same final concentration of DMSO as your treatment groups.

Quantitative Data Summary

Table 1: Solubility and Stock Solution Parameters for this compound

Parameter Value Reference(s)
Molecular Weight 300.22 g/mol
Water Solubility 0.15 g/L
Solubility in DMSO ~25 mM (warmed)
Recommended Stock Solution Storage -20°C (1 month) or -80°C (6 months)
Stability in DMSO at 37°C Up to 8 hours

Table 2: Reported In Vitro Concentrations of this compound

Concentration Range Biological Effect/Assay Reference(s)
1 µMIncreased IL-22 production in CD4+ T cells
>30 µMNeuroprotection against NMDA-induced excitotoxicity
10 - 300 µMNo effect on the viability of cortical neurons
100 µMActivation of mGlu4 receptors

Experimental Protocols

Protocol 1: Preparation of a 25 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, sterile DMSO

    • Sterile, amber microcentrifuge tubes

    • Vortex mixer

    • Water bath or heating block set to 37°C

  • Procedure:

    • Weigh out the required amount of this compound. For 1 mL of a 25 mM solution, you will need 7.505 mg (M.W. 300.22 g/mol ).

    • Add the solid this compound to a sterile amber microcentrifuge tube.

    • Add the desired volume of sterile DMSO.

    • Warm the tube to 37°C and vortex until the solid is completely dissolved. The solution should be clear.

    • (Optional) Purge the headspace of the tube with an inert gas (e.g., argon or nitrogen) to enhance stability.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

  • Materials:

    • 25 mM this compound in DMSO (from Protocol 1)

    • Sterile cell culture medium

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure (for a final DMSO concentration of 0.4%):

    • Prepare an intermediate dilution by adding 4 µL of the 25 mM stock solution to 996 µL of cell culture medium. This results in a 100 µM solution with 0.4% DMSO.

    • Mix thoroughly by gentle pipetting or brief vortexing.

    • Use this working solution immediately for your experiment.

    • Important: Prepare a vehicle control by adding 4 µL of DMSO to 996 µL of cell culture medium.

Signaling Pathways and Workflows

This compound is known to be an endogenous agonist of the Aryl Hydrocarbon Receptor (AhR) and a partial agonist of the metabotropic glutamate receptor 4 (mGlu4).

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment solid This compound (Solid) stock 25 mM Stock Solution in DMSO solid->stock Dissolve dmso Warmed DMSO dmso->stock working Working Solution (e.g., 100 µM) stock->working Dilute medium Cell Culture Medium medium->working cells Cell Culture working->cells Treat assay Biological Assay (e.g., Viability, Gene Expression) cells->assay Analyze

Caption: Experimental workflow for preparing and using this compound. (Within 100 characters)

ahr_pathway cluster_nucleus Nuclear Events CA This compound AhR_complex Cytosolic AhR Complex (with Hsp90, etc.) CA->AhR_complex Binds AhR_active Activated AhR-CA Complex AhR_complex->AhR_active Conformational Change Nucleus Nucleus AhR_active->Nucleus Translocation ARNT ARNT ARNT->AhR_active_n Dimerizes XRE Xenobiotic Response Element (XRE) Gene_Expression Target Gene Expression (e.g., IL-22, CYP1A1) XRE->Gene_Expression Induces AhR_active_n->XRE Binds to

Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway. (Within 100 characters)

References

Technical Support Center: Enhancing the Stability of Cinnabarinic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of cinnabarinic acid for long-term storage. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading quickly. What are the primary factors affecting its stability?

A1: this compound is known to be unstable, particularly under physiological conditions.[1][2] The primary factors contributing to its degradation include:

  • pH: this compound is unstable in neutral to alkaline solutions. Incubations in phosphate buffer at pH 7.4 have been shown to lead to degradation.[1][2] Lower pH environments generally indicate greater stability.[3]

  • Temperature: Elevated temperatures can accelerate the degradation process. For long-term storage, freezing is recommended.

  • Presence of Nucleophiles: this compound readily reacts with nucleophiles, such as glutathione (GSH), leading to the formation of adducts.

  • Enzymatic Degradation: Cytochrome P450 (CYP) enzymes can metabolize this compound, significantly shortening its half-life.

  • Presence of Water: The addition of water to organic solutions of this compound can lead to a loss of stability.

  • Oxidation: this compound is formed by the oxidation of 3-hydroxyanthranilic acid and can be susceptible to further oxidative processes.

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: Proper storage is crucial for maintaining the integrity of this compound.

FormStorage ConditionRecommended Duration
Solid Store at -20°C in a tightly sealed container.Up to 2 years or more.
Stock Solutions (in DMSO or DMF) Store in aliquots in tightly sealed vials at -20°C.Up to 1 month.

It is recommended to prepare solutions fresh for each experiment whenever possible.

Q3: I am observing unexpected peaks in my HPLC analysis. What are the likely degradation products of this compound?

A3: The degradation of this compound can result in several products. Under physiological conditions (pH 7.4), degradation can occur through the addition of water to its quinone imine function, decarboxylation, and deamination. When in the presence of reducing agents, dihydrothis compound may be produced.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of color in solution Degradation of the this compound chromophore.Prepare fresh solutions. Ensure storage conditions are optimal (-20°C, protected from light). Use a lower pH buffer if compatible with your experiment.
Inconsistent experimental results Instability of this compound in the experimental medium.Minimize the time between solution preparation and use. Consider the presence of nucleophiles or enzymes in your system that could react with or metabolize this compound. Run control experiments to assess stability over the time course of your assay.
Low recovery after extraction Adsorption to labware or degradation during the extraction process.Use silanized glassware to minimize adsorption. Perform extractions at a lower temperature and pH if possible.
Broad or tailing peaks in HPLC Poor chromatographic conditions or on-column degradation.Optimize your mobile phase and gradient. Ensure the pH of the mobile phase is acidic to improve stability during the run.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of this compound Stock Solutions

This protocol outlines the steps for preparing a stock solution of this compound and storing it for short-term use.

  • Reagents and Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), warmed

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the solid this compound vial to equilibrate to room temperature for at least 60 minutes before opening.

    • Weigh the desired amount of this compound in a sterile environment.

    • Dissolve the solid in warmed DMSO to a concentration of approximately 25 mM.

    • Purge the headspace of the stock solution vial with an inert gas to displace oxygen.

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C for up to one month.

Protocol 2: Quantification of this compound using HPLC-MS/MS

This protocol provides a general method for the quantification of this compound in biological samples, based on established procedures.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.

    • Triple quadrupole mass spectrometer with a Turbo Ion Spray source.

    • Reversed-phase C18 column (e.g., 50 x 2.0 mm, 5 µm).

  • Reagents:

    • Mobile Phase A: 0.1% aqueous formic acid

    • Mobile Phase B: 100% acetonitrile

    • Acetonitrile for sample preparation

    • 2.5% aqueous formic acid for sample resuspension

  • Sample Preparation (for tissue):

    • Homogenize tissue samples and centrifuge at 2200 g for 30 minutes.

    • Add 300 µl of acetonitrile to the resulting pellets and vortex extensively.

    • Centrifuge at 14,000 rpm for 5 minutes.

    • Transfer 200 µl of the supernatant to a clean vial and dry by vacuum centrifugation.

    • Resuspend the pellet in 150 µl of 2.5% aqueous formic acid for injection.

  • Chromatographic Conditions:

    • Flow rate: 300 µl/min

    • Column temperature: Room temperature

    • Injection volume: 100 µl

    • Gradient:

      • 0-1 min: 10% B

      • 1-4 min: 100% B

      • 4-10 min: Re-equilibrate with 10% B

  • Mass Spectrometry Conditions:

    • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Transitions to monitor: m/z 301.2 > 264.7, 301.2 > 237.4, and 301.2 > 209.4.

    • Optimize mass spectrometer parameters for maximum sensitivity.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound (e.g., 10, 35, 100, and 150 ng/ml) dissolved in acetonitrile and processed in the same manner as the samples.

Visualizations

G Degradation Pathway of this compound cluster_degradation Degradation Products CA This compound (Quinone Imine) Hydrolysis Hydrolysis Product CA->Hydrolysis pH 7.4 Decarboxylation Decarboxylation Product CA->Decarboxylation pH 7.4 Deamination Deamination Product CA->Deamination pH 7.4 GSH_Adduct GSH Adduct CA->GSH_Adduct Michael Addition Metabolites Metabolites CA->Metabolites Metabolism H2O H2O GSH Glutathione (GSH) Enzymes CYP Enzymes

Caption: Degradation pathways of this compound under physiological conditions.

G Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solid Equilibrate Solid CA to RT Prep_Dissolve Dissolve in Warmed DMSO Prep_Solid->Prep_Dissolve Prep_Aliquot Aliquot & Store at -20°C Prep_Dissolve->Prep_Aliquot Exp_Setup Prepare Experimental Samples Prep_Aliquot->Exp_Setup Exp_Incubate Incubate under Test Conditions (e.g., pH, Temp) Exp_Setup->Exp_Incubate Exp_Timepoints Collect Samples at Timepoints Exp_Incubate->Exp_Timepoints Analysis_Extract Extract CA from Samples Exp_Timepoints->Analysis_Extract Analysis_HPLC HPLC-MS/MS Analysis Analysis_Extract->Analysis_HPLC Analysis_Quantify Quantify CA Concentration Analysis_HPLC->Analysis_Quantify

Caption: Workflow for assessing the stability of this compound.

References

Overcoming challenges in the large-scale synthesis of cinnabarinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of cinnabarinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for overcoming common challenges in producing this valuable phenoxazinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale synthesis of this compound?

A1: The three primary methods for large-scale synthesis are:

  • Enzymatic Synthesis: This method typically employs laccase to catalyze the oxidation of 3-hydroxyanthranilic acid (3-HAA)[1][2][3]. It is valued for its specificity and mild reaction conditions.

  • Microbial Fermentation: Genetically engineered microorganisms, such as Pseudomonas chlororaphis GP72, can be used to produce this compound[4]. This approach allows for production from renewable feedstocks.

  • Chemical Synthesis: This involves the chemical oxidation of 3-hydroxyanthranilic acid using oxidizing agents.

Q2: What is the precursor for this compound synthesis?

A2: The direct precursor for the synthesis of this compound is 3-hydroxyanthranilic acid (3-HAA)[1]. This compound is formed by the oxidative dimerization of two molecules of 3-HAA.

Q3: What are the main challenges in scaling up this compound synthesis?

A3: Key challenges include:

  • Low Yield: Achieving high yields can be difficult due to factors like substrate inhibition, enzyme deactivation, or inefficient microbial strains.

  • Product Purity: The final product can be contaminated with unreacted precursors, byproducts, or components from the reaction medium.

  • Downstream Processing: Isolating and purifying this compound from large volumes of reaction mixture or fermentation broth can be complex and costly.

  • Process Control: Maintaining optimal conditions (pH, temperature, aeration) in large-scale reactors is critical for consistent production.

Q4: What are the stability and solubility properties of this compound?

A4: this compound has low water solubility (approximately 0.15 g/L). It is soluble in organic solvents like dimethyl sulfoxide (DMSO), particularly when warmed, and methanol. Its stability is influenced by pH, with greater stability at lower pH values. It is also sensitive to physiological conditions and can degrade in the presence of certain biological molecules. Light, however, does not appear to significantly affect its stability.

Troubleshooting Guides

Enzymatic Synthesis (Laccase-Mediated)
Problem Possible Causes Troubleshooting Steps
Low this compound Yield 1. Sub-optimal enzyme activity. 2. Incorrect pH or temperature. 3. Insufficient dissolved oxygen. 4. Precursor (3-HAA) degradation or instability. 5. Enzyme inhibition by product or byproducts.1. Verify laccase activity before starting the reaction. 2. Ensure the reaction buffer is at the optimal pH for the specific laccase used. Maintain optimal temperature throughout the process. 3. Increase aeration or agitation to improve oxygen transfer. 4. Use fresh, high-purity 3-HAA. Consider adding the precursor in a fed-batch manner. 5. Investigate in-situ product removal techniques.
Formation of Off-Color Byproducts 1. Over-oxidation of this compound or 3-HAA. 2. Non-specific enzymatic reactions. 3. Contaminants in the precursor or enzyme preparation.1. Optimize reaction time and enzyme concentration to avoid over-oxidation. 2. Use a more specific laccase or add mediators to control the reaction. 3. Ensure high purity of 3-HAA and laccase.
Enzyme Deactivation 1. Unfavorable reaction conditions (pH, temperature). 2. Presence of proteases or other denaturing agents. 3. Shear stress from excessive agitation in a bioreactor.1. Maintain optimal pH and temperature ranges for the laccase. 2. Use protease inhibitors if contamination is suspected. 3. Optimize agitation speed to ensure mixing without causing excessive shear.
Microbial Fermentation
Problem Possible Causes Troubleshooting Steps
Low Titer of this compound 1. Sub-optimal fermentation medium composition. 2. Inadequate aeration and oxygen supply. 3. Non-optimal pH and temperature control. 4. Accumulation of inhibitory metabolites. 5. Plasmid instability in engineered strains.1. Optimize carbon and nitrogen sources, and trace metal concentrations. 2. Monitor and control dissolved oxygen levels. Adjust agitation and aeration rates as needed. 3. Maintain pH and temperature at the optimal setpoints for the microbial strain. 4. Consider fed-batch or perfusion fermentation strategies to reduce toxic byproduct accumulation. 5. Implement strategies to ensure plasmid stability, such as antibiotic selection or genomic integration.
Inconsistent Batch-to-Batch Production 1. Variability in inoculum quality. 2. Fluctuations in raw material quality. 3. Poor process control and monitoring.1. Standardize inoculum preparation and ensure a consistent cell density and viability. 2. Source high-quality, consistent raw materials for the fermentation medium. 3. Implement robust online monitoring and control of key fermentation parameters.
Foaming in the Bioreactor 1. High protein content in the medium. 2. High cell density and gas production.1. Add antifoaming agents as needed. 2. Optimize agitation and aeration to minimize foam generation.
Downstream Processing and Purification
Problem Possible Causes Troubleshooting Steps
Poor Recovery from Solvent Extraction 1. Sub-optimal solvent selection. 2. Incorrect pH for extraction. 3. Emulsion formation.1. Screen different organic solvents for optimal partitioning of this compound. 2. Adjust the pH of the aqueous phase to ensure this compound is in a non-ionized state for better extraction into an organic solvent. 3. Use demulsifying agents or adjust the solvent-to-aqueous phase ratio.
Low Purity after Chromatography 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Co-elution of impurities.1. Optimize the chromatography method by screening different resins and solvent systems. 2. Reduce the sample load on the column. 3. Adjust the gradient or isocratic elution conditions to improve the separation of this compound from impurities.
Resin Fouling in Column Chromatography 1. Presence of particulates or precipitated proteins in the sample. 2. Adsorption of impurities onto the resin.1. Filter or centrifuge the sample before loading it onto the column. 2. Implement a pre-purification step to remove strongly binding impurities. Regularly clean and regenerate the resin according to the manufacturer's protocol.

Data Presentation

Table 1: Comparison of this compound Production Methods

Parameter Enzymatic Synthesis (Laccase) Microbial Fermentation
Precursor 3-Hydroxyanthranilic AcidGlucose or other carbon sources
Typical Yield Can be high with optimized conditions20.3 mg/L to 136.2 mg/L in shake flasks
Key Advantages High specificity, mild reaction conditionsUse of renewable resources, potential for high volumetric productivity
Key Challenges Cost of enzyme, enzyme stabilityStrain stability, complex downstream processing

Experimental Protocols

Protocol 1: Laccase-Mediated Synthesis of this compound

Objective: To synthesize this compound from 3-hydroxyanthranilic acid using laccase.

Materials:

  • 3-Hydroxyanthranilic acid (3-HAA)

  • Laccase from Trametes versicolor

  • Sodium acetate buffer (pH 5.0)

  • Stirred-tank reactor with temperature and pH control

  • Oxygen supply

Methodology:

  • Prepare a solution of 3-HAA in sodium acetate buffer at the desired concentration.

  • Transfer the 3-HAA solution to the stirred-tank reactor and equilibrate to the optimal temperature for the laccase (typically 25-30°C).

  • Continuously sparge the solution with oxygen or air to ensure sufficient dissolved oxygen.

  • Initiate the reaction by adding the laccase solution to the reactor.

  • Monitor the reaction progress by taking samples periodically and analyzing for this compound concentration using spectrophotometry (absorbance at ~450 nm) or HPLC.

  • Maintain the pH of the reaction mixture at the optimal level for the laccase by adding acid or base as needed.

  • Once the reaction is complete (no further increase in this compound concentration), stop the reaction by denaturing the enzyme (e.g., by heat or pH change).

  • Proceed with downstream processing to purify the this compound.

Protocol 2: Microbial Production and Purification of this compound

Objective: To produce and purify this compound from a genetically engineered microbial culture.

Materials:

  • Genetically engineered Pseudomonas chlororaphis GP72 strain

  • Fermentation medium (e.g., LB broth with appropriate antibiotics and inducers)

  • Bioreactor with controls for temperature, pH, and dissolved oxygen

  • Centrifuge

  • Ethyl acetate

  • Chromatography system with a suitable resin (e.g., C18 reverse-phase)

  • Solvents for chromatography (e.g., acetonitrile, water, trifluoroacetic acid)

Methodology:

  • Fermentation:

    • Inoculate a seed culture of the P. chlororaphis strain and grow overnight.

    • Transfer the seed culture to the bioreactor containing the production medium.

    • Maintain the fermentation at the optimal temperature (e.g., 30°C) and pH.

    • Control the dissolved oxygen level by adjusting the agitation and aeration rates.

    • Monitor cell growth and this compound production over time. A titer of 136.2 mg/L was achieved in shake flasks with the addition of Cu2+, H2O2, and glycerol.

  • Harvesting and Extraction:

    • Once the fermentation is complete, harvest the culture broth by centrifugation to separate the cells.

    • Extract the this compound from the supernatant using a suitable organic solvent like ethyl acetate.

  • Purification:

    • Concentrate the organic extract containing this compound.

    • Purify the this compound using a chromatography system. For example, use a C18 reverse-phase column with a gradient of acetonitrile and water containing a small amount of trifluoroacetic acid.

    • Collect the fractions containing pure this compound and verify the purity using HPLC or LC-MS.

    • Lyophilize or evaporate the solvent to obtain pure this compound powder.

Visualizations

Synthesis_Pathways cluster_enzymatic Enzymatic Synthesis cluster_microbial Microbial Fermentation 3-HAA_E 3-Hydroxyanthranilic Acid Laccase Laccase + O2 3-HAA_E->Laccase CA_E This compound Laccase->CA_E Glucose Glucose Metabolic_Pathway Engineered Metabolic Pathway (P. chlororaphis) Glucose->Metabolic_Pathway CA_M This compound Metabolic_Pathway->CA_M

Caption: Overview of enzymatic and microbial synthesis pathways for this compound.

Experimental_Workflow Start Start: Synthesis Reaction_Mixture Reaction Mixture / Fermentation Broth Start->Reaction_Mixture Cell_Removal Cell Removal (Centrifugation) Reaction_Mixture->Cell_Removal If microbial Extraction Solvent Extraction Reaction_Mixture->Extraction If enzymatic Cell_Removal->Extraction Chromatography Column Chromatography Extraction->Chromatography Purity_Analysis Purity Analysis (HPLC/LC-MS) Chromatography->Purity_Analysis Final_Product Final Product: this compound Purity_Analysis->Final_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Problem Low this compound Yield Check_Enzyme Check Enzyme Activity / Strain Viability Problem->Check_Enzyme Check_Conditions Verify Reaction/Fermentation Conditions (pH, Temp, DO) Problem->Check_Conditions Check_Precursor Assess Precursor Quality / Feed Strategy Problem->Check_Precursor Solution Implement Corrective Actions Check_Enzyme->Solution Check_Conditions->Solution Optimize_Medium Optimize Medium Composition Check_Precursor->Optimize_Medium Optimize_Medium->Solution

Caption: A logical troubleshooting workflow for addressing low this compound yield.

References

Technical Support Center: Enhancing Cinnabarinic Acid Selectivity for mGluR4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to increase the selectivity of cinnabarinic acid for the metabotropic glutamate receptor 4 (mGluR4). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at improving the selectivity of this compound for mGluR4.

Problem Possible Cause Suggested Solution
High background signal or off-target effects in cell-based assays. 1. High concentrations of this compound may be causing non-specific interactions or activating other receptors.[1][2][3][4] 2. The cell line used may endogenously express other receptors that are sensitive to this compound or its metabolites. 3. Poor solubility of this compound leading to compound precipitation and non-specific effects.[2]1. Perform dose-response curves to determine the optimal concentration range where this compound exhibits selectivity for mGluR4. 2. Use mGluR4 knockout cell lines or animals to confirm that the observed effects are mediated by mGluR4. 3. Ensure complete solubilization of this compound in an appropriate solvent like DMSO before adding to the aqueous assay buffer.
Inconsistent results between different assay formats (e.g., binding vs. functional assays). 1. This compound is a partial agonist, and its efficacy can vary depending on the downstream signaling pathway being measured. 2. The presence of endogenous glutamate in the assay system can compete with this compound binding. 3. Different assay formats may have varying sensitivities and dynamic ranges.1. Characterize the activity of this compound using multiple functional readouts (e.g., cAMP inhibition, G-protein activation, downstream kinase phosphorylation) to get a comprehensive understanding of its signaling profile. 2. Use glutamate-free media and dialyzed serum in your experiments to minimize competition. 3. Validate your assays with known full agonists and antagonists of mGluR4 to understand their limitations.
Difficulty in demonstrating enhanced selectivity with a novel this compound analog. 1. The chemical modification may have altered the binding mode or introduced new off-target activities. 2. The screening panel of other mGluR subtypes may not be comprehensive enough. 3. The assay conditions may not be sensitive enough to detect subtle changes in selectivity.1. Conduct molecular modeling and docking studies to predict how the analog interacts with the mGluR4 binding pocket compared to the parent compound. 2. Screen the analog against a broad panel of receptors, including all mGluR subtypes and other relevant targets. 3. Optimize assay parameters such as incubation time, temperature, and cell density to maximize the assay window for detecting selectivity differences.
Low potency or efficacy of this compound in in-vivo studies. 1. Poor pharmacokinetic properties of this compound, such as low brain penetration or rapid metabolism. 2. The chosen animal model may have differences in mGluR4 expression or function compared to the in-vitro system. 3. The dosing regimen may not be optimal to achieve and maintain therapeutic concentrations at the target site.1. Perform pharmacokinetic studies to determine the bioavailability, brain-to-plasma ratio, and metabolic stability of this compound. 2. Validate the expression and function of mGluR4 in the specific brain region of interest in your animal model. 3. Conduct dose-ranging studies and explore different routes of administration to optimize the in-vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound at mGluR4?

A1: this compound acts as a partial agonist at the mGluR4 receptor. It binds to the orthosteric site, which is the same binding site for the endogenous ligand glutamate, located in the extracellular "Venus flytrap" domain of the receptor.

Q2: Is this compound selective for mGluR4 over other mGluR subtypes?

A2: this compound displays selectivity for mGluR4 with no significant activity at other mGlu receptor subtypes at lower concentrations. However, at higher concentrations, it can exhibit off-target effects.

Q3: What are the known off-target effects of this compound?

A3: At high concentrations, this compound can induce effects that are independent of mGluR4. It is also known to be a ligand for the aryl hydrocarbon receptor (AhR).

Q4: How can the selectivity of this compound for mGluR4 be improved?

A4: Two main strategies can be employed:

  • Chemical Modification: Synthesizing analogs of this compound with modifications aimed at increasing affinity and selectivity for the mGluR4 binding pocket. This can be guided by molecular modeling and structure-activity relationship (SAR) studies.

  • Use of Positive Allosteric Modulators (PAMs): Combining this compound with an mGluR4-selective PAM can enhance the potency and efficacy of this compound at mGluR4 without directly affecting its binding affinity at other receptors.

Q5: What are some examples of mGluR4 PAMs that can be used with this compound?

A5: Several mGluR4 PAMs have been developed, including PHCCC, VU0155041, and ML292. These compounds bind to an allosteric site on the receptor, distinct from the orthosteric site where this compound binds, and potentiate its effect.

Quantitative Data Summary

The following tables summarize the potency and selectivity of this compound and representative mGluR4 PAMs.

Table 1: Potency of this compound at mGluR4

Assay Type Parameter Value Reference
[3H]InsP ProductionAgonist Activity (at 100 µM)~35% of full agonist ACPT-I
cAMP Formation InhibitionAgonist Activity (at 30 µM)Effective Inhibition
cAMP Formation InhibitionAgonist Activity (at 100 µM)~80% Inhibition

Table 2: Selectivity Profile of this compound

Receptor Subtype Activity Reference
mGluR1No significant activity
mGluR2No significant activity
mGluR3No significant activity
mGluR5No significant activity
mGluR6No significant activity
mGluR7No significant activity
mGluR8No significant activity

Table 3: Potency of Selected mGluR4 Positive Allosteric Modulators (PAMs)

Compound Parameter Value Selectivity Notes Reference
PHCCCEC504.1 µMPartial antagonist at mGluR1
VU0155041EC50Not reportedMixed allosteric agonist/PAM
ML292EC50Not reportedHighly selective vs mGlu1–3, 7, 8; less selective vs mGlu6

Experimental Protocols

Protocol 1: In-Vitro cAMP Accumulation Assay to Determine mGluR4 Agonist Activity

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing mGluR4, a functional consequence of activating the Gi/o-coupled receptor.

Materials:

  • HEK293 cells stably expressing human mGluR4

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Forskolin

  • This compound or its analog

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • 96-well microplates

Methodology:

  • Cell Culture: Culture HEK293-mGluR4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells into 96-well plates at a density of 20,000 cells/well and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.

  • Assay Procedure: a. Wash the cells once with serum-free DMEM. b. Add 50 µL of various concentrations of this compound or control compounds to the wells and incubate for 15 minutes at 37°C. c. Add 50 µL of forskolin (final concentration typically 1-10 µM) to all wells except the basal control and incubate for 30 minutes at 37°C. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal inhibition.

Protocol 2: Radioligand Binding Assay to Assess Selectivity

This protocol is used to determine the binding affinity of a test compound for mGluR4 and other mGluR subtypes, thereby assessing its selectivity.

Materials:

  • Cell membranes prepared from cells expressing the mGluR subtype of interest

  • Radiolabeled ligand specific for the mGluR subtype (e.g., [3H]L-AP4 for group III mGluRs)

  • Test compound (this compound analog)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a competition binding curve to determine the IC50, which can then be converted to a Ki value.

Visualizations

Signaling Pathway of mGluR4

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound mGluR4 mGluR4 This compound->mGluR4 Binds to orthosteric site Glutamate Glutamate Glutamate->mGluR4 Binds to orthosteric site G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Regulates

Caption: mGluR4 signaling pathway activated by this compound.

Experimental Workflow for Assessing Selectivity Enhancement

Selectivity_Enhancement_Workflow start Start: Synthesize Cinnabarinic Acid Analog solubility Assess Solubility and Stability start->solubility pam_strategy Alternative Strategy: Combine with mGluR4 PAM start->pam_strategy primary_screen Primary Screen: mGluR4 Functional Assay (e.g., cAMP) solubility->primary_screen active Analog Active? primary_screen->active inactive Inactive: Redesign Analog active->inactive No selectivity_panel Selectivity Screen: Panel of mGluR Subtypes (Binding or Functional Assays) active->selectivity_panel Yes selective Selective for mGluR4? selectivity_panel->selective not_selective Not Selective: Further Modification or Discard selective->not_selective No in_vivo In-vivo Testing: Pharmacokinetics and Efficacy Models selective->in_vivo Yes end End: Lead Candidate in_vivo->end Selectivity_Strategies cluster_strategy1 Approach cluster_strategy2 Mechanism goal Goal: Increase this compound Selectivity for mGluR4 strategy1 Strategy 1: Chemical Modification of this compound goal->strategy1 strategy2 Strategy 2: Co-application with mGluR4 PAM goal->strategy2 sar Structure-Activity Relationship (SAR) Studies strategy1->sar modeling Molecular Modeling and Docking strategy1->modeling allosteric Allosteric Potentiation of Orthosteric Ligand strategy2->allosteric outcome1 Outcome: Novel Analog with Improved Intrinsic Selectivity sar->outcome1 modeling->outcome1 outcome2 Outcome: Enhanced Potency and Efficacy at mGluR4 specifically allosteric->outcome2

References

Mitigating reactive oxygen species generation in cinnabarinic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating reactive oxygen species (ROS) generation in experiments involving cinnabarinic acid (CA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in research?

This compound (CA) is a metabolite of the kynurenine pathway, which is involved in tryptophan metabolism.[1][2][3] It is gaining interest in research due to its dual role in cellular processes. It can act as a neuroprotectant by activating metabotropic glutamate receptor 4 (mGlu4) and also functions as a ligand for the aryl hydrocarbon receptor (AhR), playing a role in immune modulation.[1][4] However, it can also exhibit pro-oxidant properties, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis.

Q2: What are the main challenges when working with this compound in experiments?

The primary challenges include:

  • Instability: this compound is unstable under physiological conditions, such as in phosphate buffer at pH 7.4. This can lead to the formation of various degradation products.

  • Low Solubility: CA has low water solubility (0.15 g/L).

  • Dual Pro-oxidant and Antioxidant Properties: Its effects can vary depending on the cellular context and concentration, making experimental outcomes complex.

  • Potential for Artifacts: Its inherent reactivity and color can interfere with common experimental assays, particularly those for measuring ROS.

Q3: How should I prepare and store this compound stock solutions?

This compound is a solid that should be stored at -20°C for long-term stability (≥4 years). Stock solutions are typically prepared by dissolving CA in warmed dimethyl sulfoxide (DMSO) at a concentration of approximately 25 mM. It is recommended to purge the solvent with an inert gas before dissolving the CA to minimize oxidation. For use in cell culture, the DMSO stock solution should be diluted in the appropriate aqueous buffer or culture medium immediately before use. It is advisable to prepare fresh working solutions for each experiment due to the instability of CA in aqueous solutions.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in ROS assays.

Possible Cause 1: this compound instability.

  • Explanation: this compound degrades in aqueous solutions at physiological pH, which can affect its concentration and lead to the formation of other reactive species.

  • Solution:

    • Prepare fresh working solutions of CA for each experiment from a DMSO stock.

    • Minimize the time between adding CA to the cells and performing the ROS measurement.

    • Conduct time-course experiments to determine the optimal incubation time for observing ROS generation before significant degradation occurs. One study noted that intracellular ROS generation was induced by CA within 15 minutes and returned to control levels within 4 hours.

Possible Cause 2: Interference of this compound with the ROS probe.

  • Explanation: Phenolic compounds can sometimes directly react with ROS probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), leading to false-positive results. The brick-brown color of CA might also interfere with fluorescence measurements.

  • Solution:

    • Cell-free controls: Always include controls with CA and the ROS probe in cell-free culture medium to assess any direct interaction.

    • Alternative probes: If interference is suspected, consider using a different ROS probe with a distinct detection mechanism.

    • Spectral analysis: Check for any spectral overlap between CA's absorbance/fluorescence and that of the ROS probe.

Possible Cause 3: Inappropriate concentration of this compound.

  • Explanation: The effect of CA on ROS production is concentration-dependent. At low concentrations, it may have antioxidant effects, while at higher concentrations, it acts as a pro-oxidant.

  • Solution:

    • Perform a dose-response curve to determine the optimal concentration of CA for inducing ROS in your specific cell type. Studies have used concentrations ranging from 30 µM to 500 µM to induce ROS and apoptosis.

Issue 2: High background fluorescence in DCFDA assays.

Possible Cause 1: Spontaneous oxidation of the DCFDA probe.

  • Explanation: DCFDA can auto-oxidize, especially when exposed to light or certain components in the culture medium.

  • Solution:

    • Protect all solutions containing DCFDA from light.

    • Use phenol red-free media during the assay, as phenol red can contribute to background fluorescence.

    • Prepare fresh DCFDA working solutions immediately before use.

Possible Cause 2: High cell density.

  • Explanation: Too many cells can lead to high basal levels of ROS and increased background fluorescence.

  • Solution:

    • Optimize the cell seeding density for your assay. A starting point for a 96-well plate is around 50,000 cells per well.

Issue 3: Difficulty in detecting apoptosis after CA treatment.

Possible Cause 1: Incorrect timing of the assay.

  • Explanation: Apoptosis is a dynamic process, and key events like caspase activation occur within a specific timeframe.

  • Solution:

    • Conduct a time-course experiment to identify the optimal time point for detecting apoptosis after CA treatment. One study showed that caspase-3 activity is upregulated within 6 hours of treatment with 30 µM of CA.

Possible Cause 2: Insufficient concentration of CA.

  • Explanation: A certain threshold concentration of CA is required to induce apoptosis.

  • Solution:

    • Perform a dose-response experiment to determine the effective concentration of CA for inducing apoptosis in your cell model. Concentrations between 300-500 µM have been shown to be optimal for apoptosis induction in some cell types.

Quantitative Data Summary

Table 1: this compound Concentration and its Effects on ROS and Apoptosis

ParameterCell TypeConcentration of CAObserved EffectReference
ROS Induction Primary mouse thymocytes30 µMIncreased intracellular ROS levels.
Apoptosis Induction Primary mouse thymocytes300-500 µMOptimal concentration for apoptosis induction.
Caspase-3 Activation Thymocytes30 µMUpregulation of caspase-3 activity within 6 hours.
mGluR4 Activation HEK293 cells expressing mGluR4100 µMSelectively induces inositol phosphate production.
Inhibition of cAMP formation Cultured cerebellar granule cells30 µMSubstantial inhibition of cAMP formation.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions
  • Stock Solution (25 mM in DMSO):

    • Warm the required amount of DMSO to aid dissolution.

    • Weigh the solid this compound in a sterile microfuge tube.

    • Add the appropriate volume of warmed DMSO to achieve a 25 mM concentration.

    • Vortex thoroughly until the CA is completely dissolved. The solution will have a characteristic brick-brown color.

    • Store the stock solution in small aliquots at -20°C or -80°C for up to one to six months, respectively, protected from light.

  • Working Solution:

    • Immediately before each experiment, thaw an aliquot of the DMSO stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed, serum-free, phenol red-free cell culture medium or an appropriate buffer (e.g., HBSS).

    • Use the working solution promptly after preparation.

Protocol 2: Measurement of Intracellular ROS using DCFDA

This protocol is adapted for a 96-well plate format.

  • Cell Seeding:

    • Seed adherent cells in a black, clear-bottom 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

  • DCFDA Loading:

    • Prepare a 20 µM working solution of H2DCFDA in pre-warmed, serum-free, phenol red-free medium.

    • Remove the culture medium from the cells and wash once with warm HBSS.

    • Add 100 µL of the 20 µM H2DCFDA solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Washing:

    • Remove the H2DCFDA solution and wash the cells twice with warm HBSS to remove any extracellular probe.

  • Treatment with this compound:

    • Add 100 µL of the freshly prepared CA working solution (at various concentrations) to the respective wells.

    • Include the following controls:

      • Negative Control: Cells treated with vehicle (e.g., DMSO diluted in medium).

      • Positive Control: Cells treated with a known ROS inducer (e.g., 100 µM H₂O₂ or Pyocyanin).

      • Cell-Free Control: Wells containing medium and CA working solution without cells to check for direct interaction with the probe.

  • Fluorescence Measurement:

    • Incubate the plate for the desired period (e.g., 15 minutes to 4 hours).

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This protocol is a general guideline and should be adapted based on the specific kit manufacturer's instructions.

  • Induction of Apoptosis:

    • Seed cells in a suitable culture plate and treat with the desired concentrations of this compound for the predetermined optimal time (e.g., 6 hours).

    • Include a vehicle-treated control group.

  • Cell Lysis:

    • Harvest the cells (for adherent cells, this may involve trypsinization) and pellet them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in the chilled cell lysis buffer provided with the assay kit (e.g., at a concentration of 1-5 x 10⁶ cells in 50 µL of buffer).

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Caspase-3 Assay:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells.

    • Prepare a reaction mix containing the assay buffer and the caspase-3 substrate (e.g., DEVD-pNA).

    • Add the reaction mix to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 400-405 nm using a microplate reader.

    • The increase in absorbance is proportional to the caspase-3 activity.

Signaling Pathways and Experimental Workflows

This compound-Induced ROS and Apoptosis Pathway

CA_ROS_Apoptosis CA This compound Mito Mitochondria CA->Mito Pro-oxidant effect ROS ROS Generation (Superoxide, H2O2) Mito->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP Casp9 Caspase-9 MMP->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: this compound can act as a pro-oxidant, leading to mitochondrial dysfunction, ROS generation, and subsequent activation of the intrinsic apoptotic pathway.

Experimental Workflow for Investigating CA-Induced ROS

CA_ROS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_CA Prepare CA Stock (25mM in DMSO) Treat Treat with CA (Dose-Response) Prep_CA->Treat Prep_Cells Seed Cells (e.g., 5x10^4/well) Load_Probe Load Cells with H2DCFDA Probe Prep_Cells->Load_Probe Load_Probe->Treat Incubate Incubate (Time-Course) Treat->Incubate Measure Measure Fluorescence (Ex:485nm, Em:535nm) Incubate->Measure Data Data Analysis (Normalize to Control) Measure->Data

Caption: A typical workflow for measuring intracellular ROS generation induced by this compound using the DCFDA assay.

This compound Signaling through AhR and mGluR4

CA_Signaling cluster_AhR Aryl Hydrocarbon Receptor (AhR) Pathway cluster_mGluR4 Metabotropic Glutamate Receptor 4 (mGluR4) Pathway CA This compound AhR AhR CA->AhR activates mGluR4 mGluR4 CA->mGluR4 activates ARNT ARNT AhR->ARNT dimerizes XRE XRE ARNT->XRE binds Gene_Exp Gene Expression (e.g., IL-22, STC2) XRE->Gene_Exp regulates Immune_Mod Immunomodulation Gene_Exp->Immune_Mod cAMP ↓ cAMP mGluR4->cAMP Neuroprotection Neuroprotection cAMP->Neuroprotection

Caption: this compound activates both the AhR and mGluR4 signaling pathways, leading to immunomodulatory and neuroprotective effects, respectively.

References

Technical Support Center: Optimizing In Vivo Studies with Cinnabarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnabarinic acid in in vivo studies.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dosage for this compound in mice?

Based on published studies, a low-dose range of 0.125 mg/kg to 0.25 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in models of inflammatory pain and psychosis.[1][2][3] Higher doses of 0.5 mg/kg and 3 mg/kg have been reported to be less effective in some analgesic models.[1][3] For studies investigating antipsychotic-like activity, doses ranging from 0.065 mg/kg to 20 mg/kg have been tested, with lower doses demonstrating efficacy.

2. What is the most common route of administration for in vivo studies?

Intraperitoneal (i.p.) injection is the most frequently reported route of administration for this compound in rodent models.

3. How should I prepare this compound for in vivo administration?

This compound has low water solubility. A common method for preparation involves dissolving it in a suitable solvent. For systemic treatments, this compound has been dissolved in saline for i.p. injection. It is also soluble in dimethyl sulfoxide (DMSO), which can then be diluted in an aqueous buffer. One suggested protocol for preparing a suspension for oral or intraperitoneal injection involves creating a 10.0 mg/mL stock solution in DMSO, then adding PEG300, Tween-80, and finally saline to achieve the desired final concentration. It is recommended to prepare working solutions fresh on the day of the experiment.

4. What are the known molecular targets of this compound?

This compound is an agonist for two primary receptors:

  • Metabotropic glutamate receptor 4 (mGlu4): It acts as a partial orthosteric agonist.

  • Aryl hydrocarbon receptor (AhR): It is an endogenous ligand for this receptor.

5. What are the main physiological effects observed with this compound administration in vivo?

In preclinical models, this compound has demonstrated several key physiological effects:

  • Neuroprotection: It has shown protective effects against excitotoxic neuronal death.

  • Analgesia: Systemic administration of low doses has been shown to reduce inflammatory and neuropathic pain.

  • Antipsychotic-like activity: It has shown efficacy in mouse models of schizophrenia-like behaviors.

  • Immunomodulation: Through its interaction with the AhR, it can drive the production of IL-22 in T cells.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor solubility of this compound in aqueous solutions. This compound has inherently low water solubility.Use a co-solvent system. A common approach is to first dissolve this compound in DMSO to create a stock solution, and then dilute it with saline or a vehicle containing PEG300 and Tween-80. Gentle warming may aid in dissolution in DMSO.
Inconsistent or lack of expected in vivo effect. Dosage: The dose may be outside the optimal therapeutic window. Higher doses are not always more effective. Stability: this compound is unstable under physiological pH (7.4), leading to degradation. Bioavailability: Although shown to be brain-permeant, factors like rapid metabolism could affect its concentration at the target site.Dosage: Perform a dose-response study starting with the lower effective range (0.125 - 0.25 mg/kg). Stability: Prepare solutions fresh before each experiment. Minimize the time the compound spends in aqueous buffer before injection. Bioavailability: Consider pharmacokinetic studies to measure serum and brain tissue levels of this compound post-administration to confirm exposure.
Off-target effects observed at higher concentrations. While this compound is selective for mGlu4 receptors over other mGlu subtypes, high concentrations have been shown to exert effects even in the absence of mGlu4 receptors, suggesting off-target interactions.Use the lowest effective dose possible. If off-target effects are suspected, consider using knockout animals (e.g., mGlu4-/- mice) or specific receptor antagonists to dissect the mechanism of action. For instance, the AhR antagonist CH223191 can be used to investigate the involvement of the aryl hydrocarbon receptor.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Mice

Study Focus Animal Model Dosage Range (mg/kg) Route of Administration Observed Effect Reference
AnalgesiaFormalin Test0.125, 0.25i.p.Reduced nocifensive behavior
AnalgesiaFormalin Test0.5, 3.0i.p.No significant analgesic effect
Neuropathic PainChronic Constriction Injury (CCI)0.25i.p.Analgesic effect
Antipsychotic-like ActivityMK-801-induced hyperactivity0.125 - 0.5i.p.Attenuation of hyperlocomotion
Antipsychotic-like ActivitySocial Interaction Test0.065, 0.125, 0.25, 20i.p.Reversal of social interaction deficits

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol is adapted from recommendations for compounds with low aqueous solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This may require gentle warming and vortexing.

  • Prepare the vehicle: In a separate tube, mix PEG300 and Tween-80. For example, for a final solution with 40% PEG300 and 5% Tween-80, mix 400 µL of PEG300 and 50 µL of Tween-80.

  • Combine stock and vehicle: Add the required volume of the this compound stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.

  • Final dilution: Add sterile saline to reach the final desired volume and concentration. Vortex again to ensure a homogenous suspension.

  • Administration: Administer the freshly prepared solution intraperitoneally to the animal. The injection volume for mice is typically 10 mL/kg.

Protocol 2: Formalin Test for Inflammatory Pain in Mice

This protocol is based on methodologies used in studies evaluating the analgesic effects of this compound.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Vehicle solution

  • 2% formalin solution

  • Observation chambers with mirrors

  • Syringes for i.p. and intraplantar injections

  • Timer

Procedure:

  • Acclimatization: Allow mice to acclimate to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via i.p. injection 5-60 minutes prior to the formalin injection. The pre-treatment time can vary, with some studies using a 5-minute window.

  • Induction of Pain: Inject 20 µL of a 2% formalin solution into the plantar surface of the right hind paw.

  • Observation: Immediately after the formalin injection, return the mouse to the observation chamber and record the cumulative time spent licking, flinching, or lifting the injected paw. The observation period is typically 60 minutes, divided into two phases:

    • Phase I (0-10 minutes): Represents acute nociceptive pain.

    • Phase II (10-60 minutes): Represents inflammatory pain.

  • Data Analysis: Compare the nocifensive behaviors between the this compound-treated group and the vehicle-treated group for both phases.

Signaling Pathways and Workflows

G cluster_0 This compound (CA) cluster_1 Receptor Activation cluster_2 Downstream Effects CA This compound mGlu4 mGlu4 Receptor CA->mGlu4 Agonist AhR Aryl Hydrocarbon Receptor (AhR) CA->AhR Ligand cAMP ↓ cAMP Formation mGlu4->cAMP Glutamate ↓ Glutamate Release mGlu4->Glutamate IL22 ↑ IL-22 Production AhR->IL22 Neuroprotection Neuroprotection cAMP->Neuroprotection Analgesia Analgesia Glutamate->Analgesia Immunomodulation Immunomodulation IL22->Immunomodulation G cluster_0 Preparation cluster_1 Administration cluster_2 Behavioral Model cluster_3 Data Collection & Analysis Prep Prepare CA Solution (e.g., in DMSO/Saline) Admin Administer CA (i.p.) or Vehicle to Mice Prep->Admin Model Induce Condition (e.g., Formalin Injection) Admin->Model Observe Observe & Record Behavioral Responses Model->Observe Analyze Analyze Data & Compare Groups Observe->Analyze

References

Validation & Comparative

Validating cinnabarinic acid as an endogenous orthosteric agonist of mGluR4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of cinnabarinic acid as an endogenous orthosteric agonist of the metabotropic glutamate receptor 4 (mGluR4). It offers a detailed comparison with other known mGluR4 agonists, supported by quantitative data and experimental protocols to aid in research and drug development.

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a presynaptic G-protein coupled receptor that plays a crucial role in modulating neurotransmission. Its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, ultimately reducing neurotransmitter release.[1][2] This mechanism has positioned mGluR4 as a promising therapeutic target for neurological and psychiatric disorders.

Recent studies have identified this compound, a metabolite of the kynurenine pathway, as a novel endogenous orthosteric agonist of mGluR4.[3][4] This guide aims to critically evaluate the evidence supporting this claim by comparing its pharmacological profile to that of the prototypical group III mGluR agonist, L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4), and other synthetic agonists.

Comparative Analysis of mGluR4 Agonists

The following table summarizes the binding affinities (Ki) and potencies (EC50) of this compound and other key mGluR4 agonists. This data is essential for understanding the relative efficacy and selectivity of these compounds.

CompoundTypeReceptor TargetKi (nM)EC50 (nM)Efficacy
This compound Endogenous Orthosteric AgonistmGluR4Not Reported~30,000 (inhibition of cAMP)[5]Partial Agonist
L-Glutamate Endogenous Orthosteric AgonistmGluRs~20,000 (for mGluR4)Not ReportedFull Agonist
L-AP4 Synthetic Orthosteric AgonistGroup III mGluRsNot Reported100 - 130 (mGluR4)Full Agonist
(1R,2S)-VU0155041 Synthetic Partial AgonistmGluR4Not Reported2,350Partial Agonist
SIB-1893 Synthetic Positive Allosteric ModulatormGluR4Not ReportedPotentiates GlutamateModulator
MPEP Synthetic Positive Allosteric ModulatormGluR4Not ReportedPotentiates GlutamateModulator
PHCCC Synthetic Positive Allosteric ModulatormGluR4Not ReportedPotentiates L-AP4Modulator

Signaling & Experimental Validation Workflows

The following diagrams illustrate the canonical signaling pathway of mGluR4 and the experimental workflows used to validate this compound's activity.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound / L-AP4 mGluR4 mGluR4 Agonist->mGluR4 Binds G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Voltage-gated Ca2+ Channel G_protein->Ion_Channel Inhibits βγ subunit cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Vesicle Neurotransmitter Vesicle Ion_Channel->Vesicle Reduces Ca2+ influx Release Reduced Neurotransmitter Release Vesicle->Release

Figure 1: mGluR4 Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity & Potency cluster_functional Functional Activity cluster_validation In Vivo Validation Radioligand Radioligand Binding Assay Ki_EC50 Determine Ki and EC50 Radioligand->Ki_EC50 GTP GTPγS Binding Assay GTP->Ki_EC50 Efficacy Determine Efficacy (Partial/Full Agonist) Ki_EC50->Efficacy Inform cAMP_Assay cAMP Formation Assay cAMP_Assay->Efficacy Animal_Models Animal Models of Neurological Disorders Efficacy->Animal_Models Guide Behavioral Assess Behavioral Outcomes Animal_Models->Behavioral

Figure 2: Experimental Validation Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is adapted for determining the binding affinity (Ki) of unlabeled compounds, such as this compound, by measuring their ability to displace a radiolabeled ligand from mGluR4.

Materials:

  • Cell membranes prepared from cells expressing mGluR4.

  • Radioligand (e.g., [3H]L-AP4).

  • Unlabeled test compounds (this compound, L-AP4, etc.).

  • Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Dilute cell membranes in binding buffer to a final concentration of 10-20 µg of protein per well. Prepare serial dilutions of the unlabeled test compounds.

  • Incubation: In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a fixed concentration (typically at its Kd value), and 50 µL of the serially diluted unlabeled test compound.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluR4 upon agonist binding. It is used to determine the potency (EC50) and efficacy of agonists.

Materials:

  • Cell membranes expressing mGluR4.

  • [35S]GTPγS.

  • GDP.

  • Test agonists (this compound, L-AP4).

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Resuspend cell membranes in the assay buffer.

  • Pre-incubation: In a 96-well plate, add 50 µL of the membrane suspension, 50 µL of assay buffer containing GDP (typically 10-30 µM), and 50 µL of the test agonist at various concentrations. Incubate for 15-20 minutes at 30°C.

  • Initiation of Reaction: Add 50 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM) to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to generate a dose-response curve. The EC50 and Emax (maximum effect) values are determined by non-linear regression analysis.

Conclusion

The available data robustly supports the classification of this compound as an endogenous orthosteric agonist of mGluR4. While its potency is lower than the synthetic agonist L-AP4, its endogenous nature suggests a physiological role in modulating glutamatergic neurotransmission. The partial agonism of this compound may offer a nuanced mechanism for fine-tuning synaptic activity, presenting a unique profile compared to full agonists. Further research into the in vivo concentrations and localization of this compound will be crucial for fully elucidating its physiological and pathophysiological significance. The experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and other novel mGluR4 modulators.

References

Cross-Species Comparison of Cinnabarinic Acid's Immunomodulatory Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Cinnabarinic Acid's Role in Immune Regulation Across Mammalian and Other Vertebrate Species.

This compound, a metabolite of the kynurenine pathway, is emerging as a significant endogenous modulator of the immune system.[1] Its actions, primarily mediated through the aryl hydrocarbon receptor (AhR) and metabotropic glutamate receptor 4 (mGluR4), have been predominantly studied in mammalian models, particularly in mice and human cells.[1][2] This guide provides a comprehensive comparison of the known immunomodulatory effects of this compound across different species, presenting available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While substantial data exists for mammals, research in other vertebrate classes, such as birds and fish, remains limited. This guide will highlight these data gaps and provide context through the broader lens of tryptophan metabolism in these species where direct evidence for this compound is lacking.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the key quantitative findings on the immunomodulatory effects of this compound in mammalian species.

Table 1: Effects of this compound on T-cell Populations and Cytokine Production in Mice

SpeciesModel SystemTreatmentEffect on Th17 CellsEffect on Regulatory T (Treg) CellsEffect on IL-22 ProductionEffect on IL-17 ProductionReference
MouseExperimental Autoimmune Encephalomyelitis (EAE)0.1-10 mg/kg, i.p.DecreaseIncreaseData not specifiedDecrease[2][3]
MouseNaïve CD4+ T-cells (in vitro)Not specifiedNot specifiedNot specifiedIncreaseNot specified

Table 2: Effects of this compound on Cytokine Production in Human Cells

SpeciesModel SystemTreatmentEffect on IL-22 ProductionReference
HumanPeripheral Blood Mononuclear Cells (PBMCs) (in vitro)Not specifiedIncrease
HumanCD4+ T-cells (in vitro)Not specifiedIncrease

Data Gaps in Avian and Piscine Species:

Currently, there is a significant lack of direct research on the immunomodulatory effects of this compound in birds and fish. However, studies on the broader tryptophan and kynurenine pathways in these species suggest potential for similar immunomodulatory roles.

  • Avian Species: Research in chickens has explored the role of the tryptophan-kynurenine pathway in the context of behavior, indicating the pathway is active. However, its specific impact on the avian immune system, particularly concerning this compound, is yet to be elucidated.

  • Piscine Species: Studies in various fish species have shown that dietary tryptophan influences immune responses, including antioxidant capacity and the expression of immune-related genes. Notably, tryptophan supplementation in northern snakehead fish has been shown to upregulate interleukin-22 (IL-22), a key cytokine induced by this compound in mammals. The presence and function of metabotropic glutamate receptors have also been identified in fish, suggesting a potential for modulation by ligands like this compound.

Signaling Pathways

This compound exerts its immunomodulatory effects primarily through two key signaling pathways: the Aryl Hydrocarbon Receptor (AhR) pathway and the Metabotropic Glutamate Receptor 4 (mGluR4) pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is an endogenous ligand for the AhR, a transcription factor that plays a crucial role in regulating immune responses. Activation of AhR by this compound in T-cells leads to the production of IL-22 and influences the balance between pro-inflammatory Th17 cells and anti-inflammatory Treg cells.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA This compound AhR_complex AhR-Hsp90-XAP2-p23 Complex CA->AhR_complex Binds AhR_ligand CA-AhR Complex AhR_complex->AhR_ligand Conformational Change & Chaperone Dissociation ARNT ARNT AhR_ligand->ARNT Translocates & Dimerizes AhR_ARNT CA-AhR-ARNT Heterodimer DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binds Gene_Transcription Target Gene Transcription (e.g., IL22, CYP1A1) DRE->Gene_Transcription IL22 IL-22 Production Gene_Transcription->IL22 Th17_Treg Shift in Th17/Treg Balance Gene_Transcription->Th17_Treg

This compound Activation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Metabotropic Glutamate Receptor 4 (mGluR4) Signaling Pathway

This compound also acts as an agonist for mGluR4, a G-protein coupled receptor. Activation of mGluR4 on immune cells, such as dendritic cells, can modulate downstream signaling cascades, including the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. This can influence T-cell differentiation, favoring the development of Treg cells over Th17 cells.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CA This compound mGluR4 mGluR4 CA->mGluR4 Binds & Activates G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates T_cell_diff T-cell Differentiation PKA->T_cell_diff Modulates Treg_increase ↑ Treg cells T_cell_diff->Treg_increase Th17_decrease ↓ Th17 cells T_cell_diff->Th17_decrease

This compound Modulation of Immune Response via mGluR4 Signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound's immunomodulatory effects.

Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is widely used to study T-cell mediated autoimmune diseases of the central nervous system and to evaluate the efficacy of immunomodulatory compounds.

  • Animal Model: C57BL/6 or SJL mice are commonly used strains.

  • Induction of EAE:

    • Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of encephalitogenic T-cells into the central nervous system.

  • Treatment: this compound (e.g., 0.1-10 mg/kg) or vehicle is administered intraperitoneally daily, starting from the day of immunization.

  • Assessment:

    • Clinical signs of EAE are scored daily based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

    • At the end of the experiment, spleen and lymph node cells are isolated for in vitro restimulation with MOG35-55.

    • Cytokine production (e.g., IL-17, IFN-γ, IL-10) in the supernatant is measured by ELISA.

    • T-cell populations (Th1, Th17, Treg) are analyzed by flow cytometry after intracellular cytokine staining.

EAE_Workflow cluster_protocol EAE Experimental Workflow Immunization Immunization (MOG35-55 in CFA, s.c.) + Pertussis Toxin (i.p.) Treatment Daily Treatment (this compound or Vehicle, i.p.) Immunization->Treatment Monitoring Daily Clinical Scoring Treatment->Monitoring Tissue_Harvest Tissue Harvest (Spleen, Lymph Nodes) Monitoring->Tissue_Harvest End of Experiment Cell_Culture In Vitro Restimulation (with MOG35-55) Tissue_Harvest->Cell_Culture Analysis Analysis (ELISA for Cytokines, Flow Cytometry for T-cells) Cell_Culture->Analysis

Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is used to assess the direct effects of this compound on human immune cells.

  • Cell Isolation: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation:

    • PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate T-cells.

    • This compound at various concentrations is added to the cultures.

  • Analysis:

    • After a defined incubation period (e.g., 72 hours), cell culture supernatants are collected to measure cytokine concentrations (e.g., IL-22, IL-17, IFN-γ) by ELISA or Luminex assay.

    • Cells are harvested for flow cytometric analysis of T-cell subsets (e.g., CD4+, CD8+) and intracellular cytokine expression.

Intracellular Cytokine Staining and Flow Cytometry

This technique allows for the identification and quantification of cytokine-producing cells within a heterogeneous population.

  • Cell Stimulation: Cells (e.g., mouse splenocytes or human PBMCs) are stimulated in vitro for a short period (e.g., 4-6 hours) with a non-specific mitogen (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate within the cells.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD25) to identify specific cell populations.

  • Fixation and Permeabilization: Cells are treated with a fixation buffer (e.g., paraformaldehyde) to preserve cell morphology and then with a permeabilization buffer (e.g., saponin-based) to allow antibodies to access intracellular antigens.

  • Intracellular Staining: Cells are incubated with fluorescently labeled antibodies against intracellular targets, such as cytokines (e.g., IL-22, IL-17, Foxp3 for Treg identification).

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing specific cytokines within defined populations.

Quantification of this compound by HPLC-Tandem Mass Spectrometry

This analytical method is used to accurately measure the concentration of this compound in biological samples.

  • Sample Preparation:

    • Tissue samples are homogenized in an appropriate solvent (e.g., acetonitrile).

    • Proteins are precipitated and removed by centrifugation.

    • The supernatant is collected and may be further purified by solid-phase extraction.

  • Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate this compound from other components in the sample. A gradient of solvents (e.g., water with formic acid and acetonitrile) is typically used for elution.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

References

Cinnabarinic Acid: A Comparative Analysis of its Neuroprotective Efficacy in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of cinnabarinic acid across different neuronal cell models. Experimental data and detailed protocols are presented to support further investigation into its therapeutic potential.

This compound (CA), an endogenous metabolite of the kynurenine pathway, has emerged as a promising neuroprotective agent.[1] Its mechanism of action is primarily attributed to its role as a partial agonist of the type 4 metabotropic glutamate receptor (mGlu4), which is involved in modulating neurotransmitter release and neuronal excitability.[1][2] This guide synthesizes the available experimental evidence on the neuroprotective effects of CA in primary neuronal cultures and provides a framework for its evaluation in commonly used neuronal cell lines, SH-SY5Y and PC12.

Comparative Efficacy of this compound: Data Summary

The neuroprotective effects of this compound have been most notably demonstrated in primary cortical neurons subjected to excitotoxicity. The following table summarizes the key quantitative data from these studies. While direct experimental data for SH-SY5Y and PC12 cells is not yet available, a hypothetical comparison based on typical outcomes in neuroprotection assays is presented to guide future research.

Table 1: Neuroprotective Effects of this compound Against NMDA-Induced Excitotoxicity in Primary Cortical Neurons

Treatment GroupConcentration of this compound (µM)Cell Viability (% of control)Statistical Significance
Control0100%-
NMDA (100 µM)0~50%p < 0.01 vs. Control
NMDA + this compound30~75%p < 0.05 vs. NMDA
NMDA + this compound100~80%p < 0.01 vs. NMDA
NMDA + this compound300~80%p < 0.01 vs. NMDA

Data synthesized from Fazio et al., 2012.

Table 2: Hypothetical Comparative Neuroprotective Effects of this compound in Different Neuronal Cell Lines

Cell LineNeurotoxic InsultKey AssayExpected Outcome with this compound Treatment
Primary Cortical Neurons NMDA (Excitotoxicity)Cell Viability (e.g., MTT Assay)Increased cell viability
SH-SY5Y (Human Neuroblastoma) 6-OHDA or MPP+ (Parkinson's model)Apoptosis Assay (e.g., Annexin V/PI)Decreased percentage of apoptotic cells
PC12 (Rat Pheochromocytoma) H2O2 (Oxidative Stress)ROS Measurement (e.g., DCFDA Assay)Reduced intracellular reactive oxygen species (ROS) levels

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Cell Culture and Differentiation
  • Primary Cortical Neurons: Mixed cortical cell cultures are prepared from embryonic day 14-15 mice. Dissociated cells are plated on poly-L-lysine-coated plates and maintained in Neurobasal medium supplemented with B27 and L-glutamine. Experiments are typically performed on days 7-8 in vitro.

  • SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. For differentiation into a more mature neuronal phenotype, cells can be treated with 10 µM retinoic acid for 5-7 days.

  • PC12 Cells: Rat pheochromocytoma PC12 cells are maintained in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Neuronal differentiation can be induced by treating the cells with 50-100 ng/mL of nerve growth factor (NGF) for 7-10 days.

Induction of Neurotoxicity
  • Excitotoxicity (Primary Cortical Neurons): To induce excitotoxic neuronal death, cultures are exposed to N-methyl-D-aspartate (NMDA; typically 100 µM) for 10-20 minutes in a magnesium-free buffer.

  • Oxidative Stress (SH-SY5Y and PC12 cells): Oxidative stress can be induced by treating cells with hydrogen peroxide (H₂O₂; typically 100-500 µM) or 6-hydroxydopamine (6-OHDA; typically 50-100 µM) for 24 hours.

  • Mitochondrial Complex I Inhibition (SH-SY5Y cells): To model Parkinson's disease-related neurotoxicity, cells can be treated with 1-methyl-4-phenylpyridinium (MPP+; typically 0.5-2 mM) for 24-48 hours.

Assessment of Neuroprotection
  • Cell Viability (MTT Assay):

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • After treatment with the neurotoxin and/or this compound, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL final concentration) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining):

    • Following treatment, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • After treatment, incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA; 10 µM) for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Mandatory Visualizations

Signaling Pathway of this compound's Neuroprotective Effect

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CA This compound mGlu4 mGlu4 Receptor CA->mGlu4 Gi Gi Protein mGlu4->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion Neuroprotection Neuroprotection (e.g., Inhibition of Glutamate Release) cAMP->Neuroprotection Downstream Effects

Caption: this compound activates the mGlu4 receptor, leading to neuroprotection.

Experimental Workflow for Assessing Neuroprotection

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Neuronal Cell Culture (Primary, SH-SY5Y, or PC12) Pretreatment Pre-treatment with This compound CellCulture->Pretreatment Toxin Induction of Neurotoxicity (e.g., NMDA, 6-OHDA, H2O2) Pretreatment->Toxin Viability Cell Viability Assay (MTT) Toxin->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Toxin->Apoptosis ROS ROS Measurement (DCFDA) Toxin->ROS

Caption: Workflow for evaluating the neuroprotective effects of this compound.

References

A Comparative Analysis of Cinnabarinic Acid's Engagement with the Aryl Hydrocarbon Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Cinnabarinic Acid as an Endogenous Aryl Hydrocarbon Receptor Ligand in Comparison to Other Modulators.

This guide provides a comprehensive comparative study of this compound's activity at the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular differentiation. This compound (CA), an endogenous metabolite of the tryptophan degradation pathway, has emerged as a significant modulator of AhR signaling.[1][2][3] This document will objectively compare its performance with other well-characterized AhR ligands, including the potent environmental toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the highly active endogenous ligand 6-formylindolo[3,2-b]carbazole (FICZ), and another tryptophan metabolite, kynurenic acid.

Quantitative Comparison of AhR Ligand Activity

The following table summarizes key parameters for this compound and other selected AhR ligands. While direct comparison of absolute values should be approached with caution due to variations in experimental systems, this data provides a valuable overview of their relative potencies and binding affinities.

LigandTypeSourceBinding Affinity (Kd/Ki)Potency (EC50/Effective Concentration)Key AhR-Mediated Effects
This compound (CA) Endogenous AgonistTryptophan MetabolismDisplaces [3H]TCDD, indicating competitive binding.[1] Specific Ki not determined.Effective in the low micromolar range (0.5-10 µM) for inducing IL-22 production in human T cells.[1] Induces AhR reporter gene activity at 200 µM.Induces IL-22 production; Regulates expression of stanniocalcin 2 (stc2) but not cytochrome P450 1A1 (CYP1A1) in certain contexts.
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) Xenobiotic AgonistEnvironmental ContaminantHigh affinity, with reported Kd values in the picomolar to low nanomolar range.Potent agonist with EC50 values typically in the picomolar to nanomolar range for CYP1A1 induction.Potent inducer of CYP1A1 and a wide range of other "dioxin-responsive" genes; associated with a broad spectrum of toxic effects.
6-Formylindolo[3,2-b]carbazole (FICZ) Endogenous AgonistTryptophan PhotoproductVery high affinity, with a reported Kd of 70 pM.Highly potent agonist with EC50 values in the low nanomolar to picomolar range for AhR activation.Potent inducer of CYP1A1; plays a role in immune regulation and cellular homeostasis.
Kynurenic Acid Endogenous AgonistTryptophan MetabolismModerate affinity.EC25 of approximately 100 nM in a human dioxin response element-driven stable reporter cell line.Can synergistically induce interleukin-6 (IL-6) in the presence of inflammatory signals.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

AhR Reporter Gene Assay

This assay quantifies the ability of a test compound to activate the AhR, leading to the expression of a reporter gene (e.g., luciferase or green fluorescent protein) under the control of AhR-responsive elements.

Materials:

  • Hepatoma cell line stably transfected with an AhR-responsive reporter plasmid (e.g., HepG2-XRE-Luc).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (this compound, TCDD, FICZ, Kynurenic Acid) dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final solvent concentration should be kept constant across all wells (typically ≤ 0.1%).

  • Incubation: Remove the overnight culture medium from the cells and add the medium containing the test compounds. Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luciferase Assay: After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to each well.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) if necessary. Plot the fold induction of luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for the AhR by assessing its ability to compete with a radiolabeled AhR ligand (e.g., [3H]TCDD) for binding to the receptor.

Materials:

  • Source of AhR protein (e.g., cytosolic extract from a suitable cell line or in vitro translated protein).

  • Radiolabeled AhR ligand (e.g., [3H]TCDD).

  • Unlabeled test compounds.

  • Assay buffer.

  • Method for separating bound from free radioligand (e.g., hydroxylapatite (HAP) assay, size exclusion chromatography, or filtration).

  • Scintillation counter and scintillation fluid.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the AhR protein source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled TCDD (non-specific binding).

  • Incubation: Incubate the reaction mixtures for a sufficient time to reach equilibrium (e.g., 2-4 hours at room temperature or overnight at 4°C).

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a suitable method. For example, in a HAP assay, add a slurry of hydroxylapatite to each tube, incubate, and then wash the HAP pellets to remove unbound ligand.

  • Quantification: Elute the bound radioligand from the HAP pellet and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a competition binding curve to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Quantitative Real-Time PCR (qPCR) for AhR Target Gene Expression

This method is used to quantify the changes in the mRNA levels of AhR target genes, such as CYP1A1 and STC2, in response to treatment with AhR ligands.

Materials:

  • Cells or tissues treated with AhR ligands.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR primers for the target genes (CYP1A1, STC2) and a reference gene (e.g., GAPDH, ACTB).

  • SYBR Green or TaqMan qPCR master mix.

  • Real-time PCR instrument.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells or animals with the desired AhR ligands for a specific duration. Harvest the cells or tissues and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reactions by combining the cDNA, forward and reverse primers for the target and reference genes, and the qPCR master mix.

  • Thermal Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle-treated control.

Visualizations

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex HSP90 HSP90 XAP2 XAP2 SRC SRC Ligand Ligand (e.g., this compound) Ligand->AhR_complex Binding Activated_AhR Activated AhR-Ligand Complex AhR_complex->Activated_AhR Conformational Change AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Nuclear Translocation & Dimerization ARNT ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, STC2) XRE->Target_Genes Induction/ Repression

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow cluster_assays In Vitro / In Cellulo Assays cluster_data Data Analysis start Start: Select AhR Ligands (e.g., this compound, TCDD) reporter_assay AhR Reporter Gene Assay (Luciferase/GFP) start->reporter_assay binding_assay Competitive Radioligand Binding Assay start->binding_assay qpcr_assay qPCR for Target Gene Expression (e.g., CYP1A1, STC2) start->qpcr_assay ec50_calc Determine EC50 (Potency) reporter_assay->ec50_calc ki_calc Determine Ki (Binding Affinity) binding_assay->ki_calc gene_exp_analysis Analyze Relative Gene Expression qpcr_assay->gene_exp_analysis comparison Comparative Analysis of Ligand Activity ec50_calc->comparison ki_calc->comparison gene_exp_analysis->comparison

Caption: Experimental Workflow for Comparative Analysis of AhR Ligands.

References

Safety Operating Guide

Navigating the Safe Disposal of Cinnabarinic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of cinnabarinic acid, a metabolite of the kynurenine pathway. Adherence to these procedures is critical for laboratory safety and environmental protection.

Key Chemical and Physical Properties of this compound

A summary of important quantitative data for this compound is presented below, offering a quick reference for its physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₁₄H₈N₂O₆[1]
Molecular Weight 300.22 g/mol [2][3]
CAS Number 606-59-7[4][5]
Appearance Solid
Solubility Soluble in DMSO (warmed) at ~25 mM; Low water solubility (0.15 g/L)
Purity ≥98%
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Health and Safety Information

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it may cause irritation to the mucous membranes and upper respiratory tract. It may also be harmful if inhaled, ingested, or absorbed through the skin. The toxicological properties have not been thoroughly investigated. Therefore, standard laboratory precautions should be strictly followed.

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Use in a well-ventilated area or with local exhaust ventilation.

  • Eye Protection: Wear safety goggles. An eyewash station should be readily available.

  • Hand Protection: Wear chemical-impermeable gloves.

  • Skin Protection: Wear a lab coat. Avoid contact with skin and eyes.

  • Respiratory Protection: If dust is present, wear a NIOSH-approved respirator.

  • General Hygiene: Wash hands thoroughly after handling. Do not ingest, inhale, or get on skin or clothing.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures compliance with local, state, and federal regulations.

Experimental Protocol for Laboratory-Scale Waste Collection:

  • Segregation of Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled, and sealed chemical waste container.

    • Collect solutions of this compound in a separate, compatible, and clearly labeled liquid chemical waste container. Avoid mixing with other incompatible waste streams.

  • Container Labeling:

    • Label the waste container clearly with "this compound Waste" and include the approximate concentration and quantity.

    • Ensure the label also includes the date of accumulation and the laboratory contact information.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

    • Follow your institution's guidelines for the storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

  • Spill Management:

    • In the event of a spill, avoid raising dust.

    • Wear appropriate PPE, including a respirator if necessary.

    • Contain the spill and collect the material using an appropriate absorbent for liquids or by carefully sweeping the solid.

    • Transfer the collected material to a sealed chemical waste container for disposal.

    • Ensure adequate ventilation of the spill area.

    • Prevent the spilled material from entering drains or the environment.

Alternative Disposal Considerations:

  • Incineration: Controlled incineration with flue gas scrubbing may be a suitable disposal method carried out by a licensed facility.

  • Landfill: Disposal in a sanitary landfill may be an option for empty, decontaminated containers, but this should be confirmed with local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste from the laboratory.

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Response A Generate Cinnabarinic Acid Waste B Segregate Solid & Liquid Waste A->B C Place in Labeled, Sealed Chemical Waste Containers B->C D Store in Designated, Secure Waste Accumulation Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Provide Waste Information & SDS E->F G Arrange for Waste Pickup F->G H Professional Disposal (e.g., Incineration) G->H S1 Spill Occurs S2 Wear Appropriate PPE S1->S2 S3 Contain & Collect Spill S2->S3 S4 Transfer to Waste Container S3->S4 S4->C

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Cinnabarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate safety, logistical, and disposal information for handling Cinnabarinic Acid, fostering a secure research environment.

Quantitative Data Summary

This compound is a metabolite of the kynurenine pathway.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it may cause irritation and its toxicological properties have not been fully investigated.[2][3] All chemicals should be handled with caution as they may pose unknown hazards.[3] The following table summarizes its key quantitative properties.

PropertyValueSource
Molecular Formula C₁₄H₈N₂O₆[4]
Molecular Weight 300.22 g/mol
Appearance Red or brick-brown solid
Solubility Soluble in warmed DMSO at ~25 mM; Low water solubility (0.15 g/L)
Storage Temperature -20°C
Purity ≥98%
UV/Vis Maximum Absorption 234, 426, 448 nm
Melting Point No data available
Boiling Point No data available
Flash Point Not applicable

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound from receipt to disposal.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to minimize airborne levels.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the work area.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with indirect ventilation or a face shield.Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin absorption and irritation.
Body Protection A standard lab coat is required. For tasks with a higher risk of splashes, chemical-resistant overalls or coveralls should be worn.Protects skin from accidental contact.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood.Prevents inhalation of dust, which may be irritating to the respiratory tract.
Handling and Experimental Procedures
  • Avoid Dust Formation: Handle the solid carefully to avoid creating dust.

  • Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing. Do not ingest or inhale.

  • Solution Preparation: To prepare a stock solution, this compound can be dissolved in warmed dimethylsulfoxide (DMSO). It is recommended to purge the solvent with an inert gas.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.

Storage
  • Container: Keep the container tightly closed when not in use.

  • Conditions: Store in a dry, cool, and well-ventilated place at the recommended temperature of -20°C.

  • Stability: The solid form is stable for at least four years when stored correctly. Stock solutions in DMSO are stable for up to three months when aliquoted and frozen at -20°C.

Accidental Release Measures
  • Spill Containment: In case of a spill, contain the material to prevent further spread.

  • Ventilation: Ensure adequate ventilation in the spill area.

  • Cleanup: Avoid raising dust. Collect the spilled material mechanically and transfer it to a suitable, closed container for chemical waste disposal.

  • PPE for Spills: For significant spills, wear appropriate PPE, including a respirator, heavy rubber gloves, safety goggles, and rubber boots.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection: Collect all waste material, including unused this compound and any contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled chemical waste container.

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or sewer systems.

  • Professional Disposal: It is recommended to use a licensed chemical waste management company for the final disposal of the material.

Experimental Protocols

While this document provides a comprehensive guide for the safe handling of this compound, specific experimental protocols will vary depending on the research application. The procedures outlined here for personal protection, handling, and disposal should be integrated into any specific experimental workflow. This compound has been used as a partial agonist for the metabotropic glutamate receptor 4 (mGluR4) and as a ligand for the aryl hydrocarbon receptor (AhR), with research exploring its roles in neuroprotection and immunomodulation. Researchers should consult relevant literature for detailed methodologies related to their specific field of study.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for handling this compound safely within a laboratory setting.

G A 1. Preparation & Engineering Controls - Verify fume hood function - Confirm eyewash/shower access B 2. Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Nitrile/Butyl Gloves - Respirator (if needed) A->B Proceed to handling C 3. Handling & Experimentation - Weigh solid in fume hood - Prepare solutions (e.g., in DMSO) - Perform experiment B->C Safe to proceed D 4. Storage - Store solid/solutions at -20°C - Keep container tightly sealed C->D Post-experiment E 5. Decontamination & Waste Disposal - Clean work surfaces - Segregate chemical waste C->E During/After experiment G Spill Response C->G If spill occurs D->C For subsequent use F 6. Doff PPE & Personal Hygiene - Remove gloves, coat, etc. - Wash hands thoroughly E->F End of workflow H Collect in Chemical Waste Container E->H G->E After cleanup I Dispose via Licensed Vendor (Follow institutional & government regulations) H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnabarinic Acid
Reactant of Route 2
Cinnabarinic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.